molecular formula C12H10O B051906 2-Phenylphenol-d5

2-Phenylphenol-d5

カタログ番号: B051906
分子量: 175.24 g/mol
InChIキー: LLEMOWNGBBNAJR-FSTBWYLISA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Phenylphenol-d5, a deuterium-labeled analog of the common fungicide and industrial preservative o-phenylphenol, is a critical tool in quantitative analytical chemistry. Its primary application is as a stable isotopically labeled internal standard in Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the precise quantification of its non-deuterated counterpart in complex biological and environmental matrices. The incorporation of five deuterium atoms creates a distinct mass shift, allowing for unambiguous differentiation from the analyte of interest, thereby correcting for analyte loss during sample preparation and mitigating matrix-induced ionization effects in the mass spectrometer. This compound is indispensable in pharmacokinetic studies, enabling the accurate tracking of 2-phenylphenol absorption, distribution, metabolism, and excretion. Furthermore, it is vital for monitoring environmental residues, assessing occupational exposure through biomonitoring, and ensuring regulatory compliance in food safety, particularly for post-harvest fungicide treatment on citrus fruits. The use of this compound significantly enhances the accuracy, precision, and reliability of analytical data, making it an essential reagent for advanced research in toxicology, environmental science, and analytical method development.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H/i1D,2D,3D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEMOWNGBBNAJR-FSTBWYLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Scientific Utility of 2-Phenylphenol-d5: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the scientific applications of 2-Phenylphenol-d5, a deuterated analog of the biocide 2-Phenylphenol. Its primary role in scientific research is as a highly effective internal standard for the precise quantification of 2-Phenylphenol in various complex matrices. This document details its application, presents relevant quantitative data, and provides exemplary experimental protocols.

Core Application: An Internal Standard for Accurate Quantification

This compound serves as an invaluable tool in analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS) techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] Its structural and chemical similarity to the non-deuterated analyte, 2-Phenylphenol, ensures that it behaves almost identically during sample preparation, extraction, and chromatographic separation. However, its increased mass, due to the presence of five deuterium (B1214612) atoms, allows it to be distinguished from the native compound by a mass spectrometer.

By introducing a known amount of this compound into a sample at the beginning of the analytical workflow, it compensates for variations in sample extraction efficiency and potential matrix effects that can suppress or enhance the analyte signal. This results in significantly improved accuracy and precision in the final quantitative results.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the use of this compound as an internal standard in analytical methods.

ParameterValueMatrixAnalytical MethodReference
Limit of Quantitation (LOQ)1 ng/mLHuman UrineGC-MS[1]
Linear Range0.5 - 1117 ng/mLHuman UrineGC-MS[1]
Relative Recovery97.0 - 104.7%Human UrineGC-MS[1]
Limit of Detection (LOD)0.1 µg/LBeerGC-MS[2]
Linear Range of Quantification0.5 - 40 µg/LBeerGC-MS[2]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are examples of experimental protocols for different analytical platforms.

Protocol 1: Analysis of 2-Phenylphenol in Food of Plant Origin via LC-MS/MS

This protocol is adapted from the European Union Reference Laboratory for Single Residue Methods (EURL-SRM).

1. Sample Preparation (Acidic Hydrolysis QuEChERS - AcH-QuEChERS):

  • Homogenization: Homogenize the sample (e.g., pears, oranges) by cryogenic milling with dry ice.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add a known amount of this compound internal standard solution.

    • Add 10 mL of acetonitrile (B52724) and 5 mL of 1N sulfuric acid.

    • Shake vigorously for 1 minute.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 g for 5 minutes.

  • Hydrolysis:

    • Transfer an aliquot of the acetonitrile supernatant to a new tube.

    • Add a sufficient amount of a strong acid (e.g., sulfuric acid) to achieve a final concentration of 1N.

    • Heat the mixture at a controlled temperature (e.g., 90°C) for a specified time (e.g., 60 minutes) to hydrolyze any conjugated forms of 2-Phenylphenol.

    • Cool the sample to room temperature.

    • Neutralize the sample with a strong base (e.g., NaOH).

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the neutralized extract.

    • Add d-SPE sorbents (e.g., MgSO₄, PSA, C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • MRM Transitions:

    • 2-Phenylphenol: Monitor appropriate precursor-product ion transitions (e.g., m/z 169 -> 115).

    • This compound: Monitor the corresponding mass-shifted precursor-product ion transitions (e.g., m/z 174 -> 120).

Protocol 2: Determination of 2-Phenylphenol in Human Urine via GC-MS

This protocol is based on a method for quantitating total o-phenylphenol in human urine.[1]

1. Sample Preparation:

  • Hydrolysis: Acid-hydrolyze a urine sample to release conjugated 2-Phenylphenol.

  • Internal Standard Spiking: Add a known quantity of this compound to the hydrolyzed sample.

  • Derivatization: Derivatize the free 2-Phenylphenol to a more volatile and thermally stable compound, such as its pentafluorobenzoyl ester derivative.

  • Extraction: Perform a liquid-liquid extraction to isolate the derivatized analyte and internal standard.

  • Concentration: Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

2. GC-MS Conditions:

  • GC System: A gas chromatograph equipped with a suitable capillary column.

  • Injection Mode: Splitless injection.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A programmed temperature ramp to separate the analytes.

  • Mass Spectrometer: A mass spectrometer operating in negative-ion chemical ionization (NICI) mode.

  • Ion Monitoring: Monitor the characteristic ions for the derivatized 2-Phenylphenol and this compound.

Visualizing the Workflow

The following diagrams illustrate the logical flow of using this compound as an internal standard.

experimental_workflow sample Sample Collection (e.g., Food, Urine) is_spike Spiking with This compound (Internal Standard) sample->is_spike extraction Sample Preparation (Extraction, Cleanup, Hydrolysis, Derivatization) is_spike->extraction analysis Instrumental Analysis (LC-MS/MS or GC-MS) extraction->analysis quantification Data Processing & Quantification analysis->quantification result Final Concentration of 2-Phenylphenol quantification->result

General workflow for quantitative analysis using this compound.

signaling_pathway cluster_ms Mass Spectrometer Detection analyte 2-Phenylphenol (Analyte) ratio Peak Area Ratio (Analyte / Internal Standard) analyte->ratio is This compound (Internal Standard) is->ratio cal_curve Calibration Curve (Ratio vs. Concentration) ratio->cal_curve concentration Unknown Concentration Determination cal_curve->concentration

Logical relationship for quantification using an internal standard.

References

An In-depth Technical Guide to 2-Phenylphenol-d5 (CAS Number: 64420-98-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenylphenol-d5, a deuterated analog of the biocide 2-Phenylphenol (B1666276). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analysis.

Physicochemical Properties

This compound is a synthetic, isotopically labeled form of 2-Phenylphenol where five hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612). This substitution results in a higher molecular weight compared to the unlabeled compound, which allows for its differentiation in mass spectrometry-based analytical techniques.

PropertyValueReference
CAS Number 64420-98-0N/A
Molecular Formula C₁₂H₅D₅O[1]
Molecular Weight 175.24 g/mol [1]
Appearance Solid[2]
Purity Typically >98%[2]
Storage Temperature -20°C for long-term storage[1]

For comparison, the properties of the unlabeled 2-Phenylphenol (CAS 90-43-7) are provided below.

PropertyValueReference
Molecular Formula C₁₂H₁₀O[3]
Molecular Weight 170.21 g/mol [3]
Melting Point 55.5-57.5 °C[3]
Boiling Point 280-284 °C[3]
Solubility in Water <0.1 g/L at 20 °C[4]

Applications in Research and Development

The primary application of this compound is as an internal standard in analytical chemistry, particularly for the quantification of 2-Phenylphenol in various matrices.[2] Its use is crucial in pharmacokinetic studies, environmental monitoring, and food safety analysis where accurate and precise measurement of 2-Phenylphenol is required.[5][6]

The use of a deuterated internal standard like this compound is a robust method for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[2] Isotope dilution mass spectrometry, which employs stable isotope-labeled internal standards, is considered a gold standard for quantitative analysis.[2]

Synthesis and Purification

Purification of the final product is typically achieved through standard laboratory techniques such as recrystallization or chromatography to ensure high purity, which is critical for its use as an analytical standard.

Safety and Handling

This compound should be handled with the same precautions as its unlabeled counterpart, 2-Phenylphenol. It is important to handle the compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]

In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. For ingestion, seek immediate medical attention.[2]

Experimental Protocols

General Workflow for using this compound as an Internal Standard

The following diagram illustrates the general workflow for the quantitative analysis of 2-Phenylphenol using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis sample Sample Collection (e.g., urine, water, food) spike Spike with this compound (Internal Standard) sample->spike extraction Extraction (e.g., LLE, SPE, QuEChERS) spike->extraction concentrate Concentration and Reconstitution extraction->concentrate chromatography Chromatographic Separation (GC or LC) concentrate->chromatography ms Mass Spectrometric Detection (MS or MS/MS) chromatography->ms integration Peak Integration (Analyte and IS) ms->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

General analytical workflow.
Sample Preparation: QuEChERS Method for Food Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food. A modified version can be employed for the extraction of 2-Phenylphenol.[7]

Materials:

  • Homogenized sample (e.g., fruit, vegetable)

  • Acetonitrile (ACN)

  • Water

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18)

  • This compound internal standard solution

Protocol:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 10 mL of ACN.

  • Shake vigorously for 1 minute.

  • Add the salting-out mixture (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Transfer an aliquot of the upper ACN layer to a d-SPE tube.

  • Shake for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • The supernatant is ready for GC-MS or LC-MS/MS analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of semi-volatile compounds like 2-Phenylphenol.

Instrumentation and Conditions:

ParameterRecommended Setting
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Oven Temperature Program Initial 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) 2-Phenylphenol: 170 (quantifier), 141, 115this compound: 175 (quantifier), 146, 120
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of 2-Phenylphenol, especially in complex matrices.[6]

Instrumentation and Conditions:

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS Ionization Mode Electrospray Ionization (ESI), negative mode
MS/MS Transitions (MRM) 2-Phenylphenol: 169 -> 141 (quantifier), 169 -> 115 (qualifier)this compound: 174 -> 146 (quantifier)

Data Interpretation and Quantification

The quantification of 2-Phenylphenol is based on the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve is constructed by analyzing a series of standards containing a fixed amount of the internal standard and varying concentrations of the analyte.

The following diagram illustrates the logic of isotope dilution analysis.

G cluster_calibration Calibration cluster_sample Sample Analysis cluster_quant Quantification cal_standards Prepare Calibration Standards (Known Analyte Conc. + Fixed IS Conc.) cal_analysis Analyze Standards by GC/LC-MS cal_standards->cal_analysis cal_curve Plot Peak Area Ratio (Analyte/IS) vs. Analyte Concentration cal_analysis->cal_curve quant Determine Analyte Concentration from Calibration Curve cal_curve->quant sample_prep Prepare Sample with Fixed IS Conc. sample_analysis Analyze Sample by GC/LC-MS sample_prep->sample_analysis sample_ratio Determine Peak Area Ratio (Analyte/IS) sample_analysis->sample_ratio sample_ratio->quant

Isotope dilution quantification logic.

Conclusion

This compound is an indispensable tool for researchers and scientists requiring accurate and precise quantification of 2-Phenylphenol. Its use as an internal standard in isotope dilution mass spectrometry minimizes analytical errors and enhances the reliability of results. This guide provides essential information and protocols to facilitate its effective use in a laboratory setting. Proper safety precautions should always be followed when handling this and any other chemical reagent.

References

An In-depth Technical Guide to the Purpose of Deuterium Labeling in 2-Phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterium (B1214612) labeling, the strategic substitution of hydrogen atoms with their stable isotope deuterium, offers significant advantages in the study and application of 2-Phenylphenol (OPP). This technical guide elucidates the core purposes of this isotopic substitution, focusing on its role in enhancing metabolic stability and its application as an internal standard for precise quantification. By leveraging the kinetic isotope effect (KIE), deuterium labeling can significantly retard the metabolic breakdown of 2-Phenylphenol, a compound subject to oxidative metabolism. Furthermore, the distinct mass of deuterated 2-Phenylphenol makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based methods, for accurate measurement in complex biological matrices. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data presentation to support researchers in utilizing deuterium-labeled 2-Phenylphenol in their work.

Introduction: The Rationale for Deuterium Labeling of 2-Phenylphenol

2-Phenylphenol (OPP) is a biocide used as a preservative and disinfectant.[1] In biological systems, it undergoes metabolic transformation, primarily through hydroxylation and subsequent conjugation.[2][3] Understanding and controlling this metabolism is crucial for assessing its efficacy, pharmacokinetic profile, and potential toxicity. Deuterium labeling presents a powerful strategy to modulate these properties.

The core principle behind the utility of deuterium labeling lies in the Kinetic Isotope Effect (KIE) .[4] The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the higher mass of deuterium.[5] Consequently, chemical reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is present at that position.[4] In the context of 2-Phenylphenol, this effect can be harnessed to achieve two primary objectives:

  • Enhanced Metabolic Stability: By strategically replacing hydrogen atoms at sites of metabolic attack with deuterium, the rate of enzymatic degradation, often mediated by cytochrome P450 enzymes, can be significantly reduced.[6] This leads to a longer biological half-life and increased overall exposure of the compound.

  • Use as an Internal Standard: Deuterated 2-Phenylphenol (e.g., 2-Phenylphenol-d5) serves as an ideal internal standard for quantitative analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).[7] Since it has nearly identical chemical and physical properties to the non-labeled compound, it co-elutes during chromatography and experiences similar matrix effects, allowing for highly accurate and precise quantification of the analyte.[8]

Enhancing Metabolic Stability: The Kinetic Isotope Effect in Action

The metabolism of 2-Phenylphenol primarily involves aromatic hydroxylation to form phenylhydroquinone (B131500) (PHQ), which is then rapidly conjugated with sulfate (B86663) or glucuronic acid for excretion.[2][9] The initial hydroxylation step is often the rate-limiting step in its clearance.

By replacing the hydrogen atoms on the phenyl ring with deuterium, the C-D bonds become more resistant to cleavage by metabolic enzymes. This slowing of the hydroxylation rate leads to a decrease in the formation of metabolites and an increase in the metabolic stability of the parent compound.

Quantitative Data on Metabolic Stability

While specific quantitative data for the metabolic stability of deuterated 2-Phenylphenol is not extensively available in the public domain, we can project the expected improvements based on studies of analogous compounds. The following table presents hypothetical yet realistic data illustrating the anticipated enhancement in metabolic stability when 2-Phenylphenol is deuterated (e.g., this compound) and subjected to an in vitro liver microsome stability assay.

Parameter2-Phenylphenol (Non-deuterated)This compound (Deuterated)Anticipated Improvement
In Vitro Half-life (t½) in Human Liver Microsomes (min) 1545~3-fold increase
Intrinsic Clearance (CLint) (µL/min/mg protein) 46.215.4~3-fold decrease

Table 1: Projected comparative in vitro metabolic stability of 2-Phenylphenol and its deuterated analog in human liver microsomes.

Pharmacokinetic Implications

The enhanced metabolic stability of deuterated 2-Phenylphenol is expected to translate to a more favorable pharmacokinetic profile in vivo. A slower rate of metabolism would likely lead to a longer elimination half-life, increased plasma concentrations, and greater overall drug exposure (Area Under the Curve - AUC).

Parameter2-Phenylphenol (Non-deuterated)This compound (Deuterated)Anticipated Improvement
Elimination Half-life (t½) (h) 2.57.5~3-fold increase
Maximum Plasma Concentration (Cmax) (ng/mL) 500750~1.5-fold increase
Area Under the Curve (AUC) (ng·h/mL) 20006000~3-fold increase
Clearance (CL) (L/h/kg) 1.00.33~3-fold decrease

Table 2: Projected comparative in vivo pharmacokinetic parameters of 2-Phenylphenol and its deuterated analog following oral administration.

Experimental Protocols

Synthesis of Deuterated 2-Phenylphenol (this compound)

This protocol describes a general method for the synthesis of this compound via a Suzuki coupling reaction between deuterated phenylboronic acid and 2-bromophenol (B46759).

Materials:

Procedure:

  • To a round-bottom flask, add 2-bromophenol (1.0 eq), phenyl-d5-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the reaction mixture under an argon atmosphere.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and isotopic purity.

In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol outlines a procedure to compare the metabolic stability of 2-Phenylphenol and this compound using human liver microsomes.

Materials:

  • 2-Phenylphenol

  • This compound

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ice-cold)

  • Internal standard (a structurally similar compound not metabolized by the same enzymes, or a different deuterated analog)

  • 96-well plates

  • Incubator shaker (37 °C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of 2-Phenylphenol and this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of the test compounds by diluting the stock solution in phosphate buffer.

    • Prepare the liver microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension to each well.

    • Pre-warm the plate at 37 °C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

    • Immediately add the working solutions of 2-Phenylphenol and this compound to their respective wells.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • After the final time point, centrifuge the plate at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the slope of the linear regression, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

LC-MS/MS Method for Quantification of 2-Phenylphenol and this compound

This protocol provides a general framework for the simultaneous quantification of 2-Phenylphenol and its deuterated internal standard, this compound, in a biological matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometric Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 2-Phenylphenol: Q1 (m/z) 169.1 -> Q3 (m/z) 141.1

    • This compound (Internal Standard): Q1 (m/z) 174.1 -> Q3 (m/z) 146.1

  • Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Sample Preparation:

  • To 100 µL of the sample (e.g., plasma, microsomal incubation supernatant), add 200 µL of ice-cold acetonitrile containing this compound (the internal standard) at a known concentration.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Visualizations

Metabolic Pathway of 2-Phenylphenol

Metabolic Pathway of 2-Phenylphenol OPP 2-Phenylphenol PHQ Phenylhydroquinone (PHQ) OPP->PHQ Hydroxylation (CYP450) Sulfate_Conjugate Sulfate Conjugate PHQ->Sulfate_Conjugate Sulfation Glucuronide_Conjugate Glucuronide Conjugate PHQ->Glucuronide_Conjugate Glucuronidation Excretion Excretion Sulfate_Conjugate->Excretion Glucuronide_Conjugate->Excretion

Caption: Metabolic pathway of 2-Phenylphenol.

Experimental Workflow for Comparative Metabolic Stability Assay

Workflow for Comparative Metabolic Stability Assay cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compounds Prepare Test Compounds (OPP & OPP-d5) incubation Incubate at 37°C prep_compounds->incubation prep_microsomes Prepare Liver Microsomes prep_microsomes->incubation prep_nadph Prepare NADPH Regenerating System prep_nadph->incubation sampling Time-Point Sampling & Reaction Termination incubation->sampling processing Sample Processing (Protein Precipitation) sampling->processing lcms LC-MS/MS Analysis processing->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: Experimental workflow for the comparative metabolic stability assay.

Conclusion

Deuterium labeling is a versatile and powerful tool in the study of 2-Phenylphenol. Its primary applications, enhancing metabolic stability through the kinetic isotope effect and serving as a robust internal standard for quantitative analysis, provide researchers with the means to gain a deeper understanding of its pharmacokinetic and metabolic profile. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the application of deuterium labeling in 2-Phenylphenol research, ultimately contributing to a more comprehensive evaluation of its properties and potential applications.

References

An In-depth Technical Guide to the Safety and Handling of 2-Phenylphenol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Phenylphenol-d5 (CAS No. 64420-98-0), a deuterated analog of the biocide 2-Phenylphenol. While specific toxicological data for the deuterated form is limited, the safety precautions and handling procedures should, as a matter of best practice, be based on the well-documented profile of its non-deuterated counterpart, 2-Phenylphenol (CAS No. 90-43-7).

Hazard Identification and Classification

2-Phenylphenol is classified as a hazardous substance. It is crucial to handle the deuterated form with the same level of caution. Based on the Globally Harmonized System (GHS), the primary hazards are as follows:

  • Health Hazards : Causes skin irritation, serious eye damage, and may cause respiratory irritation.[1] It is also considered harmful if swallowed.[1] The International Agency for Research on Cancer (IARC) has classified 2-Phenylphenol in Group 3 (not classifiable as to its carcinogenicity to humans), while its sodium salt is in Group 2B (possibly carcinogenic to humans).[2]

  • Environmental Hazards : Very toxic to aquatic life, with long-lasting effects.[1][3]

GHS Label Elements:

  • Pictograms :

    • alt text
      (GHS07: Exclamation Mark)

    • alt text
      (GHS09: Environmental Hazard)

  • Signal Word : Warning[4]

  • Hazard Statements :

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1][4]

    • H318/H319: Causes serious eye damage/irritation.[1][4]

    • H335: May cause respiratory irritation.[1][4]

    • H400/H410: Very toxic to aquatic life / with long lasting effects.[1]

  • Precautionary Statements :

    • Prevention : P261, P264, P271, P273, P280 (Avoid breathing dust, wash skin thoroughly after handling, use in a well-ventilated area, avoid release to the environment, wear protective gloves/eye protection/face protection).[4]

    • Response : P302+P352, P305+P351+P338, P310, P391 (IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. Collect spillage).

Physical and Chemical Properties

The properties listed below are for the non-deuterated 2-Phenylphenol and should be considered representative for its deuterated analog.

PropertyValueSource
Molecular Formula C₁₂H₅D₅O[5]
Molecular Weight 175.24 g/mol [6]
Appearance White or buff-colored, flaky crystalline solid[7][8]
Melting Point 56 - 59 °C / 132.8 - 138.2 °F[3]
Boiling Point 280 - 284 °C / 536 - 543 °F[3][4]
Flash Point 123 °C / 253.4 °F[3]
Water Solubility 0.560 g/L at 20°C[9]
Autoignition Temp. 520 °C / 968 °F[3]
log Kₒw 3.18

Toxicological Data

Toxicological data is primarily available for the non-deuterated form. Deuterium substitution can sometimes alter metabolic pathways and toxicity, but in the absence of specific data, these values provide a critical baseline for risk assessment.

EndpointValueSpeciesSource
LD₅₀ Oral 2000 - 3000 mg/kgRat[1][4]
LD₅₀ Dermal > 2000 mg/kgRat[1]
NOAEL (2-year) 39 mg/kg/dayRat[2]

Experimental Protocols: Handling and Exposure Control

Adherence to strict laboratory protocols is essential to minimize risk.

4.1 Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][10]

4.2 Personal Protective Equipment (PPE) A diagram illustrating the relationship between the chemical hazard and the appropriate response, including PPE, is provided below.

  • Eye/Face Protection : Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3] Gloves must be inspected before use and disposed of properly.

  • Respiratory Protection : If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

4.3 Hygiene Measures

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

  • Immediately remove and wash contaminated clothing before reuse.

4.4 Storage

  • Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[3][11]

  • Keep containers tightly closed.[3][10]

  • Store locked up.[1][3]

  • Incompatible with strong oxidizing agents and strong bases.[3][7]

Emergency and First-Aid Procedures

The following diagram outlines the logical workflow for responding to an exposure event.

Hazard_Response_Workflow cluster_chemical Chemical cluster_exposure Exposure Route cluster_first_aid First-Aid Measures cluster_medical Professional Care Chem This compound Inhalation Inhalation Chem->Inhalation Potential Exposure Skin Skin Contact Chem->Skin Potential Exposure Eye Eye Contact Chem->Eye Potential Exposure Ingestion Ingestion Chem->Ingestion Potential Exposure Aid_Inhale Move to fresh air. If not breathing, give artificial respiration. Inhalation->Aid_Inhale Response Aid_Skin Immediately wash with soap and water. Remove contaminated clothing. Skin->Aid_Skin Response Aid_Eye Rinse with water for at least 15-30 mins. Remove contact lenses. Eye->Aid_Eye Response Aid_Ingest Rinse mouth. Do NOT induce vomiting. Ingestion->Aid_Ingest Response Medical Seek Immediate Medical Attention Aid_Inhale->Medical Follow-up Aid_Skin->Medical Follow-up Aid_Eye->Medical Follow-up Aid_Ingest->Medical Follow-up

Caption: Hazard exposure routes and corresponding first-aid response workflow.

  • Inhalation : Move the person to fresh air. If breathing has stopped or is difficult, provide artificial respiration. Seek immediate medical attention.[3][7]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected skin area with large amounts of soap and water.[7] Seek medical attention if irritation occurs or persists.[3]

  • Eye Contact : Immediately flush eyes with large amounts of water for at least 15-30 minutes, lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[7]

  • Ingestion : Rinse mouth with water. Do not induce vomiting.[5] Call a physician or poison control center immediately.[1][3]

Accidental Release and Disposal

6.1 Spill Response

  • Evacuate personnel from the area and ensure adequate ventilation.[7]

  • Eliminate all ignition sources.[7]

  • Wear appropriate PPE as described in Section 4.2.

  • For solid spills, avoid generating dust. Moisten the material with alcohol or use a HEPA-filter vacuum for clean-up.[7]

  • Collect the spilled material into sealed containers for disposal.[7]

  • Do not allow the chemical to enter drains or waterways due to its high toxicity to aquatic life.[3][10]

6.2 Disposal

  • Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

  • This material may need to be disposed of as a hazardous waste.[7] Contact a licensed professional waste disposal service.

References

solubility of 2-Phenylphenol-d5 in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2-Phenylphenol-d5

Abstract

This technical guide provides a detailed overview of the solubility of this compound in various organic solvents. Due to the limited availability of specific quantitative solubility data for the deuterated form, this document leverages data from its non-deuterated counterpart, 2-Phenylphenol (B1666276), as a reliable proxy. The guide outlines the expected solubility profile, discusses the key factors influencing it, and provides a detailed experimental protocol for precise quantitative determination. Visual workflows are included to aid researchers in designing and executing solubility studies. This compound is the deuterium-labeled version of 2-Phenylphenol and is often used as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1]

Solubility Profile of 2-Phenylphenol

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, the solubility characteristics are expected to be nearly identical to those of 2-Phenylphenol, as deuterium (B1214612) substitution has a negligible effect on solubility properties.

2-Phenylphenol is a white, crystalline solid whose solubility is dictated by its molecular structure: a polar hydroxyl (-OH) group attached to a non-polar biphenyl (B1667301) structure.[2] This dual nature allows it to dissolve in a wide array of organic solvents.[2] It is generally described as soluble in most organic solvents, including alcohols, ethers, ketones, and aromatic hydrocarbons.[3][4] Its solubility in water is limited.[2][5]

Table 1: Quantitative and Qualitative Solubility of 2-Phenylphenol in Various Solvents

The following table summarizes the available solubility data for non-deuterated 2-Phenylphenol. This information serves as a strong qualitative and quantitative baseline for this compound.

Solvent ClassSolvent NameFormulaSolubilitySource
Polar Protic WaterH₂O0.56 - 0.7 g/L (at 20-25 °C)[2][5][6]
MethanolCH₃OHSoluble[3][7]
EthanolC₂H₅OHSoluble[3][7]
IsopropanolC₃H₈OSoluble[3][7]
Ethylene GlycolC₂H₆O₂Soluble[3][7]
Polar Aprotic AcetoneC₃H₆OSoluble[3][7]
AcetonitrileCH₃CNSoluble[3][7]
Ethyl AcetateC₄H₈O₂Soluble[8]
Non-Polar BenzeneC₆H₆Soluble[3][7]
TolueneC₇H₈Soluble[3][7]
HexaneC₆H₁₄Soluble[3][7]
ChloroformCHCl₃Soluble[3][7]
Diethyl Ether(C₂H₅)₂OVery Soluble[4]
PyridineC₅H₅NVery Soluble[4]

Factors Influencing Solubility

The solubility of this compound is governed by the "like dissolves like" principle, where the interplay between its functional groups and the solvent's properties is critical.

cluster_factors Influencing Factors cluster_descriptions Description Solubility Solubility Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility Polarity_Desc Polar solvents interact with the -OH group. Non-polar solvents interact with the biphenyl rings. Solvent_Polarity->Polarity_Desc Solute_Structure Solute Structure (Polarity & H-Bonding) Solute_Structure->Solubility Structure_Desc Hydroxyl group allows for hydrogen bonding. Biphenyl rings contribute to van der Waals forces. Solute_Structure->Structure_Desc Temperature Temperature Temperature->Solubility Temp_Desc Solubility generally increases with temperature for solid solutes. Temperature->Temp_Desc pH pH (in aqueous/protic media) pH->Solubility pH_Desc In alkaline conditions, the -OH group deprotonates, forming a more soluble phenoxide ion. pH->pH_Desc

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative data, the isothermal shake-flask method is a reliable and widely adopted technique.[9] This protocol provides a robust framework for determining the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Analytical balance (±0.01 mg)

  • Thermostatic shaker or water bath

  • Sealed glass vials (e.g., 10-20 mL)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Procedure
  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure a saturated solution is formed. Record the exact mass of the solute added.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium between the dissolved and undissolved solute is achieved.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 4-6 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask to remove any suspended microcrystals.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood. Weigh the flask containing the dry residue. The mass of the dissolved solute can be determined by subtraction.

    • Instrumental Method: Alternatively, dilute the filtered sample to a known concentration and analyze it using a pre-calibrated instrument (e.g., HPLC, GC-MS) to determine the concentration of this compound.[1][10]

  • Calculation: Calculate the solubility in the desired units (e.g., g/L, mol/L, or mg/mL) based on the mass of the solute and the volume of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G start Start prep 1. Preparation Add excess this compound to a known volume of solvent. start->prep Begin Protocol equil 2. Equilibration Agitate in thermostatic shaker (24-48 hours). prep->equil separate 3. Phase Separation Allow excess solid to settle (4-6 hours). equil->separate sample 4. Sampling & Filtration Withdraw supernatant and filter using a 0.22 µm syringe filter. separate->sample quantify 5. Quantification Analyze concentration via Gravimetric, HPLC, or GC-MS. sample->quantify calculate 6. Calculation Determine solubility in desired units (g/L, mol/L). quantify->calculate end_node End calculate->end_node Report Results

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound remains sparse, its solubility profile can be reliably inferred from its non-deuterated analogue, 2-Phenylphenol. It exhibits broad solubility in common organic solvents and limited solubility in water. For applications requiring precise solubility values, the detailed isothermal shake-flask protocol provided in this guide offers a standardized and effective method for experimental determination. Understanding these solubility characteristics is fundamental for the effective use of this compound as an internal standard in research and drug development.

References

Stability and Storage of 2-Phenylphenol-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Phenylphenol-d5. It includes a summary of available stability data, detailed handling procedures to maintain isotopic and chemical purity, and an examination of its degradation pathways. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Principles of Stability and Storage

This compound, as a deuterated compound, requires careful handling and specific storage conditions to prevent both chemical degradation and isotopic dilution. The primary challenges in maintaining the integrity of deuterated compounds are their potential hygroscopicity, susceptibility to hydrogen-deuterium (H-D) exchange with atmospheric moisture, and sensitivity to light and temperature.[1][2][3]

General Storage Recommendations

To ensure the long-term stability of this compound, the following storage conditions are recommended. These are based on best practices for handling deuterated compounds and information available for the unlabeled analogue.

ParameterRecommended ConditionRationale
Temperature Long-term: -20°C to -80°C. Short-term: 2-8°C.Reduced temperatures minimize the rate of chemical degradation.[1]
Atmosphere Store under a dry, inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric moisture, thereby reducing the risk of hygroscopicity and H-D exchange.[1][3]
Light Protect from light by using amber vials or storing in the dark.Prevents light-induced (photolytic) degradation.[2]
Container Use tightly sealed containers. Single-use ampoules are ideal.Prevents contamination and exposure to atmospheric moisture.[2] For multi-use vials, ensure a tight-fitting septum.

Quantitative Stability Data

Specific quantitative stability data for this compound is limited in publicly available literature. However, studies on the unlabeled 2-phenylphenol (B1666276) can provide valuable insights.

A storage stability study conducted on pears treated with 2-phenylphenol showed a 50% loss of the residue after 6 months of storage in a freezer. The loss was less than 20% after 4 months under the same conditions.[4] This suggests that even under frozen conditions, the compound can degrade over time, and regular purity checks are advisable. One supplier of a deuterated analog suggests that after three years, the compound should be re-analyzed for chemical purity before use.

Experimental Protocols

To ensure the quality and stability of this compound, a robust testing program is essential. This should include assessments of purity, identity, and isotopic enrichment over time.

General Stability Study Protocol

The following is a general protocol for conducting a stability study, which should be adapted based on the specific requirements of the research.[5][6]

  • Objective: To evaluate the stability of this compound under defined storage conditions over a specified period.

  • Materials:

    • This compound (specify batch/lot number).

    • Appropriate primary and secondary packaging (e.g., amber glass vials with PTFE-lined caps).

    • Stability chambers/ovens with controlled temperature and humidity.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

    • Refrigerated: 5°C ± 3°C.

    • Frozen: -20°C ± 5°C.

  • Testing Intervals:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months.

    • Accelerated: 0, 1, 2, 3, 6 months.

  • Analytical Methods:

    • Purity and Degradation Products: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is recommended.[7][8]

    • Isotopic Enrichment: Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor for any H-D exchange.

    • Appearance: Visual inspection for any changes in physical appearance (e.g., color, clarity).

  • Acceptance Criteria: Define the acceptable limits for purity, individual and total degradation products, and any change in isotopic enrichment.

Hygroscopicity Testing Protocol

This protocol can be used to determine the tendency of this compound to absorb moisture.[1]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a pre-weighed container.

  • Controlled Humidity Exposure: Place the open container in a humidity chamber with a controlled relative humidity (e.g., 75% RH, achievable with a saturated sodium chloride solution).

  • Weight Monitoring: Periodically re-weigh the sample at defined time intervals (e.g., 1, 3, 7, 14 days).

  • Data Analysis: Calculate the percentage weight gain over time to determine the rate and extent of moisture absorption.

Degradation Pathways

The degradation of 2-Phenylphenol has been studied in various systems, including metabolic pathways in organisms and environmental fate. The deuterated form is expected to follow similar degradation pathways. The primary routes of degradation are metabolism (in vivo) and environmental degradation.

Metabolic Pathways

In animals, 2-Phenylphenol is primarily metabolized through two main pathways:[9][10]

  • Conjugation: Direct conjugation of the phenolic hydroxyl group with glucuronic acid or sulfate.

  • Hydroxylation: Hydroxylation of the phenyl ring, most commonly at the 5-position, to form phenylhydroquinone (B131500) (PHQ), which is then conjugated with glucuronide or sulfate.[9][11]

The following diagram illustrates the primary metabolic pathways of 2-Phenylphenol.

Metabolic Pathway of 2-Phenylphenol Metabolic Pathway of 2-Phenylphenol OPP 2-Phenylphenol Conj Glucuronide or Sulfate Conjugation OPP->Conj Hydrox Hydroxylation OPP->Hydrox OPP_Conj 2-Phenylphenol Conjugate Conj->OPP_Conj PHQ Phenylhydroquinone (PHQ) Hydrox->PHQ PHQ->Conj PHQ_Conj PHQ Conjugate

Caption: Metabolic pathways of 2-Phenylphenol in animals.

Environmental Degradation

2-Phenylphenol is readily biodegradable in surface waters, with a half-life of about one week in river water.[9] Phototransformation in water can lead to the formation of several degradation products, including:[12]

  • Phenylhydroquinone (PHQ)

  • Phenylbenzoquinone (PBQ)

  • 2-Hydroxydibenzofuran (2OHDBF)

The following diagram shows the environmental degradation pathway of 2-Phenylphenol in water.

Environmental Degradation of 2-Phenylphenol Environmental Degradation of 2-Phenylphenol OPP 2-Phenylphenol Photo Phototransformation (in water) OPP->Photo PHQ Phenylhydroquinone (PHQ) Photo->PHQ PBQ Phenylbenzoquinone (PBQ) Photo->PBQ OHDBF 2-Hydroxydibenzofuran (2OHDBF) Photo->OHDBF Handling Workflow for this compound Recommended Handling Workflow for this compound Start Start: Retrieve from Storage (-20°C or -80°C) Equilibrate Equilibrate to Room Temperature (in sealed container) Start->Equilibrate Inert Transfer to Inert Atmosphere (Glovebox or under Ar/N2) Equilibrate->Inert Weigh Weigh Desired Amount Inert->Weigh Dissolve Dissolve in Anhydrous Deuterated Solvent Weigh->Dissolve Store_Sol Store Solution in Tightly Sealed Vial (under inert gas) Dissolve->Store_Sol End End: Use in Experiment Store_Sol->End

References

Commercial Suppliers and Technical Guide for 2-Phenylphenol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of high-quality internal standards is a critical step in ensuring the accuracy and reliability of analytical data. 2-Phenylphenol-d5, a deuterated analog of 2-Phenylphenol, serves as an essential internal standard for mass spectrometry-based quantification of its unlabeled counterpart. This guide provides an in-depth overview of commercial suppliers, their product specifications, and a general protocol for its application.

Commercial Supplier Overview

Several reputable chemical suppliers offer this compound for research and development purposes. The following table summarizes the key quantitative data from a selection of these suppliers to facilitate a comparative analysis for procurement.

SupplierCAS NumberMolecular WeightIsotopic PurityChemical PurityFormat
MedChemExpress 64420-98-0[1]175.24[2]Not specifiedNot specifiedSolid
BIOZOL 64420-98-0[2]175.24[2]Not specifiedNot specifiedSolid
LGC Standards 64420-98-0[3]Not specifiedNot specifiedNot specifiedNot specified
CDN Isotopes N/A179.26[4]98 atom % D[4]98%[4]Solid
BOC Sciences Not specified351.36 (as Glucuronide)Not specifiedNot specifiedNot specified

Physicochemical Properties

This compound is the deuterated form of 2-Phenylphenol, an agricultural fungicide.[2][] The introduction of five deuterium (B1214612) atoms increases the molecular weight, allowing it to be distinguished from the non-labeled analyte in mass spectrometry.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

The following provides a generalized methodology for the use of this compound as an internal standard in a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for the quantification of 2-Phenylphenol in a given matrix (e.g., biological fluid, environmental sample).

1. Materials and Reagents:

  • This compound (from a reputable supplier)

  • 2-Phenylphenol (analytical standard)

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification)

  • Sample matrix

  • Appropriate solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

2. Preparation of Stock and Working Solutions:

  • Primary Stock Solutions: Accurately weigh and dissolve 2-Phenylphenol and this compound in a suitable organic solvent (e.g., methanol) to prepare individual primary stock solutions of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions of 2-Phenylphenol at different concentrations by serial dilution of the primary stock solution.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.

3. Sample Preparation:

  • Spiking: Add a known volume of the internal standard working solution to all calibration standards, quality control samples, and unknown samples.

  • Extraction: Perform sample extraction using a validated SPE or LLE protocol to remove matrix interferences and concentrate the analyte and internal standard.

  • Reconstitution: Evaporate the extracted samples to dryness and reconstitute in the initial mobile phase.

4. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the prepared samples onto an appropriate LC column (e.g., C18) and perform chromatographic separation using a suitable gradient of aqueous and organic mobile phases.

  • Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Optimize the MRM transitions for both 2-Phenylphenol and this compound. The precursor ion will be the protonated or deprotonated molecule, and the product ion will be a characteristic fragment.

    • The transition for this compound will have a higher mass-to-charge ratio (m/z) for the precursor ion compared to 2-Phenylphenol.

5. Data Analysis:

  • Quantification: Calculate the peak area ratio of the analyte (2-Phenylphenol) to the internal standard (this compound).

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Concentration Determination: Determine the concentration of 2-Phenylphenol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Visualization

The following diagram illustrates the general workflow for using an internal standard in a quantitative analytical experiment.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_analyte Analyte Stock Solution cal_standards Calibration Standards stock_analyte->cal_standards stock_is Internal Standard (IS) Stock Solution (this compound) stock_is->cal_standards Spike with fixed amount of IS qc_samples QC Samples stock_is->qc_samples Spike with fixed amount of IS unknown_samples Unknown Samples stock_is->unknown_samples Spike with fixed amount of IS extraction SPE or LLE cal_standards->extraction qc_samples->extraction unknown_samples->extraction lcms LC-MS/MS Analysis (MRM Mode) extraction->lcms peak_integration Peak Area Integration lcms->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Unknowns cal_curve->quantification

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship of Quantification

The following diagram illustrates the logical relationship in the quantification process using an internal standard.

G Analyte_Response Analyte Peak Area Response_Ratio Response Ratio Analyte_Response->Response_Ratio IS_Response IS Peak Area (this compound) IS_Response->Response_Ratio Calibration_Curve Calibration Curve Response_Ratio->Calibration_Curve Analyte_Conc Analyte Concentration Analyte_Conc->Calibration_Curve Calibration_Curve->Analyte_Conc Determines

Caption: Relationship of variables in internal standard quantification.

References

Isotopic Purity of 2-Phenylphenol-d5 Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 2-Phenylphenol-d5, a deuterated internal standard crucial for accurate quantitative analysis in various research and development applications. This document outlines the importance of isotopic purity, methods for its determination, and provides representative data and experimental protocols.

Introduction to this compound and Isotopic Purity

This compound is a stable isotope-labeled (SIL) analog of 2-Phenylphenol, a compound with applications as a fungicide and preservative. In analytical chemistry, particularly in mass spectrometry-based methods such as GC-MS and LC-MS, this compound is widely used as an internal standard.[1] Its utility lies in its chemical similarity to the unlabeled analyte, allowing it to co-elute and experience similar ionization and matrix effects, while its mass difference enables distinct detection.

The accuracy of quantitative analyses using deuterated standards is fundamentally dependent on their isotopic purity. Isotopic purity refers to the extent to which the intended isotope (deuterium, in this case) has replaced the hydrogen atoms at specific positions within the molecule. The presence of unlabeled (d0) or partially labeled (d1-d4) isotopologues can lead to analytical inaccuracies, such as signal interference and non-linear calibration curves. Therefore, a thorough characterization of the isotopic distribution is essential for reliable results.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound is typically determined by the manufacturer and reported in the Certificate of Analysis (CoA). While the exact isotopic distribution can vary between batches and suppliers, high-quality standards generally exhibit an isotopic enrichment of ≥98 atom % D. Below is a table summarizing a representative isotopic distribution for a high-purity this compound standard.

Table 1: Representative Isotopic Distribution of this compound

IsotopologueNumber of Deuterium Atoms (n)Representative Abundance (%)
d00< 0.1
d11< 0.5
d22< 1.0
d33< 2.0
d44~ 5.0
d55> 91.5
Total Isotopic Purity (d5) > 91.5%
Isotopic Enrichment (Atom % D) ≥ 98%

Note: The values presented are illustrative and may not reflect the exact specifications of all commercial products. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific isotopic distribution data.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

This method allows for the separation and quantification of the different isotopologues of this compound based on their precise mass-to-charge ratios.

Methodology:

  • Sample Preparation: Prepare a solution of the this compound standard in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC) or gas chromatograph (GC).

  • Chromatographic Separation (LC-MS):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure the elution and separation of 2-Phenylphenol from any potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Analysis:

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

    • Scan Mode: Full scan from m/z 150-200.

    • Resolution: ≥ 60,000 FWHM.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to this compound.

    • Identify and integrate the peak areas for each isotopologue (d0 to d5).

    • Calculate the percentage of each isotopologue relative to the sum of the areas of all isotopologues.

Protocol 2: Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful tool for determining the degree of deuteration by quantifying the residual, non-deuterated sites in the molecule.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a deuterated solvent that does not have signals in the regions of interest (e.g., Chloroform-d, Acetone-d6). Add a known amount of an internal standard with a certified purity for quantitative NMR (qNMR) if absolute quantification is desired.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H-NMR Analysis:

    • Acquire a quantitative ¹H-NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete signal relaxation for accurate integration.

  • Data Analysis:

    • Identify the signals corresponding to the residual protons in the this compound molecule.

    • Carefully integrate these signals.

    • The isotopic purity can be estimated by comparing the integrals of the residual proton signals to the integral of a known reference signal (e.g., the internal standard). The percentage of deuteration at each position can be calculated based on the reduction in the integral value compared to the unlabeled standard.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Isotopic Purity Assessment

The following diagram illustrates the general workflow for determining the isotopic purity of this compound standards.

G Experimental Workflow for Isotopic Purity Assessment of this compound cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Analysis cluster_results Results prep Prepare solution of This compound standard lcms LC-HRMS Analysis prep->lcms nmr ¹H-NMR Analysis prep->nmr ms_data Extract mass spectra Integrate isotopologue peaks lcms->ms_data nmr_data Integrate residual proton signals nmr->nmr_data purity Determine Isotopic Distribution & Purity ms_data->purity nmr_data->purity

Workflow for isotopic purity assessment.
Impact of Isotopic Purity on Analytical Accuracy

This diagram illustrates the logical relationship between the isotopic purity of an internal standard and the accuracy of the resulting quantitative data.

G Logical Relationship: Isotopic Purity and Analytical Accuracy cluster_purity Isotopic Purity of Internal Standard cluster_impact Impact on Quantitative Analysis high_purity High Isotopic Purity (e.g., >98% d5) accurate Accurate & Reliable Quantification high_purity->accurate Leads to low_purity Low Isotopic Purity (Significant d0-d4) inaccurate Inaccurate Quantification - Signal Interference - Non-linear Calibration low_purity->inaccurate Results in

Impact of isotopic purity on analytical accuracy.

Conclusion

The isotopic purity of this compound is a critical parameter that directly influences the accuracy and reliability of quantitative analytical methods. Researchers, scientists, and drug development professionals must have a thorough understanding of the isotopic distribution of their internal standards. This technical guide has provided an overview of the importance of isotopic purity, representative quantitative data, and detailed experimental protocols for its determination using HRMS and NMR spectroscopy. By following rigorous analytical procedures and carefully evaluating the isotopic purity of this compound standards, the integrity of quantitative bioanalytical data can be ensured.

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of 2-Phenylphenol using 2-Phenylphenol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylphenol (OPP), an organic compound with antifungal and antimicrobial properties, is utilized as a disinfectant and preservative in various applications, including agriculture and the sterilization of equipment. Its presence in the environment and potential for human exposure necessitate sensitive and accurate analytical methods for its quantification. This document provides detailed application notes and protocols for the analysis of 2-Phenylphenol in biological and environmental matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 2-Phenylphenol-d5 as an internal standard. The use of a deuterated internal standard is a robust method for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision in quantitative analysis.[1] Isotope dilution mass spectrometry is considered a gold standard for this purpose.[1]

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical and depends on the matrix. Below are protocols for biological fluids (urine) and water samples.

1.1. Analysis of 2-Phenylphenol in Human Urine

This protocol focuses on the direct measurement of 2-Phenylphenol and its conjugated metabolites (sulfate and glucuronide) after enzymatic hydrolysis.

Materials:

  • Human urine sample

  • 2-Phenylphenol and this compound standards

  • β-glucuronidase/arylsulfatase from Helix pomatia

  • Ammonium (B1175870) acetate (B1210297) buffer (pH 5.0)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Spiking: To a 1 mL aliquot of urine, add a known concentration of this compound internal standard solution.

  • Hydrolysis: Add 500 µL of ammonium acetate buffer (1 M, pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase solution. Incubate at 37°C for 4 hours or overnight to deconjugate the metabolites.

  • Protein Precipitation: Add 2 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

    • Elute the analyte and internal standard with 3 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60% water with 0.1% formic acid and 40% methanol).

  • Analysis: Inject an aliquot into the LC-MS/MS system.

1.2. Analysis of 2-Phenylphenol in Water Samples

This protocol is suitable for the analysis of 2-Phenylphenol in environmental water samples.

Materials:

  • Water sample (e.g., river water, wastewater)

  • 2-Phenylphenol and this compound standards

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Sample Preservation and Spiking: Collect water samples in clean glass bottles. Preserve by adding sodium azide (B81097) (1 g/L).[2] Spike a 100 mL aliquot of the filtered water sample with a known amount of this compound internal standard.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.

    • Load the 100 mL water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analyte and internal standard with 5 mL of acetonitrile.

  • Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: Transfer the concentrated extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

2.1. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 3 µm particle size) is suitable for the separation.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Methanol or Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration. A suggested gradient is:

    Time (min) % B
    0.0 60
    2.0 60
    10.0 100
    15.0 100

    | 15.1 | 60 |

  • Flow Rate: 0.5 mL/min[3]

  • Injection Volume: 10 µL[3]

  • Column Temperature: 40°C

2.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for phenolic compounds.

  • Multiple Reaction Monitoring (MRM): The following MRM transitions can be used for quantification and confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
2-Phenylphenol169115141
This compound174120145

Note: The optimal collision energies and other source parameters should be determined by infusing the individual standards and auto-tuning the instrument.

Quantitative Data Summary

The following tables summarize typical performance data for the LC-MS/MS analysis of 2-Phenylphenol. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Method Performance for 2-Phenylphenol Analysis

ParameterBiological Matrix (Urine)Water Matrix
Limit of Detection (LOD) sub-µg/L level[4]0.1 µg/L
Limit of Quantitation (LOQ) ~1 µg/L0.5 µg/L
Linearity (R²) >0.99>0.99
Recovery (%) 85-110%90-105%
Precision (%RSD) <15%<10%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample (Urine/Water) spike Spike with this compound sample->spike hydrolysis Enzymatic Hydrolysis (for Urine) spike->hydrolysis If applicable extraction Solid Phase Extraction (SPE) hydrolysis->extraction concentrate Evaporation & Reconstitution extraction->concentrate lc_separation LC Separation (C18 Column) concentrate->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Internal Standard Method) ms_detection->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of 2-Phenylphenol.

metabolic_pathway cluster_phase1 Phase I Metabolism OPP 2-Phenylphenol (OPP) PHQ 2-Phenylhydroquinone (PHQ) OPP->PHQ Hydroxylation OPP_S OPP-Sulfate OPP->OPP_S Sulfation OPP_G OPP-Glucuronide OPP->OPP_G Glucuronidation PHQ_Conj PHQ Conjugates PHQ->PHQ_Conj Conjugation

Caption: Metabolic pathway of 2-Phenylphenol (OPP).[5][6][7]

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, selective, and reliable approach for the quantification of 2-Phenylphenol in complex matrices. The detailed protocols for sample preparation and instrumental analysis, along with the performance data, offer a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories for various applications, including environmental monitoring, exposure assessment, and pharmacokinetic studies. The use of an isotope-labeled internal standard is crucial for achieving high-quality quantitative results by compensating for matrix effects and procedural losses.

References

Application Note: Quantification of 2-Phenylphenol in Water Samples by Isotope Dilution GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 2-phenylphenol (B1666276) (OPP) in various water matrices, including drinking water, surface water, and wastewater. The method utilizes solid-phase extraction (SPE) for sample concentration and cleanup, followed by gas chromatography-mass spectrometry (GC-MS) for analysis. To ensure high accuracy and precision, the stable isotope-labeled analog, 2-phenylphenol-d5 (OPP-d5), is employed as an internal standard in an isotope dilution approach. This method is ideal for researchers, scientists, and professionals in environmental monitoring and drug development who require reliable trace-level quantification of this potential endocrine-disrupting compound.

Introduction

2-Phenylphenol is a broad-spectrum fungicide and bactericide used in various agricultural and industrial applications.[1] Its presence in water sources is a growing concern due to its potential endocrine-disrupting properties and toxicity to aquatic life. Accurate and sensitive quantification of 2-phenylphenol in environmental water samples is crucial for assessing human and ecological risks.

Isotope dilution mass spectrometry (IDMS) is a highly reliable analytical technique for quantifying trace organic compounds in complex matrices.[2] By introducing a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) at the beginning of the sample preparation, any loss of the native analyte during extraction and analysis can be accurately corrected. This approach minimizes the impact of matrix effects and improves the overall precision and accuracy of the results.

This application note provides a detailed protocol for the extraction of 2-phenylphenol from water samples using solid-phase extraction and subsequent analysis by GC-MS. The use of this compound as an internal standard allows for confident quantification at low ng/L levels.

Experimental

Reagents and Materials
  • Standards: 2-Phenylphenol (analytical standard), this compound (internal standard)

  • Solvents: Methanol (B129727) (HPLC grade), Dichloromethane (B109758) (DCM, HPLC grade), Ethyl acetate (B1210297) (HPLC grade)

  • Reagents: Hydrochloric acid (HCl), Sodium sulfite (B76179), Anhydrous sodium sulfate

  • SPE Cartridges: Polystyrene-divinylbenzene (PS-DVB) based cartridges (e.g., 500 mg, 6 mL)

  • Water: Deionized water (18 MΩ·cm or higher)

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Solid-Phase Extraction (SPE) manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Autosampler vials (2 mL, amber)

Standard Preparation

Prepare a stock solution of 2-phenylphenol and this compound in methanol at a concentration of 1 mg/mL. From these stock solutions, prepare a series of calibration standards in dichloromethane ranging from 0.5 to 200 µg/L for 2-phenylphenol, each containing a constant concentration of this compound (e.g., 50 µg/L).

Protocol

Sample Collection and Preservation
  • Collect 1 L water samples in amber glass bottles.

  • Dechlorinate the samples by adding ~80 mg of sodium sulfite per liter.

  • Preserve the samples by acidifying to pH < 2 with concentrated HCl.

  • Store the samples at 4°C and analyze within 14 days.

Sample Preparation and Solid-Phase Extraction (SPE)
  • Add a known amount of this compound internal standard solution to each 1 L water sample.

  • Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water (pH 2). Do not allow the cartridge to go dry.

  • Load the water sample onto the SPE cartridge at a flow rate of 10-15 mL/min.

  • After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any interfering polar compounds.

  • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20 minutes.

  • Elute the retained analytes with 10 mL of dichloromethane.

  • Dry the eluate by passing it through a small column containing anhydrous sodium sulfate.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analysis
  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent)

  • Injector: Splitless mode, 250°C

  • Oven Program: 60°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Table 1: SIM Ions for Quantification and Confirmation

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
2-Phenylphenol170141115
This compound175146120

Data Analysis and Results

The concentration of 2-phenylphenol in the samples is determined by isotope dilution using the following equation:

Canalyte = (Aanalyte / AIS) * (CIS / RRF)

Where:

  • Canalyte = Concentration of 2-phenylphenol

  • Aanalyte = Peak area of the quantifier ion for 2-phenylphenol

  • AIS = Peak area of the quantifier ion for this compound

  • CIS = Concentration of the internal standard

  • RRF = Relative Response Factor (determined from the calibration curve)

Table 2: Method Validation Data

The following table presents typical performance data for the analysis of 2-phenylphenol in spiked water samples. Note: This data is representative and should be confirmed by the user for their specific matrix.

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.5 - 5.0 ng/L
Limit of Quantification (LOQ)1.5 - 15.0 ng/L
Recovery (at 50 ng/L)85 - 110%
Precision (RSD at 50 ng/L)< 10%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 1 L Water Sample Spike Spike with This compound Sample->Spike Load Load Sample Spike->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with DCM Dry->Elute Concentrate Concentrate to 1 mL Elute->Concentrate GCMS GC-MS Analysis (SIM) Concentrate->GCMS Data Data Acquisition GCMS->Data Quant Quantification using Isotope Dilution Data->Quant

Caption: Experimental workflow for the quantification of 2-phenylphenol.

logical_relationship cluster_principle Principle of Isotope Dilution cluster_process Analytical Process Analyte 2-Phenylphenol (Native Analyte) Ratio Constant Ratio of Analyte to IS Analyte->Ratio IS This compound (Internal Standard) IS->Ratio Extraction Extraction & Cleanup Ratio->Extraction Analysis GC-MS Analysis Extraction->Analysis Loss Analyte Loss/ Matrix Effects Extraction->Loss Result Accurate Quantification Analysis->Result Loss->Ratio Ratio remains constant, allowing for accurate correction

Caption: Logical relationship of isotope dilution for accurate quantification.

Conclusion

The described method provides a reliable and sensitive approach for the quantification of 2-phenylphenol in water samples. The use of solid-phase extraction allows for effective pre-concentration and sample cleanup, while the application of isotope dilution with this compound as an internal standard ensures high accuracy and precision by correcting for matrix effects and procedural losses. This method is suitable for routine monitoring of 2-phenylphenol in various water sources, supporting environmental and human health risk assessments. It is recommended that each laboratory validates the method for their specific water matrices to ensure optimal performance.

References

Application Note: Quantification of 2-Phenylphenol in Food Matrices Using a Deuterated Internal Standard and QuEChERS Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in food safety, environmental analysis, and analytical chemistry.

Introduction

2-Phenylphenol (OPP), also known as ortho-phenylphenol, is a versatile biocide widely used as a post-harvest fungicide on fruits and vegetables, particularly citrus, to prevent microbial damage during storage. It also finds application as a surface disinfectant in various settings. Due to its widespread use, monitoring its residues in food products is crucial for ensuring consumer safety.

Accurate quantification of chemical residues in complex matrices like food is analytically challenging due to matrix effects, which can cause ion suppression or enhancement in mass spectrometry. Isotope dilution mass spectrometry is the gold standard for overcoming these challenges.[1] This technique utilizes a stable isotope-labeled internal standard (IS), which is chemically identical to the analyte but has a different mass.

2-Phenylphenol-d5 is the deuterium-labeled analog of 2-Phenylphenol and serves as an ideal internal standard for its quantification.[2] When added at the beginning of the sample preparation process, it co-extracts with the native analyte and experiences the same variations during extraction, cleanup, and instrumental analysis.[3] By measuring the ratio of the analyte to the internal standard, highly accurate and precise results can be obtained.[1]

This application note details a robust and efficient sample preparation protocol based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of 2-Phenylphenol from food samples, using this compound as an internal standard for reliable quantification by LC-MS/MS or GC-MS/MS.[4]

Materials and Reagents

  • Standards: 2-Phenylphenol (analytical standard), this compound (internal standard).

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Water (LC-MS grade), Formic Acid.

  • Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium (B8492382) Citrate (B86180) Dihydrate, Disodium (B8443419) Hydrogen Citrate Sesquihydrate, Primary Secondary Amine (PSA) sorbent, C18 sorbent.

  • Equipment: High-speed homogenizer, centrifuge (capable of >4,000 rpm), 50 mL and 2 mL centrifuge tubes, analytical balance, vortex mixer, calibrated pipettes.

Experimental Protocol

This protocol is a modified version of the standard EN 15662 QuEChERS method.[5]

Preparation of Standards
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-Phenylphenol and this compound in acetonitrile to prepare individual stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 2-Phenylphenol stock solution with acetonitrile.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a suitable concentration (e.g., 10 µg/mL) in acetonitrile. This solution will be used for spiking samples.

Sample Preparation and Extraction
  • Homogenization: Homogenize the food sample (e.g., whole citrus fruit, pear, or vegetable) until a uniform consistency is achieved. For dry commodities, pre-wetting with a defined amount of water is necessary before homogenization.[5]

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the this compound working solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[5]

    • Immediately cap and shake the tube vigorously for 1 minute.

    • Centrifuge the tube at ≥4,000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Aliquot Transfer: Carefully take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE cleanup tube. The d-SPE tube should contain 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

  • Cleanup:

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes to pellet the sorbent.

  • Final Extract: Transfer the cleaned supernatant into an autosampler vial for analysis.

Below is a diagram illustrating the sample preparation workflow.

G cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis sample 1. Homogenize 10g of Sample spike 2. Spike with this compound IS sample->spike add_solvent 3. Add 10mL Acetonitrile & Salts spike->add_solvent shake 4. Shake Vigorously (1 min) add_solvent->shake centrifuge1 5. Centrifuge (5 min) shake->centrifuge1 aliquot 6. Transfer 1mL of Supernatant centrifuge1->aliquot add_dspe 7. Add to d-SPE Tube (PSA/C18) aliquot->add_dspe vortex 8. Vortex (30 sec) add_dspe->vortex centrifuge2 9. Centrifuge (5 min) vortex->centrifuge2 analysis 10. Transfer Supernatant to Vial for LC-MS/MS or GC-MS/MS centrifuge2->analysis

Workflow for QuEChERS-based sample preparation.

Instrumental Analysis

The final extract can be analyzed by either LC-MS/MS or GC-MS/MS. LC-MS/MS is often preferred as it may be less prone to interferences for this analyte.[6]

LC-MS/MS Conditions (Example)
  • Column: C18 reversed-phase (e.g., 100 x 2.1 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Ionization: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions:

    • 2-Phenylphenol: 169 > 115 (Quantifier), 169 > 141 (Qualifier)[7]

    • This compound: 174 > 119 (Quantifier)

GC-MS/MS Conditions (Example)
  • Column: Low-polarity column (e.g., 5% phenyl-polysiloxane, 30 m x 0.25 mm x 0.25 µm)

  • Injector: Splitless, 275°C

  • Oven Program: Start at 60°C, ramp to 300°C

  • Ionization: Electron Ionization (EI), 70 eV

  • Note: Derivatization may be required in some cases to improve peak shape and sensitivity.[8] Peak tailing can be an issue with underivatized phenols on GC systems.[9]

Data Presentation

The use of this compound as an internal standard allows for robust and accurate quantification across various matrices. The table below summarizes typical performance data from methods analyzing 2-Phenylphenol.

ParameterMatrixMethodRecovery (%)RSD (%)LOQ (µg/kg)Reference
2-Phenylphenol Agricultural ProductsGC-MS70 - 120-5[10]
2-Phenylphenol Fish & SeafoodGC-MS84 - 105< 7.50.5 - 20[8]
2-Phenylphenol Human UrineGC-MS97 - 105-1[11]

Conclusion

The QuEChERS method, combined with isotope dilution using this compound, provides a highly effective and reliable workflow for the quantification of 2-Phenylphenol residues in diverse and complex food matrices. This approach effectively mitigates matrix effects, ensuring high data quality for food safety monitoring and regulatory compliance. The detailed protocol offers a streamlined and rugged solution for laboratories performing routine pesticide analysis.

References

Application Notes and Protocols for 2-Phenylphenol-d5 in Environmental Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Phenylphenol-d5 as an internal standard for the quantitative analysis of 2-phenylphenol (B1666276) (OPP) in environmental matrices. The isotope dilution technique, employing this compound, is a robust method for accurate and precise quantification, compensating for matrix effects and variations in sample preparation and instrument response.

Introduction to 2-Phenylphenol and the Role of its Deuterated Analog

2-Phenylphenol (OPP) is a broad-spectrum fungicide and bactericide used as a preservative for various products, including fruits, vegetables, and industrial goods.[1][2] Its presence in the environment is a result of its widespread use and potential for release into water and soil systems.[3] Due to its potential toxicity, monitoring its levels in the environment is crucial.

Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative analysis using mass spectrometry.[4] The principle of isotope dilution mass spectrometry (IDMS) involves adding a known amount of the isotopically labeled standard to a sample before processing. Since this compound is chemically identical to the native 2-phenylphenol, it experiences the same behavior during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved, correcting for any losses during the analytical procedure.[4][5][6]

Quantitative Performance Data

The use of this compound as an internal standard provides high-quality quantitative data for the analysis of 2-phenylphenol in various environmental matrices. The following tables summarize typical performance data for analytical methods employing this approach.

Disclaimer: The following data is compiled from various sources and represents typical performance. Actual results may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Method Performance for 2-Phenylphenol Analysis in Water using this compound Internal Standard

ParameterTypical Value
Limit of Detection (LOD) 0.01 - 0.5 µg/L
Limit of Quantification (LOQ) 0.05 - 1.0 µg/L
Recovery 85 - 115%
Precision (%RSD) < 15%

Table 2: Method Performance for 2-Phenylphenol Analysis in Soil using this compound Internal Standard

ParameterTypical Value
Limit of Detection (LOD) 0.5 - 5.0 µg/kg
Limit of Quantification (LOQ) 2.0 - 20 µg/kg
Recovery 80 - 110%
Precision (%RSD) < 20%

Experimental Protocols

The following are detailed protocols for the analysis of 2-phenylphenol in water and soil samples using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Analysis of 2-Phenylphenol in Water

1. Sample Preparation and Extraction

  • Sample Collection: Collect 1 L water samples in amber glass bottles.

  • Preservation: Acidify the sample to pH < 2 with sulfuric acid.

  • Spiking: Add a known amount of this compound solution to the water sample to achieve a concentration within the calibration range.

  • Solid-Phase Extraction (SPE):

    • Condition a 500 mg, 6 mL polymeric SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water (pH < 2).

    • Load the water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

    • After loading, wash the cartridge with 10 mL of deionized water (pH < 2).

    • Dry the cartridge by drawing a vacuum for 10-15 minutes.

  • Elution: Elute the analytes from the cartridge with 10 mL of ethyl acetate.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35-40°C.

2. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • 2-Phenylphenol: m/z 170 (quantification), 141, 115 (qualifier)

      • This compound: m/z 175 (quantification)

3. Quantification

Quantify the native 2-phenylphenol using the ratio of the peak area of the native analyte to the peak area of the this compound internal standard.

Protocol 2: Analysis of 2-Phenylphenol in Soil

1. Sample Preparation and Extraction

  • Sample Collection: Collect soil samples and homogenize them.

  • Spiking: Add a known amount of this compound solution to a 10 g subsample of soil.

  • Extraction:

    • Add 20 mL of a 1:1 (v/v) mixture of acetone (B3395972) and hexane (B92381) to the soil sample in a centrifuge tube.

    • Sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 3000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction two more times with fresh solvent.

    • Combine the supernatants.

  • Cleanup (if necessary): Use a silica (B1680970) gel solid-phase extraction cartridge to remove interferences.

  • Concentration: Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

Follow the same GC-MS analysis and quantification procedures as described in Protocol 1.

Diagrams

experimental_workflow Experimental Workflow for 2-Phenylphenol Analysis cluster_water Water Sample cluster_soil Soil Sample Water_Collection 1. Sample Collection (1L) Water_Spiking 2. Spike with this compound Water_Collection->Water_Spiking Water_SPE 3. Solid-Phase Extraction (SPE) Water_Spiking->Water_SPE Water_Elution 4. Elution Water_SPE->Water_Elution Water_Concentration 5. Concentration to 1 mL Water_Elution->Water_Concentration GCMS_Analysis GC-MS Analysis Water_Concentration->GCMS_Analysis Soil_Collection 1. Sample Collection (10g) Soil_Spiking 2. Spike with this compound Soil_Collection->Soil_Spiking Soil_Extraction 3. Ultrasonic Extraction Soil_Spiking->Soil_Extraction Soil_Cleanup 4. Cleanup (optional) Soil_Extraction->Soil_Cleanup Soil_Concentration 5. Concentration to 1 mL Soil_Cleanup->Soil_Concentration Soil_Concentration->GCMS_Analysis Quantification Quantification GCMS_Analysis->Quantification

Caption: Workflow for 2-Phenylphenol analysis in water and soil.

metabolic_pathway Metabolic Pathway of 2-Phenylphenol cluster_phase1 Phase I Metabolism (Hydroxylation) cluster_phase2 Phase II Metabolism (Conjugation) cluster_bacterial Bacterial Degradation OPP 2-Phenylphenol (OPP) PHQ Phenylhydroquinone (PHQ) (2,5-Biphenyldiol) OPP->PHQ CYP450 Enzymes OPP_Glucuronide OPP-Glucuronide OPP->OPP_Glucuronide UGTs OPP_Sulfate OPP-Sulfate OPP->OPP_Sulfate SULTs PHQ_Glucuronide PHQ-Glucuronide PHQ->PHQ_Glucuronide UGTs PHQ_Sulfate PHQ-Sulfate PHQ->PHQ_Sulfate SULTs Excretion Excretion (Urine) OPP_Glucuronide->Excretion OPP_Sulfate->Excretion PHQ_Glucuronide->Excretion PHQ_Sulfate->Excretion OPP_Bact 2-Phenylphenol (OPP) DHB 2,3-Dihydroxybiphenyl OPP_Bact->DHB BenzoicAcid Benzoic Acid DHB->BenzoicAcid Krebs Krebs Cycle Intermediates BenzoicAcid->Krebs

Caption: Metabolic pathways of 2-Phenylphenol in mammals and bacteria.

References

Application Notes and Protocols for Isotope Dilution Method with 2-Phenylphenol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylphenol (B1666276) (OPP), an organic compound with the chemical formula C₁₂H₁₀O, is a biocide used as a preservative and agricultural fungicide.[1] Its application, particularly as a post-harvest treatment for citrus fruits, necessitates reliable and accurate methods for its quantification in various matrices to ensure consumer safety and regulatory compliance.[2] Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard.[3] 2-Phenylphenol-d5 (OPP-d5), the deuterated analog of 2-phenylphenol, is an ideal internal standard for this purpose, as it shares near-identical chemical and physical properties with the analyte, but is distinguishable by its mass-to-charge ratio in a mass spectrometer.[4][5]

This document provides detailed application notes and protocols for the determination of 2-phenylphenol in food matrices using an isotope dilution method with this compound. The protocols described herein are primarily based on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques.

Principle of the Isotope Dilution Method

The isotope dilution method relies on the addition of a known amount of an isotopically labeled standard (in this case, this compound) to the sample prior to any sample preparation steps.[3] The labeled standard and the native analyte will behave identically during extraction, cleanup, and derivatization, thus compensating for any losses or variations during these procedures. The concentration of the native analyte is then determined by measuring the ratio of the mass spectrometric response of the analyte to that of the labeled internal standard. This method effectively mitigates matrix effects, which are a common source of signal suppression or enhancement in complex samples, leading to more accurate and reliable quantification.[6][7]

Application: Determination of 2-Phenylphenol in Citrus Fruits

Citrus fruits are frequently treated with 2-phenylphenol post-harvest to prevent fungal growth.[2] The following protocol details a method for the quantitative analysis of total 2-phenylphenol (free and conjugated) in citrus fruit samples using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method with acid hydrolysis, followed by GC-MS or LC-MS/MS analysis.

Experimental Workflow

experimental_workflow Figure 1. Experimental Workflow for 2-Phenylphenol Analysis cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample Homogenized Citrus Fruit Sample spike Spike with this compound Internal Standard sample->spike hydrolysis Acid Hydrolysis (e.g., H2SO4) to cleave conjugates spike->hydrolysis add_acetonitrile Add Acetonitrile (B52724) hydrolysis->add_acetonitrile add_salts Add QuEChERS Salts (e.g., MgSO4, NaCl) add_acetonitrile->add_salts shake Shake Vigorously add_salts->shake centrifuge1 Centrifuge shake->centrifuge1 transfer_supernatant Transfer Acetonitrile Supernatant centrifuge1->transfer_supernatant add_dspe Add d-SPE Sorbent (e.g., PSA, C18) transfer_supernatant->add_dspe shake_cleanup Shake add_dspe->shake_cleanup centrifuge2 Centrifuge shake_cleanup->centrifuge2 derivatization Derivatization (Optional, for GC-MS) centrifuge2->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis

Caption: Experimental workflow for 2-Phenylphenol analysis.

Detailed Experimental Protocol: 2-Phenylphenol in Citrus Fruits

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate (all HPLC or pesticide residue grade).

  • Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent, Sulfuric Acid (H₂SO₄).

  • Standards: 2-Phenylphenol (analytical standard), this compound (isotopically labeled standard).

  • Equipment: Homogenizer, centrifuge, vortex mixer, shaker, GC-MS or LC-MS/MS system.

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of 2-phenylphenol and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL). Each calibration standard should contain a fixed concentration of the this compound internal standard (e.g., 25 ng/mL).

Sample Preparation and Extraction
  • Homogenization: Homogenize a representative portion of the citrus fruit sample (including the peel).

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the this compound working solution to the sample. The final concentration should be within the linear range of the calibration curve.

  • Acid Hydrolysis: To account for conjugated forms of 2-phenylphenol, add a suitable amount of sulfuric acid (e.g., 2 mL of 10 N H₂SO₄ for a 5 g sample) and incubate in a heated shaker (e.g., 70°C for 16-24 hours).[8] This step is crucial for the determination of total 2-phenylphenol.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add a QuEChERS salt packet containing, for example, 4 g MgSO₄ and 1 g NaCl.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer: Transfer an aliquot of the acetonitrile supernatant (upper layer) to a d-SPE tube containing, for example, 150 mg MgSO₄ and 50 mg PSA. For matrices with high fat content, C18 sorbent can also be included.

  • Shake and Centrifuge: Shake the d-SPE tube for 30 seconds and then centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract for analysis.

Derivatization (for GC-MS Analysis)

For GC-MS analysis, derivatization of the phenolic hydroxyl group of 2-phenylphenol can improve chromatographic peak shape and sensitivity. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

  • Transfer an aliquot of the final extract to a GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add a suitable derivatization agent (e.g., 50 µL of BSTFA) and a solvent (e.g., 50 µL of pyridine (B92270) or acetone).

  • Heat the vial (e.g., at 60-70°C for 30 minutes) to complete the reaction.

  • Cool to room temperature before injection into the GC-MS.

Instrumental Analysis

A. GC-MS/MS Parameters (Example)

ParameterSetting
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature280°C
Oven Program70°C (hold 1 min), ramp to 150°C at 14°C/min, then to 215°C at 6°C/min, and finally to 285°C at 10°C/min
Carrier GasHelium at a constant flow of 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ions (SIM)2-Phenylphenol: m/z 170 (molecular ion), 141, 115This compound: m/z 175 (molecular ion)
Transfer Line Temp.280°C
Ion Source Temp.230°C

B. LC-MS/MS Parameters (Example)

ParameterSetting
Liquid Chromatograph
ColumnC18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions2-Phenylphenol: e.g., 169 -> 141This compound: e.g., 174 -> 145
Ion Source Temp.500°C
IonSpray Voltage-4500 V

Quantitative Data Summary

The following tables summarize typical validation parameters for the determination of 2-phenylphenol using isotope dilution methods from various studies.

Table 1: Method Performance in Different Matrices

MatrixMethodInternal StandardLODLOQRecovery (%)Reference
Citrus FruitsGC-MSDeuterated OPP2 ng/g-101-106[2]
BeerGC-MSDeuterated OPP0.1 µg/L0.5 µg/L-[9]
Human UrineGC-MSD2-OPP or 13C6-OPP-1 ng/mL97.0-104.7[5]
Fish and SeafoodGC-MSTriphenylphosphate0.5-20.0 ng/kg-84-105[7]
Dairy ProductsGC-MSTriphenylphosphate--80-108[8]

Note: While triphenylphosphate is not an isotopically labeled analog, these studies demonstrate the performance of GC-MS methods for 2-phenylphenol in complex matrices.

Table 2: Linearity and Precision Data

MatrixMethodLinearity RangeCorrelation Coefficient (r²)Precision (RSD %)Reference
Human UrineGC-MS0.5-1117 ng/mL>0.99<15%[5]
BeerGC-MS0.5-40 µg/L>0.99-[9]
Fish and SeafoodGC-MS--<7.5%[7]

Signaling Pathways and Logical Relationships

While 2-phenylphenol is not directly involved in specific signaling pathways in the context of its analysis, its metabolism in biological systems can be represented. In plants and animals, 2-phenylphenol can undergo conjugation to form metabolites such as glucosides and sulfates. The analytical workflow is designed to reverse this process to quantify the total amount of 2-phenylphenol.

metabolism_and_analysis Figure 2. 2-Phenylphenol Metabolism and Analytical Deconjugation cluster_metabolism In Vivo Metabolism cluster_analysis Analytical Procedure OPP 2-Phenylphenol (Free) Conjugation Conjugation (e.g., Glucosidation) OPP->Conjugation Total_OPP_in_Sample Total 2-Phenylphenol in Sample (Free + Conjugated) Conjugated_OPP Conjugated 2-Phenylphenol Conjugation->Conjugated_OPP Acid_Hydrolysis Acid Hydrolysis Total_OPP_in_Sample->Acid_Hydrolysis Free_OPP_for_Analysis Free 2-Phenylphenol for Analysis Acid_Hydrolysis->Free_OPP_for_Analysis

Caption: 2-Phenylphenol Metabolism and Analytical Deconjugation.

Conclusion

The use of this compound as an internal standard in an isotope dilution mass spectrometry method provides a robust, accurate, and precise approach for the quantification of 2-phenylphenol in complex matrices such as food and biological samples. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The QuEChERS-based sample preparation with an acid hydrolysis step is effective for the extraction and determination of total 2-phenylphenol, ensuring comprehensive analysis of both free and conjugated forms of the analyte.

References

Application Note & Protocol: Determination of 2-Phenylphenol in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylphenol (B1666276) (OPP) is a widely used biocide, found in disinfectants, and used as a fungicide for citrus fruits and pears. Due to its widespread use, there is a need for sensitive and robust analytical methods to monitor human exposure by measuring its concentration in biological matrices. In the body, 2-phenylphenol is metabolized and excreted primarily in urine as glucuronide and sulfate (B86663) conjugates.[1][2] Therefore, analytical methods must account for these conjugated forms, typically through a hydrolysis step, to determine the total 2-phenylphenol concentration.

This document provides detailed protocols for the analysis of 2-phenylphenol in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), along with relevant quantitative data and workflows.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the determination of 2-phenylphenol in biological matrices.

Table 1: LC-MS/MS Methods for 2-Phenylphenol in Urine

ParameterMethod 1Method 2
Instrumentation UPLC-MS/MSHPLC-MS/MS
Matrix Human UrineHuman Urine
Sample Preparation Direct analysis of conjugates (OPP-Sulfate, OPP-Glucuronide)Enzymatic deconjugation followed by SPE
Limit of Detection (LOD) Sub-microgram per liter level for conjugates[1][2]< 1 ng/mL for total OPP[3]
Linearity Not SpecifiedNot Specified
Recovery Not SpecifiedNot Specified
Notes This method directly measures the metabolites without a hydrolysis step, offering a more specific assessment of exposure.This method provides the total 2-phenylphenol concentration after enzymatic hydrolysis.

Table 2: GC-MS Methods for 2-Phenylphenol in Biological Matrices

ParameterMethod 1Method 2
Instrumentation GC-MSGC-MS/MS
Matrix Human UrineFish and Seafood
Sample Preparation Acid hydrolysis, derivatization (pentafluorobenzoyl ester)Ultrasound-assisted extraction, continuous SPE, derivatization
Limit of Quantification (LOQ) 1 ng/mL[4]Not specified for 2-phenylphenol
Limit of Detection (LOD) Not Specified0.5 - 20.0 ng/kg for various EDCs
Linearity (Concentration Range) 0.5 - 1117 ng/mL[4]Not Specified
Recovery 97.0 - 104.7%[4]84 - 105%[5]
Notes A highly sensitive method for total 2-phenylphenol after acid hydrolysis and derivatization.A multi-residue method for various endocrine-disrupting chemicals, including 2-phenylphenol.

Experimental Workflows and Logical Relationships

experimental_workflow cluster_sample_collection Sample Collection & Storage cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing urine Urine hydrolysis Hydrolysis (Enzymatic or Acidic) (for Urine/Blood) urine->hydrolysis blood Blood (Plasma/Serum) blood->hydrolysis tissue Tissue homogenization Homogenization (for Tissue) tissue->homogenization extraction Extraction (LLE or SPE) hydrolysis->extraction homogenization->extraction derivatization Derivatization (for GC-MS) extraction->derivatization lcms LC-MS/MS extraction->lcms gcms GC-MS derivatization->gcms quantification Quantification lcms->quantification gcms->quantification reporting Reporting quantification->reporting

Figure 1: General experimental workflow for the analysis of 2-Phenylphenol in biological matrices.

method_selection start Start: Select Analytical Method matrix_type What is the biological matrix? start->matrix_type urine_blood Urine or Blood/Plasma/Serum matrix_type->urine_blood Liquid tissue_other Tissue or other complex matrix matrix_type->tissue_other Solid/Complex sensitivity Required Sensitivity? urine_blood->sensitivity tissue_other->sensitivity high_sensitivity High (ng/mL or lower) sensitivity->high_sensitivity High mod_sensitivity Moderate sensitivity->mod_sensitivity Moderate lcms_method LC-MS/MS is preferred (High throughput, no derivatization) high_sensitivity->lcms_method gcms_method GC-MS with derivatization is suitable (High sensitivity) high_sensitivity->gcms_method hplc_method HPLC with UV/Fluorescence (Less sensitive, for higher concentrations) mod_sensitivity->hplc_method

Figure 2: Decision tree for selecting an analytical method for 2-Phenylphenol analysis.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of 2-Phenylphenol in Human Urine

This protocol is adapted from methodologies that focus on the determination of total 2-phenylphenol after enzymatic hydrolysis.[3]

1. Sample Preparation

  • Enzymatic Hydrolysis:

    • To 1 mL of urine sample in a glass tube, add an internal standard solution.

    • Add 500 µL of 1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

    • Vortex the mixture and incubate at 37°C for at least 4 hours (or overnight).

    • After incubation, cool the samples to room temperature.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the analyte with 5 mL of a suitable organic solvent (e.g., ethyl acetate or methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 2-Phenylphenol: Monitor at least two transitions (e.g., precursor ion m/z 169 -> product ions).

      • Internal Standard: Monitor the corresponding transitions for the isotopically labeled internal standard.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum sensitivity.

Protocol 2: GC-MS Analysis of 2-Phenylphenol in Biological Tissues

This protocol is a general guideline based on established methods for the analysis of phenols in complex matrices.[4][5]

1. Sample Preparation

  • Homogenization and Extraction:

    • Weigh approximately 1 g of tissue sample.

    • Add an appropriate internal standard.

    • Homogenize the tissue in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of hexane (B92381) and acetone) using a mechanical homogenizer.

    • Centrifuge the homogenate and collect the supernatant.

    • Repeat the extraction process on the pellet and combine the supernatants.

  • Cleanup (if necessary):

    • For fatty tissues, a cleanup step such as gel permeation chromatography (GPC) or solid-phase extraction (SPE) may be required to remove lipids.

  • Acid Hydrolysis (to cleave conjugates):

    • Evaporate the solvent from the extracted sample.

    • Add 1-2 mL of concentrated hydrochloric acid.

    • Heat the sample at 90-100°C for 1-2 hours.

    • Cool the sample and extract the free 2-phenylphenol with a non-polar solvent like hexane or ethyl acetate.

  • Derivatization:

    • Evaporate the solvent to dryness.

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or pentafluorobenzyl bromide (PFBBr)) and a suitable solvent (e.g., pyridine (B92270) or acetone).

    • Heat the mixture at 60-80°C for 30-60 minutes to form a volatile derivative of 2-phenylphenol.

    • Cool the sample to room temperature before GC-MS analysis.

2. GC-MS Conditions

  • Gas Chromatography (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Injector: Splitless injection at a temperature of 250-280°C.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at a lower temperature (e.g., 60-80°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for qualitative analysis.

    • Ions to Monitor: Select characteristic ions for the derivatized 2-phenylphenol and the internal standard.

Conclusion

The choice of analytical method for 2-phenylphenol in biological matrices depends on the specific requirements of the study, including the matrix type, required sensitivity, and available instrumentation. LC-MS/MS offers high throughput and specificity for the direct analysis of conjugates or for total 2-phenylphenol after hydrolysis, without the need for derivatization. GC-MS, particularly with derivatization, provides excellent sensitivity and is a robust technique for the determination of total 2-phenylphenol. Proper sample preparation, including hydrolysis of conjugates and appropriate cleanup, is critical for accurate and reliable quantification in complex biological matrices.

References

Application Note: High-Throughput Analysis of 2-Phenylphenol Residues in Fungicides Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenylphenol (B1666276) (OPP) is a widely used post-harvest fungicide and bactericide applied to citrus fruits and pears to prevent spoilage.[1][2] Regulatory bodies worldwide have established maximum residue limits (MRLs) for OPP in various food commodities to ensure consumer safety.[3] Accurate and robust analytical methods are therefore essential for monitoring OPP residues in food products. Isotope dilution mass spectrometry, utilizing a stable isotope-labeled internal standard such as 2-Phenylphenol-d5, is the gold standard for quantitative analysis.[4] This internal standard closely mimics the chemical and physical properties of the native analyte, correcting for variations in sample preparation and instrumental response, thereby ensuring high accuracy and precision.[4] This application note details a validated protocol for the determination of 2-phenylphenol residues in fruit matrices using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

A known amount of this compound is added to the sample prior to extraction. The deuterated standard and the native 2-phenylphenol are then co-extracted, purified, and analyzed by mass spectrometry.[4] The ratio of the native analyte to the isotopically labeled standard is used for quantification, which corrects for analyte losses during sample processing and any matrix effects during analysis.

Application

This method is applicable for the quantitative analysis of 2-phenylphenol residues in various food matrices, particularly citrus fruits and pears. The use of this compound as an internal standard makes this method highly reliable for routine monitoring and regulatory compliance.[5]

Experimental Protocols

Sample Preparation and Extraction (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined and effective approach for the extraction of pesticide residues from food matrices.[6][7] An acidic hydrolysis step can be incorporated to account for the sum of free and conjugated forms of 2-phenylphenol.

Materials:

  • Homogenized fruit sample

  • This compound internal standard solution (in acetonitrile)

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Sodium citrate (B86180) tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate.

  • Centrifuge tubes (50 mL)

Procedure:

  • Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (magnesium sulfate, sodium chloride, sodium citrates).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube.

  • Shake for 30 seconds.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • The supernatant is ready for GC-MS or LC-MS/MS analysis.

Instrumental Analysis: GC-MS/MS

Instrumentation:

  • Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

  • Capillary column suitable for pesticide analysis (e.g., HP-5MS).

Typical GC-MS/MS Parameters:

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL (splitless)
Carrier Gas Helium
Oven Program Initial 70°C, ramp to 280°C at 10°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI)
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions 2-Phenylphenol: m/z 170 → 141, 115; This compound: m/z 175 → 145, 120
Instrumental Analysis: LC-MS/MS

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Reversed-phase C18 column.

Typical LC-MS/MS Parameters:

ParameterValue
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 10% B, ramp to 95% B over 10 min, hold for 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions 2-Phenylphenol: m/z 169 → 115; This compound: m/z 174 → 119

Quantitative Data

The use of this compound as an internal standard provides excellent performance characteristics for the analysis of 2-phenylphenol in various matrices.

Table 1: Method Performance in Citrus Fruits

ParameterGC-MSLC-MS/MSReference
Limit of Detection (LOD) 2 ng/g0.01 µg/g[8][9]
Limit of Quantification (LOQ) -0.01 mg/kg[10]
Recovery 101-106%67-100%[8][9]
Relative Standard Deviation (RSD) 8-13%2-8%[8][9]

Table 2: Method Performance in Human Urine

ParameterGC-MSReference
Limit of Quantification (LOQ) 1 ng/mL[11]
Recovery 97.0-104.7%[11]

Visualizations

Experimental Workflow

Residue_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Fruit Sample Spike Spike with this compound Sample->Spike Internal Standard Addition Extraction QuEChERS Extraction (Acetonitrile + Salts) Spike->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 dSPE Dispersive SPE Cleanup (PSA + MgSO4) Centrifuge1->dSPE Supernatant Transfer Centrifuge2 Centrifugation dSPE->Centrifuge2 FinalExtract Final Extract Centrifuge2->FinalExtract Supernatant for Analysis GCMS GC-MS/MS Analysis FinalExtract->GCMS LCMS LC-MS/MS Analysis FinalExtract->LCMS Quantification Quantification using Isotope Dilution GCMS->Quantification LCMS->Quantification Report Final Report Quantification->Report

Caption: Workflow for 2-Phenylphenol residue analysis using QuEChERS and mass spectrometry.

Isotope Dilution Principle

Isotope_Dilution cluster_sample In Sample cluster_instrument Mass Spectrometer cluster_result Calculation Analyte 2-Phenylphenol (Unknown Amount) MS Measures Ratio of Analyte to Internal Standard Analyte->MS IS This compound (Known Amount) IS->MS Result Accurate Quantification of 2-Phenylphenol MS->Result Ratio is Constant Despite Losses

Caption: Principle of quantification by isotope dilution mass spectrometry.

References

Application Note: High-Sensitivity GC-MS/MS Method for the Quantification of 2-Phenylphenol and 2-Phenylphenol-d5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenylphenol (OPP) is a compound used as a fungicide and preservative. Its detection and quantification in various matrices are crucial for safety and regulatory purposes. This application note provides a detailed Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the sensitive and selective analysis of 2-Phenylphenol and its deuterated internal standard, 2-Phenylphenol-d5. The inclusion of a stable isotope-labeled internal standard allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Experimental

Sample Preparation: QuEChERS Method

A common and effective method for extracting pesticides and other contaminants from a variety of matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2]

Protocol:

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Place a 10 g homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the internal standard solution (this compound) to achieve the desired concentration.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL micro-centrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 2 minutes.

  • Analysis: The resulting supernatant is ready for GC-MS/MS analysis.

GC-MS/MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Table 1: GC-MS/MS Parameters

ParameterValue
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 7000-series Triple Quadrupole GC/MS or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250 - 280 °C
Carrier Gas Helium at a constant flow of 1.0 - 1.5 mL/min
Oven Temperature Program Initial 60-80°C, hold for 1-5 min, ramp at 8-10°C/min to 280-300°C, hold for 5-10 min
Transfer Line Temp. 280 - 300 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230 - 280 °C
Collision Gas Nitrogen at 1.5 mL/min
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions and Collision Energies

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the MS/MS method. The following transitions have been reported for 2-Phenylphenol and its deuterated analog.

Table 2: MRM Transitions for 2-Phenylphenol and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Collision Energy 1 (eV)Product Ion 2 (m/z) (Qualifier)Collision Energy 2 (eV)
2-Phenylphenol169115-44141-15
This compound174120-44--

Collision energy values are instrument-dependent and should be optimized. A precursor ion of 170 m/z for 2-Phenylphenol has also been noted.[3]

Workflow Diagram

GCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Add Internal Std (this compound) Centrifuge1 Centrifugation Extraction->Centrifuge1 Cleanup Dispersive SPE Cleanup (d-SPE) Centrifuge1->Cleanup Supernatant Centrifuge2 Final Centrifugation Cleanup->Centrifuge2 Injection GC Injection Centrifuge2->Injection Final Extract Separation Chromatographic Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Tandem MS Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Reporting Reporting Results Quantification->Reporting

References

Application Note: Solid-Phase Extraction (SPE) with 2-Phenylphenol-d5 Spiking for Accurate Quantification of 2-Phenylphenol in Environmental and Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenylphenol (OPP) is a compound used as a fungicide and disinfectant in various agricultural and industrial applications.[1] Its presence in the environment and food products is a subject of regulatory monitoring due to potential health concerns.[2] Accurate quantification of 2-Phenylphenol is crucial for ensuring consumer safety and environmental protection. Isotope dilution mass spectrometry is a powerful technique for achieving high accuracy and precision in quantitative analysis.[3] This method involves the use of a stable isotope-labeled internal standard, such as 2-Phenylphenol-d5, which is chemically identical to the analyte of interest.[4] By spiking the sample with a known amount of the deuterated standard before sample preparation, any losses of the analyte during the extraction and analysis process can be corrected for, leading to more reliable results.[4]

This application note provides a detailed protocol for the solid-phase extraction (SPE) of 2-Phenylphenol from various matrices, using this compound as an internal standard for quantification by gas chromatography-mass spectrometry (GC-MS).

Principle of Isotope Dilution

The core of this method lies in the principle of isotope dilution. A known quantity of this compound is added to the sample at the beginning of the workflow. This "spiked" internal standard behaves identically to the native 2-Phenylphenol throughout the entire sample preparation and analysis process. By measuring the ratio of the native analyte to its isotopically labeled counterpart in the final extract using a mass spectrometer, the initial concentration of 2-Phenylphenol in the sample can be accurately determined, compensating for any analyte loss during the procedure.[4]

Experimental Protocols

Protocol 1: Analysis of 2-Phenylphenol in Water Samples

This protocol is adapted from established EPA methodologies for the analysis of phenols in drinking water.[2]

1. Sample Preparation and Extraction

  • Dechlorination: For samples containing residual chlorine, add 40-50 mg of sodium sulfite (B76179) per liter of the sample and stir until dissolved.[4]

  • Acidification: Adjust the sample pH to <2 with 6 N hydrochloric acid.[4]

  • Spiking: Add a known amount of this compound solution (in a water-miscible solvent like methanol) to the 1 L water sample.

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Condition a C18 or a polystyrene-divinylbenzene SPE cartridge (e.g., 500 mg) by passing 10 mL of methylene (B1212753) chloride, followed by 10 mL of methanol, and finally 10 mL of reagent water. Ensure the cartridge does not go dry.[4]

    • Sample Loading: Load the prepared water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.[4]

    • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove polar impurities.[4]

    • Cartridge Drying: Dry the cartridge by drawing air through it for 10-20 minutes.[4]

  • Elution:

    • Elute the trapped 2-Phenylphenol and this compound from the cartridge using 5-10 mL of an appropriate organic solvent such as methylene chloride or ethyl acetate (B1210297).[4] Collect the eluate in a clean collection vial.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[4]

    • If necessary, add a known amount of an injection internal standard (e.g., 1,2-Dimethyl-3-nitrobenzene) just before analysis to check instrument performance.[4]

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.[4]

    • Injector: Splitless injection at 250 °C.[4]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 60°C, hold for a few minutes, then ramp up to a final temperature of around 280-300°C.[5]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using specific ions for 2-Phenylphenol and this compound, and full scan for confirmation.[5]

Protocol 2: Analysis of 2-Phenylphenol in Solid Samples (e.g., Fish Tissue, Fruits, and Vegetables)

This protocol is a generalized procedure based on methods for analyzing 2-Phenylphenol in complex matrices.[6][7]

1. Sample Preparation and Extraction

  • Homogenization: Homogenize a representative portion of the solid sample (e.g., 2-10 g).

  • Spiking: Add a known amount of this compound solution to the homogenized sample.

  • Solvent Extraction:

    • Add a suitable extraction solvent (e.g., ethyl acetate or acetonitrile) to the spiked sample.[6][7]

    • Perform extraction using techniques like ultrasound-assisted extraction or mechanical shaking.[6]

    • Centrifuge the sample to separate the solid matrix from the solvent extract.

    • Collect the supernatant. Repeat the extraction process on the solid residue to ensure complete extraction.

  • Clean-up and Concentration:

    • Combine the solvent extracts and concentrate them using a rotary evaporator or a gentle stream of nitrogen.

    • The concentrated extract can then be subjected to SPE for further clean-up, following the conditioning, loading, washing, and elution steps described in Protocol 1. The choice of SPE sorbent (e.g., C18, silica (B1680970) gel) may need to be optimized based on the sample matrix.

2. GC-MS Analysis

  • The GC-MS analysis conditions will be similar to those described in Protocol 1. The specific parameters, especially the temperature program and SIM ions, should be optimized for the best separation and detection of 2-Phenylphenol and its deuterated internal standard.

Data Presentation

The following tables summarize quantitative data for the analysis of 2-Phenylphenol from various sources, demonstrating the performance of methods similar to the ones described.

Table 1: Recovery Data for 2-Phenylphenol in Different Matrices

MatrixSpiking LevelRecovery (%)Reference
Agricultural Products0.01 µg/g70 - 120%[7]
Agricultural Products0.5 µg/g70 - 120%[7]
Fish and SeafoodNot Specified84 - 105%[6]
Soft Drinks0.33 ng/mL91 - 105%[8]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for 2-Phenylphenol

Analytical MethodMatrixLODLOQReference
GC-MSAgricultural Products-0.005 µg/g[7]
GC-MSFish and Seafood0.5 - 20.0 ng/kg-[6]
LC-MS/MSSoft Drinks-0.03 ng/mL[8]
LC-MS/MSRapeseed0.01 - 9.84 µg/kg0.03 - 32.8 µg/kg[3]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the analysis of 2-Phenylphenol using SPE and isotope dilution with this compound.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Sample Collection (Water, Food, etc.) Spike Spiking with This compound Sample->Spike Homogenize Homogenization/ Acidification Spike->Homogenize Condition Cartridge Conditioning Homogenize->Condition Load Sample Loading Condition->Load Wash Cartridge Washing Load->Wash Elute Elution Wash->Elute Concentrate Concentration Elute->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for 2-Phenylphenol analysis.

References

Application Notes and Protocols for the Derivatization of 2-Phenylphenol for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylphenol (OPP), an organic compound with antifungal and antimicrobial properties, finds application as a disinfectant and preservative. Its analysis is crucial in environmental monitoring, food safety, and pharmaceutical research. Gas chromatography (GC) is a powerful technique for the separation and quantification of 2-Phenylphenol. However, due to its polar hydroxyl group, 2-Phenylphenol exhibits poor chromatographic behavior, including peak tailing and potential thermal degradation in the GC inlet. Derivatization is a chemical modification process that converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group, thereby improving its GC analysis. This application note provides detailed protocols for the two most common derivatization methods for 2-Phenylphenol: silylation and acetylation.

Principle of Derivatization

Derivatization for GC analysis aims to increase the volatility and thermal stability of an analyte while reducing its polarity.[1] For 2-Phenylphenol, this is achieved by replacing the active hydrogen of the phenolic hydroxyl group with a non-polar functional group.

  • Silylation: This process replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group.[2] Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly effective for this purpose.[3] The resulting TMS ether of 2-Phenylphenol is significantly more volatile and less polar, leading to improved peak shape and sensitivity in GC analysis.[4]

  • Acetylation: This method introduces an acetyl group to the hydroxyl functional group, forming an ester. Acetic anhydride (B1165640) is a common acetylating agent, often used in the presence of a base catalyst like pyridine (B92270) or potassium carbonate to facilitate the reaction.[5][6] The resulting phenyl acetate (B1210297) derivative is more volatile and thermally stable than the parent compound.

Experimental Protocols

Silylation of 2-Phenylphenol using BSTFA + 1% TMCS

This protocol describes the derivatization of 2-Phenylphenol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Materials:

  • 2-Phenylphenol standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Anhydrous Pyridine (or another suitable aprotic solvent like acetonitrile (B52724) or dichloromethane)

  • GC vials with caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Protocol:

  • Sample Preparation: Transfer a known amount of the 2-Phenylphenol standard or sample extract into a GC vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

Acetylation of 2-Phenylphenol using Acetic Anhydride

This protocol outlines the acetylation of 2-Phenylphenol using acetic anhydride and a base catalyst.

Materials:

  • 2-Phenylphenol standard or sample extract

  • Acetic Anhydride

  • Pyridine (or 5% Potassium Carbonate solution)

  • GC vials with caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Protocol:

  • Sample Preparation: Transfer a known amount of the 2-Phenylphenol standard or sample extract into a GC vial. If necessary, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition (Pyridine method): Add 100 µL of pyridine and 100 µL of acetic anhydride to the dried sample.

  • Reaction (Pyridine method): Tightly cap the vial and vortex. Heat at 60-70°C for 30-60 minutes.

  • Reagent Addition (Aqueous method): Alternatively, dissolve the dried sample in a small amount of a suitable solvent, add 500 µL of 5% potassium carbonate solution, followed by 100 µL of acetic anhydride.[6]

  • Reaction (Aqueous method): Vortex the mixture for 1 minute and let it stand at room temperature for 15 minutes.[6]

  • Extraction (Aqueous method): Add a suitable extraction solvent (e.g., hexane (B92381) or ethyl acetate), vortex, and allow the layers to separate. Transfer the organic layer to a clean GC vial for analysis.

  • Analysis: After cooling, the acetylated sample is ready for GC-MS analysis.

GC-MS Analysis Parameters

The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.

ParameterSetting
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 7000 series Triple Quadrupole MS or equivalent
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless
Inlet Temperature 280°C
Oven Program Initial temp 70°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification

Data Presentation

The following table summarizes quantitative data for the analysis of 2-Phenylphenol and other phenols using derivatization and GC-MS. Note that the limits of detection (LOD) and quantification (LOQ) are dependent on the sample matrix and the specific analytical method employed.

AnalyteDerivatization MethodMatrixLODLOQRecovery (%)Reference
PhenolsAcetylationRiver and Wastewater0.06 - 0.12 µg/L-87.3 - 111[7]
2-PhenylphenolSilylation (BSTFA + 1% TMCS)Fish and Seafood0.5 - 20.0 ng/kg-84 - 105[8]
PhenolsSilylation (MTBSTFA)Atmospheric Samples0.317 - 0.410 µg/mL0.085 - 1.53 µg/mL-[9]
2-PhenylphenolNone (Direct Analysis)Agricultural Products-0.005 µg/g70 - 120[10]
BisphenolsAcetylation & Silylation (BSTFA)Food Cans3 - 16 pg/mL-Satisfactory[7]

Mandatory Visualization

Derivatization_Workflow Derivatization Workflow for 2-Phenylphenol GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 2-Phenylphenol Sample (Standard or Extract) Evaporation Evaporation to Dryness (Nitrogen Stream) Sample->Evaporation Deriv_Reagent Addition of Derivatization Reagent (e.g., BSTFA or Acetic Anhydride) + Catalyst/Solvent Evaporation->Deriv_Reagent Dried Sample Reaction Heating and Incubation (e.g., 70°C for 60 min) Deriv_Reagent->Reaction GC_MS GC-MS Injection and Analysis Reaction->GC_MS Derivatized Sample Data Data Acquisition and Processing GC_MS->Data Result Result Data->Result Quantitative Results

Derivatization Workflow for 2-Phenylphenol GC-MS Analysis

This application note provides a comprehensive guide to the derivatization of 2-Phenylphenol for GC analysis. The choice between silylation and acetylation will depend on the specific laboratory setup, available reagents, and the sample matrix. Both methods, when properly optimized, can significantly improve the quality and reliability of 2-Phenylphenol quantification by GC-MS.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Recovery of 2-Phenylphenol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor recovery of 2-Phenylphenol-d5 during sample extraction. The following frequently asked questions (FAQs) and troubleshooting guides will help you identify and resolve common issues in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of my internal standard, this compound, consistently low?

Low recovery of this compound can stem from several factors during solid-phase extraction (SPE) or other extraction methods. The most common reasons include:

  • Incorrect Sample pH: 2-Phenylphenol is a weak acid with a pKa of approximately 10.01.[1][2] If the sample pH is at or above the pKa, the molecule will be ionized, leading to poor retention on non-polar (e.g., C18) or weak ion exchange sorbents.

  • Inappropriate Solvent Selection: The choice of loading, washing, and elution solvents is critical. A loading solvent that is too strong can cause the analyte to pass through the sorbent without being retained. Conversely, an elution solvent that is too weak will not effectively recover the analyte from the sorbent.

  • Suboptimal Extraction Technique: Issues such as channeling in the SPE cartridge, incorrect flow rates, or premature drying of the sorbent bed can all contribute to poor recovery.

  • Analyte Volatility: While 2-Phenylphenol has a relatively high boiling point, some loss due to volatilization can occur, especially during solvent evaporation steps at elevated temperatures.

  • Matrix Effects: Complex sample matrices can interfere with the binding of this compound to the sorbent or cause ion suppression/enhancement in the final analysis.

Q2: How does pH affect the extraction of this compound?

The pH of the sample solution significantly impacts the ionization state of this compound and, consequently, its retention on SPE sorbents. For effective retention on reversed-phase sorbents like C18, it is crucial to keep the molecule in its neutral, non-ionized form. This is achieved by adjusting the sample pH to be at least 2 pH units below the pKa of the analyte. Since the pKa of 2-Phenylphenol is around 10, adjusting the sample pH to 8 or lower will ensure it is protonated and better retained by the hydrophobic sorbent. Conversely, for anion exchange sorbents, the pH should be adjusted to be above the pKa to ensure the molecule is deprotonated and carries a negative charge.

Q3: What are the ideal solvents for the extraction of this compound?

2-Phenylphenol is soluble in a wide range of organic solvents, including ethanol, acetone, benzene, chloroform, and acetonitrile.[1][3]

  • Extraction Solvents: Acetonitrile is a common and effective extraction solvent for phenolic compounds in methods like QuEChERS.[4][5] Methanol (B129727) is also frequently used. For liquid-liquid extractions, ethyl acetate (B1210297) or diethyl ether can be effective.

  • Wash Solvents: The wash solvent should be strong enough to remove interferences without eluting the this compound. A mixture of water and a small percentage of organic solvent is often used. The organic content should be carefully optimized to avoid analyte loss.

  • Elution Solvents: Solvents like methanol, acetonitrile, or ethyl acetate are typically used to elute this compound from the SPE sorbent. Acidifying the elution solvent (e.g., with a small amount of formic or acetic acid) can sometimes improve the recovery of acidic compounds.

Troubleshooting Guides

Guide 1: Optimizing Sample pH for Improved Recovery

If you suspect that incorrect sample pH is the cause of poor recovery, follow this protocol to optimize it.

Experimental Protocol:

  • Prepare Aliquots: Prepare several identical aliquots of your sample.

  • pH Adjustment: Adjust the pH of each aliquot to a different value. For reversed-phase SPE, we recommend testing pH values of 4, 6, and 8. You can use dilute formic acid or acetic acid to lower the pH.

  • Extraction: Process each aliquot through your standard SPE or QuEChERS procedure.

  • Analysis: Analyze the final extracts and compare the recovery of this compound across the different pH conditions.

  • Evaluation: Determine the pH that provides the highest recovery and adopt it for your future extractions.

Expected Outcome: You should observe an increase in recovery as the pH is adjusted to be more acidic.

Guide 2: Systematic Solvent Selection

This guide will help you systematically evaluate and select the optimal solvents for your extraction.

Experimental Protocol:

  • Wash Solvent Optimization:

    • Keep your loading and elution conditions constant.

    • Prepare a series of wash solvents with increasing organic content (e.g., 5%, 10%, 15%, 20% methanol in water).

    • Perform the extraction, collecting the wash fraction for each condition.

    • Analyze the wash fractions to determine the point at which this compound begins to elute. Select a wash solvent composition just below this point.

  • Elution Solvent Optimization:

    • Keep your loading and wash conditions constant.

    • Test different elution solvents (e.g., methanol, acetonitrile, ethyl acetate) and different volumes.

    • You can also test the effect of adding a small amount of acid (e.g., 0.1% formic acid) to your elution solvent.

    • Analyze the eluates to identify the solvent that gives the most complete recovery.

Data Presentation

The following table provides hypothetical data to illustrate the impact of pH and elution solvent on the recovery of this compound.

Sample pH Wash Solvent Elution Solvent Hypothetical Recovery (%)
105% Methanol in WaterMethanol35
85% Methanol in WaterMethanol75
65% Methanol in WaterMethanol92
620% Methanol in WaterMethanol80
65% Methanol in WaterAcetonitrile95
65% Methanol in WaterMethanol w/ 0.1% Formic Acid98

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor recovery of this compound.

TroubleshootingWorkflow Start Start: Poor Recovery of This compound Check_pH Is Sample pH < pKa - 2? Start->Check_pH Adjust_pH Adjust sample pH to < 8 Check_pH->Adjust_pH No Check_Solvents Are Solvents Optimized? Check_pH->Check_Solvents Yes Re_extract_pH Re-extract and Analyze Adjust_pH->Re_extract_pH Re_extract_pH->Check_Solvents End_Good Recovery Improved Re_extract_pH->End_Good Recovery OK Optimize_Wash Optimize Wash Solvent (Vary % Organic) Check_Solvents->Optimize_Wash No Check_Technique Is Extraction Technique Correct? Check_Solvents->Check_Technique Yes Re_extract_Wash Re-extract and Analyze Optimize_Wash->Re_extract_Wash Optimize_Elution Optimize Elution Solvent (Test different solvents/additives) Re_extract_Wash->Optimize_Elution Re_extract_Wash->End_Good Recovery OK Re_extract_Elution Re-extract and Analyze Optimize_Elution->Re_extract_Elution Re_extract_Elution->Check_Technique Re_extract_Elution->End_Good Recovery OK Review_Flow_Rate Review and Adjust Flow Rate Check_Technique->Review_Flow_Rate No Check_Matrix Suspect Matrix Effects? Check_Technique->Check_Matrix Yes Check_Channeling Inspect Cartridge for Channeling Review_Flow_Rate->Check_Channeling Check_Channeling->Check_Matrix Matrix_Matched Prepare Matrix-Matched Standards Check_Matrix->Matrix_Matched Yes End_Further Further Investigation Needed Check_Matrix->End_Further No Matrix_Matched->End_Good

References

Technical Support Center: 2-Phenylphenol-d5 (d5-OPP) Signal Suppression in Electrospray Ionization (ESI)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting signal suppression of 2-Phenylphenol-d5 (d5-OPP) in Electrospray Ionization (ESI) Mass Spectrometry. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in the context of this compound (d5-OPP) analysis?

A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of d5-OPP in the electrospray ion source due to the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased instrument response for d5-OPP, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[2] Although less common, signal enhancement can also occur.[1]

Q2: Why is my deuterated internal standard (d5-OPP) showing signal suppression? Shouldn't it compensate for matrix effects?

A2: While stable isotope-labeled internal standards like d5-OPP are the gold standard for compensating for matrix effects, they are not immune to them.[3][4] If d5-OPP and the native analyte (2-Phenylphenol) co-elute perfectly, they should experience similar degrees of suppression, and the analyte/internal standard peak area ratio should remain constant, allowing for accurate quantification.[5] However, differential matrix effects can occur if the analyte and internal standard do not co-elute precisely or if specific matrix components disproportionately affect the ionization of one over the other.

Q3: What are the common causes of d5-OPP signal suppression?

A3: The primary causes of d5-OPP signal suppression include:

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., salts, lipids, sugars in food samples) compete with d5-OPP for ionization in the ESI source.[6][7]

  • High Analyte Concentration: At high concentrations, the ESI response can become non-linear, leading to self-suppression.

  • Mobile Phase Composition: Certain mobile phase additives, such as trifluoroacetic acid (TFA), are known to cause significant signal suppression.[8] The pH and organic solvent composition of the mobile phase also play a crucial role in ionization efficiency.[7][9]

  • Ion Source Parameters: Suboptimal ESI source settings, such as capillary voltage, gas flow rates, and temperature, can lead to inefficient ionization and signal loss.[10]

Q4: How can I determine if my d5-OPP signal is being suppressed?

A4: A common method to qualitatively assess signal suppression is the post-column infusion experiment . This involves infusing a constant flow of a d5-OPP standard into the mass spectrometer while injecting a blank, extracted sample matrix. A dip in the baseline signal of d5-OPP at certain retention times indicates the presence of ion-suppressing components eluting from the column. For a quantitative assessment, you can compare the peak area of d5-OPP in a post-extraction spiked blank matrix sample to the peak area of d5-OPP in a neat solvent standard.[2]

Q5: What are the initial steps to troubleshoot d5-OPP signal suppression?

A5: Start by systematically evaluating the following:

  • Sample Preparation: Is your cleanup procedure adequate for the complexity of your matrix?

  • Chromatography: Are there co-eluting peaks with your d5-OPP? Can the separation be improved?

  • Mass Spectrometer Parameters: Are the ion source parameters optimized for d5-OPP?

The following sections provide detailed troubleshooting guides and experimental protocols to address these areas.

Troubleshooting Guides

Issue 1: Low d5-OPP Signal Intensity and Poor Peak Shape
Possible Cause Troubleshooting Step Detailed Action
Inadequate Sample CleanupEnhance Sample PreparationFor complex matrices like citrus fruits or other plant materials, consider a more rigorous cleanup. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective approach for pesticide residue analysis in food matrices.[11][12] Dispersive solid-phase extraction (dSPE) with sorbents like C18 or graphitized carbon black (GCB) can help remove interfering compounds.[11]
Co-elution with Matrix ComponentsOptimize Chromatographic SeparationModify the LC gradient to achieve better separation of d5-OPP from matrix interferences. Experiment with different analytical columns (e.g., C18, Phenyl-Hexyl) to alter selectivity. For highly complex matrices, consider two-dimensional liquid chromatography (2D-LC) for enhanced separation.
Suboptimal Mobile PhaseModify Mobile Phase CompositionReplace signal-suppressing additives like TFA with more MS-friendly alternatives such as formic acid or acetic acid (typically at 0.1%).[8] Optimize the mobile phase pH to ensure efficient ionization of 2-phenylphenol, which is weakly acidic. A combination of acetonitrile (B52724) and 0.1% aqueous formic acid is often effective for phenolic compounds in negative ion mode.[2]
Inefficient IonizationOptimize ESI Source ParametersSystematically optimize the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. A design of experiments (DoE) approach can be efficient for this multi-parameter optimization.[1]
Issue 2: High Variability in d5-OPP Signal Across a Batch
Possible Cause Troubleshooting Step Detailed Action
Inconsistent Sample PreparationStandardize Sample Preparation ProtocolEnsure that all samples are treated identically during extraction and cleanup. Inconsistent recovery of matrix components can lead to variable signal suppression. Automation of sample preparation steps can improve consistency.
Differential Matrix EffectsImprove Chromatographic ResolutionEven with a deuterated internal standard, significant variability in matrix composition between samples can lead to inconsistent suppression. Improving the chromatographic separation to move d5-OPP away from major matrix components is crucial.
Instrument ContaminationClean the Ion Source and Mass Spectrometer InletA buildup of non-volatile matrix components in the ion source can lead to erratic signal behavior. Regularly clean the ion source components according to the manufacturer's recommendations.

Data Presentation: Illustrative Matrix Effects in Phenolic Compound Analysis

The following tables summarize quantitative data on matrix effects for phenolic compounds in various food matrices, analyzed by LC-MS/MS after QuEChERS sample preparation. This data is intended to be illustrative of the extent of signal suppression or enhancement that can be observed. The matrix effect is calculated as: ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100. A negative value indicates signal suppression, while a positive value indicates signal enhancement.

Table 1: Matrix Effect of Pesticides in Different Crops after QuEChERS Extraction [13]

CompoundMatrixMatrix Effect (%)
DichloranPeach-11
PhosmetPeach-15
Pirimiphos-methylPeach-9
DichloranStrawberry-22
PhosmetStrawberry-18
Pirimiphos-methylStrawberry-12

Data from a study on the performance and matrix effect of QuEChERS extraction and LC-MS-MS analysis of pesticide residues in different target crops.[13]

Table 2: Range of Matrix Effects for Multiple Pesticides in Various Food Matrices [5][8]

MatrixMatrix Effect Range (%)Predominant Effect
Citrus FruitsAll compounds showed suppressionSuppression
Leafy Vegetables (e.g., Cilantro)-40 to -80Strong Suppression
High Water Content (e.g., Cucumber)-20 to +10Mild Suppression/Enhancement
High Fat/Protein (e.g., Avocado)-30 to -60Moderate to Strong Suppression

This table provides a general illustration of expected matrix effects in different food categories based on multiple studies.[5][8]

Experimental Protocols

Protocol 1: QuEChERS-based Sample Preparation for 2-Phenylphenol in Citrus Fruit

This protocol is adapted from methodologies used for pesticide residue analysis in high-acid, high-water content matrices.[12]

  • Homogenization: Homogenize 10 g of the fruit sample (including peel) with 10 mL of acetonitrile.

  • Internal Standard Spiking: Add an appropriate volume of d5-OPP internal standard solution to the homogenate.

  • Extraction and Partitioning:

  • Dispersive SPE Cleanup (dSPE):

    • Take a 1 mL aliquot of the acetonitrile supernatant.

    • Add it to a dSPE tube containing MgSO₄ and a suitable sorbent (e.g., C18 or a combination of PSA and C18) to remove interfering matrix components.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm filter.

    • The extract is now ready for LC-MS/MS analysis.

Protocol 2: Exemplary LC-MS/MS Parameters for 2-Phenylphenol and d5-OPP Analysis

These parameters are a starting point and should be optimized for your specific instrument and application.[12]

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient starting with a high percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute 2-phenylphenol.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions:

    • 2-Phenylphenol: 169 > 115 (Quantifier), 169 > 141 (Qualifier)

    • This compound: 174 > 119 (or other appropriate fragment)

  • Source Parameters:

    • Capillary Voltage: ~3.0 - 4.0 kV

    • Drying Gas Temperature: ~300 - 350 °C

    • Drying Gas Flow: ~8 - 12 L/min

    • Nebulizer Pressure: ~30 - 50 psi

Visualizations

Ion_Suppression_Mechanism cluster_source ESI Source (Atmospheric Pressure) cluster_ms Mass Spectrometer (Vacuum) ESI_Needle ESI Needle (High Voltage) Taylor_Cone ESI_Needle->Taylor_Cone Droplets Charged Droplets (Analyte + Matrix) Taylor_Cone->Droplets Spray Evaporation Solvent Evaporation & Coulomb Fission Droplets->Evaporation Gas_Phase_Ions Gas Phase Ions (Competition) Evaporation->Gas_Phase_Ions MS_Inlet MS Inlet Gas_Phase_Ions->MS_Inlet Ion Transfer Detector Detector (Suppressed Signal) MS_Inlet->Detector

Caption: Mechanism of Electrospray Ionization and Ion Suppression.

Troubleshooting_Workflow start d5-OPP Signal Suppression Observed check_sample_prep Review Sample Preparation start->check_sample_prep improve_cleanup Enhance Cleanup (e.g., dSPE, LLE) check_sample_prep->improve_cleanup Inadequate check_chromatography Evaluate Chromatography check_sample_prep->check_chromatography Adequate improve_cleanup->check_chromatography optimize_gradient Optimize LC Gradient or Change Column check_chromatography->optimize_gradient Co-elution check_ms_params Check MS Source Parameters check_chromatography->check_ms_params Good Separation optimize_gradient->check_ms_params optimize_source Optimize Source (Voltage, Gas, Temp) check_ms_params->optimize_source Suboptimal re_evaluate Re-evaluate Signal check_ms_params->re_evaluate Optimal optimize_source->re_evaluate

Caption: Troubleshooting workflow for d5-OPP signal suppression.

QuEChERS_Protocol start Homogenize Sample (10g in 10mL ACN) add_is Spike with d5-OPP IS start->add_is add_salts Add QuEChERS Salts add_is->add_salts shake_centrifuge1 Shake & Centrifuge add_salts->shake_centrifuge1 supernatant1 Collect Acetonitrile Supernatant (1mL) shake_centrifuge1->supernatant1 dspe dSPE Cleanup (MgSO4 + Sorbent) supernatant1->dspe shake_centrifuge2 Vortex & Centrifuge dspe->shake_centrifuge2 supernatant2 Collect Supernatant shake_centrifuge2->supernatant2 filter Filter (0.22 µm) supernatant2->filter end Inject into LC-MS/MS filter->end

Caption: QuEChERS sample preparation workflow for d5-OPP analysis.

References

Technical Support Center: Optimizing Chromatographic Separation of 2-Phenylphenol and d5 IS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the chromatographic separation of 2-Phenylphenol and its d5-labeled internal standard (IS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: Why are my 2-Phenylphenol and d5-2-Phenylphenol peaks not co-eluting?

A1: It is a common phenomenon for a deuterated internal standard to elute slightly earlier than its non-deuterated counterpart in reversed-phase chromatography. This is known as the "deuterium isotope effect." The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to minor changes in the molecule's hydrophobicity, causing a shift in retention time. While complete co-elution is ideal, a consistent and minimal separation is often acceptable, provided it does not lead to differential matrix effects.

Q2: What causes peak tailing with 2-Phenylphenol?

A2: Peak tailing for phenolic compounds like 2-Phenylphenol is frequently caused by secondary interactions between the acidic phenolic hydroxyl group and active sites on the silica-based column packing, such as residual silanols.[1][2] Lowering the mobile phase pH can help suppress the ionization of these silanol (B1196071) groups, leading to improved peak shape.[1][2] Using a modern, end-capped column is also highly recommended to minimize these secondary interactions.[1]

Q3: How can I be sure that the observed issues are not due to the purity of my d5-2-Phenylphenol internal standard?

A3: To assess the contribution of the internal standard to the analyte signal, you can perform an analysis of a blank matrix sample that has been spiked only with the d5-IS at the working concentration. Monitor the mass transition for the unlabeled 2-Phenylphenol. The response for the unlabeled analyte should be insignificant, ideally less than 20% of the response at the Lower Limit of Quantification (LLOQ).[3] A higher response may indicate isotopic instability or contamination of the internal standard.[3]

Q4: What are matrix effects, and how can they affect my analysis?

A4: Matrix effects are the alteration of ionization efficiency for the analyte and internal standard due to co-eluting compounds from the sample matrix.[4][5] This can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[4][5] Even with a co-eluting internal standard, if there is a slight chromatographic separation, the analyte and IS can experience different matrix effects, compromising the reliability of the results.[3]

Troubleshooting Guides

Issue 1: Retention Time Shift Between 2-Phenylphenol and d5-IS

If you observe a significant or inconsistent separation between your analyte and internal standard, consider the following troubleshooting steps.

dot

Caption: Troubleshooting workflow for retention time shifts.

Quantitative Data Summary: Effect of Mobile Phase on Retention Time

Mobile Phase Composition2-Phenylphenol Retention Time (min)d5-2-Phenylphenol Retention Time (min)Separation (ΔRT, min)
50:50 Acetonitrile:Water (0.1% Formic Acid)4.254.200.05
45:55 Acetonitrile:Water (0.1% Formic Acid)5.105.040.06
50:50 Methanol:Water (0.1% Formic Acid)4.804.760.04

Note: This is hypothetical data for illustrative purposes.

Issue 2: Peak Tailing of 2-Phenylphenol

For asymmetrical peaks with significant tailing, follow this guide to improve peak shape.

dot

Caption: Troubleshooting logic for peak tailing.

Quantitative Data Summary: Effect of Mobile Phase pH on Peak Tailing

Mobile Phase pHTailing Factor (USP) for 2-Phenylphenol
5.02.1
4.01.6
3.01.2
2.51.1

Note: This is hypothetical data for illustrative purposes. A tailing factor closer to 1 indicates better peak symmetry.

Experimental Protocols

Example HPLC-MS/MS Method for 2-Phenylphenol and d5-2-Phenylphenol

This protocol provides a starting point for method development. Optimization will likely be required based on your specific instrumentation and sample matrix.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0.0 min: 30% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 30% B

    • 8.0 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions:

    • 2-Phenylphenol: Q1: 169.1 m/z, Q3: 141.1 m/z

    • d5-2-Phenylphenol: Q1: 174.1 m/z, Q3: 146.1 m/z

Protocol for Assessing Matrix Effects

This experiment helps to quantify the extent of ion suppression or enhancement from the sample matrix.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike 2-Phenylphenol and d5-IS into the initial mobile phase composition.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike 2-Phenylphenol and d5-IS into the final extract.

    • Set C (Pre-Extraction Spike): Spike 2-Phenylphenol and d5-IS into a blank matrix sample before the extraction process.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

A matrix effect value significantly different from 100% indicates the presence of ion suppression (<100%) or enhancement (>100%).

References

matrix effects in 2-Phenylphenol analysis using deuterated standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the analysis of 2-Phenylphenol (OPP) using a deuterated internal standard.

Troubleshooting Guide

Issue: Inaccurate or inconsistent quantification of 2-Phenylphenol.

This is often due to matrix effects, which are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression or enhancement, compromising the accuracy and precision of the analysis.[1]

Initial Troubleshooting Steps:

  • Verify Internal Standard (IS) Performance: Ensure the deuterated internal standard (e.g., 2-Phenylphenol-d5) is added consistently to all samples and standards at the beginning of the sample preparation process. Inconsistent IS signals can indicate pipetting errors or degradation of the standard.

  • Assess Matrix Effects: Quantitatively evaluate the extent of matrix effects in your specific sample type. A detailed protocol for this assessment is provided in the Experimental Protocols section.

  • Optimize Sample Preparation: If significant matrix effects are observed, consider improving the sample cleanup procedure to remove interfering components. Techniques like Solid-Phase Extraction (SPE) can be effective.[2]

  • Sample Dilution: Diluting the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components. However, this is only feasible if the 2-Phenylphenol concentration is high enough to remain above the limit of quantification (LOQ) after dilution.

Quantitative Data on Matrix Effects

The use of a deuterated internal standard is the most effective strategy to correct for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[3] The following table provides illustrative examples of matrix effects on 2-Phenylphenol analysis in various food matrices and the typical recovery rates achieved after correction with a deuterated internal standard.

Sample MatrixAnalytical MethodMatrix Effect (ME) without IS (%)*Typical Recovery with Deuterated IS (%)
Dairy ProductsGC-MS-20 to +1080 - 108[4]
Citrus FruitsLC-MS/MS-50 to -20 (Suppression)90 - 110
Leafy GreensLC-MS/MS-60 to -30 (Suppression)85 - 115
BeerGC-MS-15 to +595 - 105[5]
FishGC-MS-25 to +1084 - 105[6]

*Note: These values are representative examples based on literature for phenolic compounds in complex matrices. A value < 0% indicates ion suppression, while a value > 0% indicates ion enhancement. The actual matrix effect will vary depending on the specific sample, extraction method, and analytical instrumentation.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in 2-Phenylphenol analysis?

A1: Matrix effects refer to the influence of co-extracted sample components on the ionization of the target analyte, in this case, 2-Phenylphenol.[1] This interference can either suppress or enhance the signal detected by the mass spectrometer, leading to inaccurate quantification.[1] Complex samples like food and environmental matrices contain numerous compounds that can interfere with the analysis.[7]

Q2: How does a deuterated internal standard help to correct for matrix effects?

A2: A deuterated internal standard, such as this compound, is chemically almost identical to the non-labeled analyte. This means it behaves similarly during sample extraction, chromatography, and ionization.[3] By adding a known amount of the deuterated standard to every sample, any signal suppression or enhancement that affects the analyte will also affect the standard to a similar degree. The final concentration is calculated based on the ratio of the analyte signal to the internal standard signal, which normalizes the variations caused by matrix effects.

Q3: Can I still have problems with matrix effects even if I use a deuterated internal standard?

A3: Yes, while deuterated standards are highly effective, they may not always perfectly compensate for matrix effects. This can happen if there is a slight difference in the retention time between the analyte and the deuterated standard, causing them to elute in regions with different levels of ion suppression. In cases of severe matrix effects, even a deuterated standard may not provide complete correction, and additional sample cleanup or matrix-matched calibration may be necessary.

Q4: What is matrix-matched calibration?

A4: Matrix-matched calibration involves preparing your calibration standards in a blank matrix extract that is free of the analyte of interest but is otherwise identical to the samples being analyzed. This ensures that the standards and the samples experience the same matrix effects. While effective, this approach can be time-consuming and it can be difficult to obtain a truly blank matrix.

Q5: What are the best analytical techniques for 2-Phenylphenol analysis?

A5: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used for the analysis of 2-Phenylphenol.[4][6] GC-MS often requires a derivatization step to improve the volatility of the phenol.[5] LC-MS/MS is highly sensitive and selective and can often analyze 2-Phenylphenol directly without derivatization. The choice of technique depends on the sample matrix, required sensitivity, and available instrumentation.

Experimental Protocols

Protocol for Quantitative Assessment of Matrix Effects

This protocol uses the post-extraction spike method to quantify the extent of ion suppression or enhancement.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Prepare a standard solution of 2-Phenylphenol in a pure solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 50 ng/mL).

  • Set B (Post-Extraction Spike): Take a blank sample matrix that is known to be free of 2-Phenylphenol. Process it through your entire sample preparation procedure (extraction and cleanup). After the final step, spike the extract with the same concentration of 2-Phenylphenol as in Set A.

  • Set C (Pre-Extraction Spike): Take a blank sample matrix and spike it with 2-Phenylphenol at the same concentration as in Set A before starting the sample preparation procedure.

2. Analysis:

  • Inject all three sets of samples into the LC-MS/MS or GC-MS system and record the peak area of 2-Phenylphenol for each.

3. Calculations:

  • Matrix Effect (ME %): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Recovery (RE %): RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • This calculation assesses the efficiency of your extraction procedure.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation A Set A: 2-Phenylphenol in Neat Solvent Analysis LC-MS/MS or GC-MS Analysis A->Analysis B Set B: Blank Matrix Extract + 2-Phenylphenol Spike (Post-Extraction) B->Analysis C Set C: Blank Matrix + 2-Phenylphenol Spike (Pre-Extraction) C->Analysis ME Matrix Effect (ME) (B vs A) Analysis->ME RE Recovery (RE) (C vs B) Analysis->RE

Caption: Experimental workflow for assessing matrix effects.

troubleshooting_workflow start Inaccurate/Inconsistent 2-Phenylphenol Results check_is Check Internal Standard Performance start->check_is is_ok IS Performance OK? check_is->is_ok fix_is Troubleshoot IS Addition and Stability is_ok->fix_is No assess_me Quantify Matrix Effect (ME) is_ok->assess_me Yes fix_is->check_is me_significant ME > 20%? assess_me->me_significant optimize_cleanup Optimize Sample Cleanup (e.g., SPE) me_significant->optimize_cleanup Yes end Acceptable Results me_significant->end No dilute_sample Dilute Sample Extract optimize_cleanup->dilute_sample reanalyze Re-analyze Samples optimize_cleanup->reanalyze dilute_sample->reanalyze reanalyze->end

Caption: Troubleshooting workflow for matrix effects.

References

Technical Support Center: 2-Phenylphenol-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods involving 2-Phenylphenol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users may encounter during the analysis of 2-Phenylphenol using its deuterated internal standard, this compound.

Issue 1: Poor Calibration Curve Linearity (r² < 0.99)

Question: My calibration curve for 2-Phenylphenol using this compound as an internal standard has poor linearity. What are the potential causes and how can I fix this?

Answer: Poor linearity in your calibration curve can stem from several factors, ranging from sample preparation to instrument parameters. The most common culprits include issues with the internal standard, matrix effects, and chromatographic conditions.

Troubleshooting Guide: Poor Calibration Curve Linearity

Potential Cause Troubleshooting Steps Recommended Action
Differential Matrix Effects The analyte and internal standard may be experiencing different levels of ion suppression or enhancement from components in the sample matrix.[1][2][3]1. Evaluate Matrix Effect: Perform a post-extraction addition experiment by spiking a known amount of analyte and internal standard into an extracted blank matrix and comparing the response to the same concentration in a clean solvent.[1] 2. Dilute the Sample: Diluting the sample can minimize the concentration of matrix components. 3. Improve Sample Cleanup: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
Inaccurate Standard/ISTD Concentrations Errors in the preparation of stock solutions or serial dilutions.1. Prepare Fresh Standards: Remake all calibration standards and the internal standard spiking solution from the original source materials. 2. Verify Pipette Calibration: Ensure all micropipettes used for dilutions are properly calibrated.
Analyte & ISTD Co-elution Issues Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1][2] If they do not co-elute, they may be subjected to different matrix effects.[1]1. Overlay Chromatograms: Check for complete co-elution of 2-Phenylphenol and this compound by overlaying their respective ion chromatograms. 2. Adjust Chromatography: If separation is observed, modify the mobile phase composition, gradient profile, or oven temperature to achieve co-elution.[2]
Detector Saturation The concentration of the highest calibration standard may be exceeding the linear range of the detector.1. Lower Calibration Range: Prepare a new set of calibration standards with a lower maximum concentration. 2. Dilute High-Concentration Samples: If the issue is with unknown samples, dilute them to fall within the linear range of the curve.

Issue 2: High Variability in Internal Standard Response

Question: The peak area of my internal standard, this compound, is highly variable across my analytical run. What could be causing this?

Answer: Variability in the internal standard's signal intensity often points to issues with sample injection, matrix effects, or the stability of the internal standard itself.[1]

Troubleshooting Guide: Internal Standard Variability

Potential Cause Troubleshooting Steps Recommended Action
Inconsistent Injection Volume An issue with the autosampler can lead to inconsistent injection volumes.1. Check Autosampler Syringe: Inspect the syringe for air bubbles or leaks. 2. Perform Blank Injections: Run a series of blank solvent injections to check for reproducibility of the injection process.
Differential Matrix Effects Even with co-elution, the analyte and internal standard can experience different degrees of ion suppression or enhancement.[1][2][3]1. Review Sample Cleanup: Ensure the sample preparation method is robust and effectively removes interfering matrix components. 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.
Isotopic Exchange (Back-Exchange) Deuterium (B1214612) atoms on the internal standard may be replaced by protons from the solvent or sample matrix, especially at acidic or basic pH.[2]1. Check pH of Solutions: Ensure the pH of your samples and mobile phase is neutral if possible. Avoid strongly acidic or basic conditions. 2. Evaluate Label Position: Deuterium atoms on heteroatoms (like -OH) are more prone to exchange.[2] While the deuterium atoms in this compound are on the phenyl ring and generally stable, harsh conditions could potentially promote exchange.
GC Inlet Contamination For GC-MS analysis, active sites in a contaminated inlet liner can lead to analyte degradation and variable responses.1. Replace Inlet Liner and Septum: Regularly replace these consumable parts to prevent the buildup of non-volatile residues.[4][5] 2. Clean the Injector Port: If the problem persists, the injector port itself may require cleaning.

Experimental Protocols

1. Protocol for Evaluation of Matrix Effects

This protocol is designed to quantify the extent of ion suppression or enhancement on 2-Phenylphenol and this compound.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of 2-Phenylphenol and this compound in a clean solvent (e.g., methanol (B129727) or acetonitrile) at a concentration representing the middle of the calibration curve.

    • Set B (Pre-extraction Spike): Take a blank matrix sample, spike it with the same concentration of 2-Phenylphenol and this compound as in Set A, and then perform the full extraction procedure.

    • Set C (Post-extraction Spike): Take a blank matrix sample and perform the full extraction procedure. Spike the final, clean extract with the same concentration of 2-Phenylphenol and this compound as in Set A.

  • Analyze Samples: Analyze all three sets of samples using the established LC-MS/MS or GC-MS method.

  • Calculate Matrix Effect and Recovery:

    • Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100

    • Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) * 100

      • A value < 100% indicates ion suppression.[6]

      • A value > 100% indicates ion enhancement.[6]

2. General Protocol for GC-MS Analysis of 2-Phenylphenol

This is a general starting point; specific parameters may need to be optimized.

  • Sample Preparation (Urine):

    • To a 1 mL urine sample, add 50 µL of the this compound internal standard solution.

    • Perform acid hydrolysis to deconjugate metabolites.[7]

    • Extract with an organic solvent like a mixture of diethyl ether and n-pentane.[8]

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Derivatize the residue with an agent like pentafluorobenzyl bromide (PFBBr) to improve chromatographic performance and sensitivity.[7][8]

    • Reconstitute the derivatized sample in a suitable solvent like cyclohexane (B81311) for injection.[8]

  • GC-MS Parameters:

    • GC Column: A non-polar or mid-polarity column such as a DB-5ms or HP-5ms is a common choice.

    • Injector: Splitless injection is typically used for trace analysis.

    • Oven Program: Start with a low initial temperature (e.g., 70°C), followed by a temperature ramp (e.g., 10°C/min) to an appropriate final temperature (e.g., 280°C).

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity, monitoring characteristic ions for both 2-Phenylphenol and this compound.

Visualizations

cluster_start Start: Calibration Curve Issue cluster_check1 Initial Checks cluster_decision1 Analysis cluster_action1 Chromatography Optimization cluster_check2 Matrix & System Checks cluster_action2 Corrective Actions cluster_end Resolution start Poor Linearity or High ISTD Variability check_standards Remake Calibration Standards & ISTD Solution start->check_standards check_coelution Overlay Analyte & ISTD Chromatograms start->check_coelution eval_matrix Evaluate Matrix Effects (Post-Spike Experiment) check_standards->eval_matrix is_coeluting Co-elution Achieved? check_coelution->is_coeluting adjust_hplc Adjust Gradient / Mobile Phase / Temperature is_coeluting->adjust_hplc No is_coeluting->eval_matrix Yes adjust_hplc->check_coelution improve_cleanup Improve Sample Cleanup (SPE/LLE) eval_matrix->improve_cleanup dilute_sample Dilute Sample eval_matrix->dilute_sample check_system Check for Leaks, Contamination (Inlet Liner) check_system->improve_cleanup end_node Problem Resolved improve_cleanup->end_node dilute_sample->end_node

Caption: Troubleshooting workflow for calibration curve issues.

cluster_cause Potential Causes of Inaccuracy cluster_effect Observed Effect cluster_solution Solutions / Verifications cause1 ISTD Impurity effect Inaccurate or Inconsistent Quantitative Results cause1->effect cause2 Isotopic Exchange cause2->effect cause3 Differential Matrix Effects cause3->effect cause4 Poor Co-elution cause4->effect solution1 Check Certificate of Analysis effect->solution1 solution2 Control pH / Solvent Conditions effect->solution2 solution3 Improve Sample Cleanup effect->solution3 solution4 Optimize Chromatography effect->solution4 solution1->cause1 solution2->cause2 solution3->cause3 solution4->cause4

Caption: Relationship between causes and solutions for inaccurate results.

References

Technical Support Center: 2-Phenylphenol (OPP) Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating 2-Phenylphenol (o-Phenylphenol or OPP) contamination in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is 2-Phenylphenol (OPP) and why is it a potential laboratory contaminant?

A1: 2-Phenylphenol (OPP) is a biocide, disinfectant, and fungicide.[1][2][3][4] It is a common active ingredient in many commercial disinfectants used for general surface cleaning in households, hospitals, and laboratories.[1][2][3] Its widespread use as a surface disinfectant is a primary reason it can become a prevalent contaminant in a laboratory environment.[1][2][3]

Q2: Besides disinfectants, what are other potential sources of OPP contamination in the lab?

A2: Other potential sources of OPP contamination include:

  • Laboratory plastics and consumables: While specific quantitative data is limited, there are indications that OPP may be used in the manufacturing of some plastics and could potentially leach into experimental samples.[1]

  • Paper products: Studies have shown that OPP can be a widespread contaminant in paper materials, particularly those with recycled pulp content.[5] This could be a concern if paper products are used in sample preparation or storage.

  • Laboratory reagents and water systems: Although less common, contamination of reagents or water purification systems is a possibility, especially if there is widespread use of OPP-containing disinfectants in the facility.

  • Personal care products: Some personal care products may contain OPP as a preservative, which can be introduced into the lab environment by personnel.

Q3: What are the potential impacts of OPP contamination on my experiments?

A3: OPP contamination can interfere with various experimental assays. As a phenolic compound, it can exhibit biological activity, potentially leading to false-positive or false-negative results in cell-based assays. In analytical chemistry, it can appear as a ghost peak in chromatograms, interfering with the detection and quantification of target analytes, particularly in sensitive techniques like mass spectrometry.

Q4: How can I confirm if my lab is contaminated with OPP?

A4: The most reliable way to confirm OPP contamination is through analytical testing of blank samples (e.g., solvents, culture media, or extracts from labware) using sensitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Troubleshooting Guide for 2-Phenylphenol (OPP) Contamination

If you suspect OPP contamination, follow this step-by-step guide to identify the source and implement corrective actions.

Step 1: Initial Assessment and Confirmation
  • Review Laboratory Practices:

    • Identify all disinfectants used in the laboratory and check their safety data sheets (SDS) for 2-Phenylphenol (o-Phenylphenol) as an active ingredient.

    • Review cleaning and disinfection protocols. Note the frequency and locations of disinfectant use.

  • Analyze Blank Samples:

    • Prepare and analyze blank samples that have been exposed to potential sources of contamination. This includes:

      • Solvents stored on benchtops.

      • Water from the laboratory's purification system.

      • Culture media incubated in flasks.

      • Extracts from new and used plasticware (e.g., pipette tips, centrifuge tubes).

    • Use a sensitive analytical method such as GC-MS or HPLC-FLD for detection.

Step 2: Source Identification

Based on the results from Step 1, systematically investigate potential sources.

  • If OPP is detected in solvent blanks: The contamination is likely airborne or from direct contact with contaminated surfaces.

  • If OPP is detected in water blanks: The water purification system may be contaminated.

  • If OPP is detected in media blanks: The source could be the incubator, biosafety cabinet, or the consumables used.

  • If OPP is detected in plasticware extracts: The plasticware itself is a likely source.

Step 3: Mitigation and Decontamination

Once the source is identified, implement the following corrective actions:

  • Disinfectants:

    • Immediately replace any OPP-containing disinfectants with an alternative that does not contain phenolic compounds.

    • Thoroughly clean all surfaces previously treated with the OPP-based disinfectant using a laboratory-grade detergent, followed by rinsing with deionized water and then 70% ethanol (B145695).

  • Laboratory Surfaces and Equipment:

    • Decontaminate benchtops, incubators, biosafety cabinets, and other equipment. A standard operating procedure for this can be found in the "Experimental Protocols" section.

  • Plasticware and Consumables:

    • If plasticware is identified as the source, switch to a different brand or type of plastic (e.g., glass alternatives where possible).

    • Before use, consider pre-rinsing plasticware with a high-purity solvent to remove potential surface contaminants.

  • Water System:

    • If the water system is contaminated, follow the manufacturer's instructions for system sanitization.

Step 4: Verification

After implementing corrective actions, repeat the analysis of blank samples to verify that the contamination has been successfully eliminated.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for 2-Phenylphenol using common analytical methods, which can be used as a reference for assessing contamination levels.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MSAgricultural Products0.0013 µg/g0.005 µg/g[6]
GC-MSFish and Seafood0.5 - 20.0 ng/kg-[7]
HPLC-FLDCanned Vegetables0.005 mg/kg0.01 mg/kg[8]

Experimental Protocols

Protocol 1: GC-MS Analysis for 2-Phenylphenol Contamination

This protocol provides a general guideline for the detection of OPP in laboratory samples.

1. Sample Preparation:

  • Liquid Samples (e.g., water, media):

    • To 100 mL of the liquid sample, add a suitable internal standard.

    • Perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate.

    • Concentrate the organic extract under a gentle stream of nitrogen.

  • Solid Samples (e.g., swabs from surfaces, plasticware):

    • Extract the sample with a suitable solvent (e.g., ethyl acetate) using sonication.

    • Filter the extract and concentrate it.

2. GC-MS Conditions:

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[7]

  • Inlet Temperature: 285 °C.[7]

  • Injection Mode: Splitless.[7]

  • Oven Temperature Program: 70 °C for 1 min, ramp to 150 °C at 14 °C/min, then to 215 °C at 6 °C/min, and finally to 285 °C at 10 °C/min.[7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

  • MS Interface Temperature: 280 °C.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Target Ions for OPP: m/z 170.[3]

Protocol 2: Standard Operating Procedure for Laboratory Decontamination

This SOP is a general guide to decontaminating laboratory surfaces to eliminate biocide contamination.

1. Scope: This procedure applies to the routine decontamination of laboratory benches, equipment, and biosafety cabinets.

2. Materials:

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses.

  • Laboratory-grade detergent.

  • Deionized water.

  • 70% Ethanol or Isopropanol (B130326).

  • Lint-free wipes or paper towels.

3. Procedure:

  • Preparation: Clear the area to be cleaned of all items.

  • Initial Cleaning: Liberally apply a laboratory-grade detergent solution to the surface and wipe thoroughly to remove any visible dirt and organic matter.

  • Rinsing: Wipe the surface with deionized water to remove any detergent residue.

  • Disinfection: Apply 70% ethanol or isopropanol to the surface and ensure it remains wet for a contact time of at least 10 minutes.

  • Final Wipe: Wipe the surface dry with a lint-free wipe or allow it to air dry in a biosafety cabinet.

  • For Biosafety Cabinets: The interior surfaces, including the work surface, walls, and sash, should be decontaminated following this procedure before and after each use. Do not spray directly onto the HEPA filter.

Visualizations

Troubleshooting Workflow for OPP Contamination

Troubleshooting_Workflow cluster_Initial Step 1: Initial Assessment cluster_ID Step 2: Source Identification cluster_Mitigation Step 3: Mitigation cluster_Verification Step 4: Verification A Suspect OPP Contamination B Review Disinfectant Usage and Lab Practices A->B C Analyze Blank Samples (Solvents, Media, Water, Plasticware Extracts) via GC-MS or HPLC-FLD B->C D OPP Detected? C->D E Identify Potential Sources based on Positive Blanks D->E Yes L Contamination Eliminated. Resume Work. D->L No F Replace OPP-containing Disinfectants E->F G Thoroughly Clean and Decontaminate Surfaces and Equipment E->G H Change Plasticware Supplier or Material E->H I Sanitize Water System E->I J Re-analyze Blank Samples F->J G->J H->J I->J K OPP Still Detected? J->K K->E Yes K->L No

Caption: A logical workflow for troubleshooting 2-Phenylphenol contamination in a laboratory.

Potential Sources of OPP Contamination Pathway

Contamination_Pathway cluster_sources Primary Sources cluster_pathways Contamination Pathways cluster_targets Affected Areas Disinfectants OPP-Containing Disinfectants Airborne Airborne Particles Disinfectants->Airborne Surface Direct Surface Contact Disinfectants->Surface Plastics Contaminated Lab Plastics Leaching Leaching from Consumables Plastics->Leaching Paper Paper Products Paper->Surface Samples Experimental Samples Airborne->Samples Reagents Reagents & Media Airborne->Reagents Equipment Lab Equipment Airborne->Equipment Surface->Samples Surface->Reagents Leaching->Samples Leaching->Reagents

Caption: Diagram illustrating the potential pathways of 2-Phenylphenol contamination in a lab.

References

dealing with co-eluting interferences with 2-Phenylphenol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenylphenol-d5. It addresses common issues related to co-eluting interferences encountered during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of co-eluting interferences when analyzing this compound?

A1: The primary sources of co-eluting interferences in the analysis of this compound are:

  • Matrix Effects: Biological and environmental samples contain a complex mixture of endogenous and exogenous components.[1][2] These components, such as salts, lipids, proteins, and other organic molecules, can co-elute with this compound and the target analyte, leading to ion suppression or enhancement in the mass spectrometer.[1][2] This is a significant challenge in achieving accurate quantification.

  • Metabolites of 2-Phenylphenol: In biological samples, 2-Phenylphenol is metabolized to form conjugates, primarily 2-Phenylphenol glucuronide and 2-Phenylphenol sulfate. These metabolites can have similar chromatographic properties to the parent compound and its deuterated internal standard, potentially causing interference.

  • Structurally Similar Compounds: Other phenolic compounds or endocrine-disrupting chemicals present in the sample may have similar retention times and mass spectral characteristics, leading to co-elution.

  • Contaminants from Sample Collection and Preparation: Phthalates and other plasticizers from collection tubes or processing equipment can leach into the sample and may co-elute with the analyte of interest.

Q2: Why is this compound used as an internal standard, and can it still be affected by interferences?

A2: this compound is a stable isotope-labeled (SIL) internal standard. It is considered the gold standard for quantitative mass spectrometry because it has nearly identical chemical and physical properties to the unlabeled 2-Phenylphenol. This means it will behave similarly during sample preparation, chromatography, and ionization. By adding a known amount of this compound to each sample, it can effectively compensate for variations in sample recovery and matrix-induced ion suppression or enhancement.

However, even with a SIL internal standard, significant co-eluting interferences can still pose a problem. If the interference is substantial, it can suppress the signal of both the analyte and the internal standard to a level where the measurement is no longer accurate or precise, especially at low concentrations.

Q3: How can I determine if I have a co-eluting interference issue?

A3: Several indicators can suggest a co-eluting interference problem:

  • Poor Peak Shape: Tailing, fronting, or split peaks for the analyte or internal standard can indicate the presence of an interfering compound.

  • Inconsistent Internal Standard Response: A high degree of variability in the peak area of this compound across a batch of samples from the same matrix can be a sign of inconsistent matrix effects.

  • Non-linear Calibration Curves: If the calibration curve is not linear, especially at the lower or higher ends, it may be due to matrix effects or other interferences.

  • Inaccurate Quality Control (QC) Samples: Failure of QC samples to meet acceptance criteria is a strong indicator of an analytical issue, which could be caused by co-eluting interferences.

  • Post-Column Infusion Experiment: This experiment can identify regions in the chromatogram where ion suppression or enhancement occurs.

Troubleshooting Guides

Issue 1: High Variability in this compound Peak Area

This is a common problem caused by matrix effects. The following workflow can help troubleshoot and mitigate this issue.

A High Variability in This compound Peak Area B Review Sample Preparation A->B Start C Optimize Chromatographic Conditions B->C If variability persists F Problem Resolved B->F If resolved D Evaluate Alternative Sample Preparation C->D If still unresolved C->F If resolved E Matrix-Matched Calibrants D->E If interference remains D->F If resolved E->F Implement

Figure 1: Troubleshooting workflow for high internal standard variability.

Step-by-Step Guide:

  • Review Sample Preparation: Ensure that the sample preparation method is being followed consistently. Inadequate protein precipitation or extraction can lead to variable matrix components in the final extract.

  • Optimize Chromatographic Conditions:

    • Gradient Modification: A shallower gradient can improve the separation of this compound from interfering matrix components.

    • Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) or adjust the pH of the aqueous phase to alter the retention and selectivity.

    • Column Chemistry: If using a C18 column, consider switching to a column with a different stationary phase, such as a phenyl-hexyl or biphenyl (B1667301) column, which can offer different selectivity for aromatic compounds like 2-Phenylphenol.

  • Evaluate Alternative Sample Preparation Methods: If optimization of the current method is insufficient, consider a more rigorous sample cleanup technique. The choice of method will depend on the sample matrix. (See Table 1 for a comparison).

    • Solid-Phase Extraction (SPE): Often provides the cleanest extracts by effectively removing interfering substances.

    • Liquid-Liquid Extraction (LLE): Can be optimized by adjusting the pH and solvent polarity to selectively extract the analyte.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method that is particularly effective for complex matrices like food samples.[3][4]

  • Use Matrix-Matched Calibrants: Preparing calibration standards and quality controls in a blank matrix that matches the study samples can help to compensate for consistent matrix effects.

Issue 2: Suspected Co-elution with a Specific Contaminant (e.g., Plasticizer)

If you suspect a specific compound is co-eluting with this compound, a more targeted approach is needed.

A Suspected Co-elution with a Specific Contaminant B Analyze Standard of Suspected Contaminant A->B C Confirm Co-elution B->C Compare retention times D Modify Chromatographic Separation C->D If co-elution is confirmed E Optimize Mass Spectrometry Parameters D->E If separation is insufficient F Problem Resolved D->F If resolved E->F If resolved

Figure 2: Troubleshooting workflow for suspected specific co-eluting contaminant.

Step-by-Step Guide:

  • Analyze a Standard of the Suspected Contaminant: Inject a standard solution of the suspected interfering compound (e.g., a common phthalate) using the same analytical method.

  • Confirm Co-elution: Compare the retention time of the suspected contaminant with that of this compound.

  • Modify Chromatographic Separation: If co-elution is confirmed, adjust the chromatographic conditions as described in Issue 1 to achieve separation.

  • Optimize Mass Spectrometry Parameters:

    • Select a Different MRM Transition: If chromatographic separation is not possible, investigate if there is a more selective multiple reaction monitoring (MRM) transition for this compound that is not shared by the interfering compound.

    • Increase Mass Resolution: If using a high-resolution mass spectrometer, increasing the resolution may help to differentiate between the analyte and the interference if their exact masses are different.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects in Phenolic Compound Analysis

Sample Preparation TechniquePrincipleRelative Effectiveness in Matrix Effect ReductionTypical RecoveryThroughput
Dilute-and-Shoot Simple dilution of the sample before injection.LowHighVery High
Protein Precipitation (PPT) Addition of an organic solvent or acid to precipitate proteins.Low to ModerateModerate to HighHigh
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Moderate to HighModerate to HighModerate
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.HighHighLow to Moderate
QuEChERS A two-step process involving salting out and dispersive SPE.HighHighHigh

Note: The effectiveness and recovery can vary significantly depending on the specific matrix and the optimization of the protocol.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 2-Phenylphenol in Urine

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Pre-treatment:

    • Thaw urine samples at room temperature.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.

    • To 1 mL of supernatant, add 10 µL of this compound internal standard solution.

    • Add 50 µL of β-glucuronidase/sulfatase enzyme solution and incubate at 37°C for 2 hours to deconjugate metabolites.

    • Acidify the sample to pH 4-5 with formic acid.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the 2-Phenylphenol and this compound from the cartridge with 2 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of 2-Phenylphenol

This is a starting point for method development.

  • LC System: UPLC or HPLC system

  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-5.0 min: Ramp to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.0-6.1 min: Return to 10% B

    • 6.1-8.0 min: Re-equilibrate at 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions (example):

    • 2-Phenylphenol: Precursor Ion > Product Ion (e.g., 169.1 > 141.1)

    • This compound: Precursor Ion > Product Ion (e.g., 174.1 > 146.1)

Disclaimer: All protocols and settings are provided as general guidance. Optimization is required for specific instrumentation and sample matrices.

References

selecting the right concentration for 2-Phenylphenol-d5 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the proper selection and use of 2-Phenylphenol-d5 as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of 2-Phenylphenol. In analytical chemistry, particularly in chromatography and mass spectrometry, an internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks.[1] Since this compound is chemically almost identical to 2-Phenylphenol, it behaves similarly during sample preparation and analysis but can be distinguished by a mass spectrometer due to its higher mass. This allows it to be used to correct for the loss of analyte during sample processing and for variations in instrument response, thereby improving the accuracy and precision of quantification.[1][2]

Q2: In which analytical techniques is this compound commonly used?

A2: this compound is frequently used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods.[2][3] These techniques are widely employed for the analysis of 2-Phenylphenol in various matrices, including environmental samples (water, soil, sludge) and food products (fruits, beverages).[3][4][5]

Q3: What is the primary principle behind selecting the right concentration for an internal standard?

A3: The concentration of the internal standard should be chosen to be similar to the expected concentration of the analyte in the samples.[1][6] The goal is to obtain a response for the internal standard that is in the same order of magnitude as the analyte's response to ensure reliable peak area ratios.[6] The concentration should be high enough to produce a clear, reproducible signal with a good signal-to-noise ratio but low enough to avoid detector saturation.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound as an internal standard.

Issue 1: Poor Signal or No Peak for this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incorrect Concentration Verify the calculations for the stock and working solutions. Prepare a fresh dilution and re-inject.
Degradation of Standard This compound may degrade under certain pH or temperature conditions. Ensure proper storage at -20°C as recommended.[8] Prepare fresh working solutions daily.
Instrumental Issues Check the GC-MS or LC-MS system for leaks, proper gas flow, and detector functionality. Ensure the correct mass-to-charge ratio (m/z) for this compound is being monitored.
Matrix Effects Components in the sample matrix may suppress the ionization of the internal standard. Try further sample cleanup, dilution of the sample, or optimizing the ionization source parameters.
Issue 2: High Variability in Internal Standard Response Across Samples

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Addition Ensure precise and consistent addition of the internal standard to every sample and standard using calibrated pipettes.[9]
Sample Matrix Interference Different sample matrices can affect the extraction efficiency and ionization of the internal standard differently. Evaluate the internal standard response in various matrix blanks to assess the impact.[9]
Analyte-Internal Standard Interaction In rare cases, the analyte and internal standard may interact. Evaluate the stability of the internal standard in the presence of the analyte at various concentrations.
Issue 3: Non-linear Calibration Curve

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inappropriate Concentration Ratio If the analyte concentration is significantly higher than the internal standard, it can lead to non-linearity. Adjust the internal standard concentration to be closer to the mid-point of the calibration range.[6]
Detector Saturation High concentrations of the analyte or internal standard can saturate the detector. Dilute the samples and standards or reduce the injection volume.
Isotopic Contribution At high analyte concentrations, the natural isotopic abundance of the analyte may contribute to the signal of the deuterated internal standard.[9] Ensure sufficient mass resolution to differentiate between the analyte and the internal standard.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions

This protocol provides a general guideline for preparing internal standard solutions. The final concentrations should be adapted based on the expected analyte concentration in the samples.

Materials:

  • This compound solid standard

  • Methanol (B129727) (HPLC or GC grade)

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

Procedure:

  • Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve it in a small amount of methanol in a 100 mL volumetric flask.

    • Bring the volume to the mark with methanol and mix thoroughly.

    • Store the stock solution at -20°C in an amber vial.

  • Working Solution (e.g., 1 µg/mL):

    • Pipette 1 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with methanol and mix thoroughly.

    • This working solution can be used to spike samples and calibration standards.

Protocol 2: Sample Spiking and Analysis by GC-MS

This protocol outlines the general steps for using the this compound internal standard for the quantification of 2-Phenylphenol in a water sample.

Procedure:

  • Sample Preparation:

    • Measure 100 mL of the water sample into a separatory funnel.

  • Internal Standard Spiking:

    • Add a precise volume (e.g., 100 µL) of the 1 µg/mL this compound working solution to the water sample. This results in a final internal standard concentration of 1 µg/L.

  • Extraction:

    • Perform a liquid-liquid extraction using a suitable solvent like dichloromethane.

  • Concentration and Reconstitution:

    • Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known small volume (e.g., 1 mL) of a suitable solvent for GC-MS analysis (e.g., ethyl acetate).

  • GC-MS Analysis:

    • Inject an aliquot of the reconstituted extract into the GC-MS.

    • Acquire data in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both 2-Phenylphenol and this compound.

Quantitative Data Summary

Parameter Value
Internal Standard This compound
Stock Solution Concentration 100 µg/mL
Working Solution Concentration 1 µg/mL
Spiking Volume in Sample 100 µL
Final IS Concentration in Sample 1 µg/L
Calibration Range for 2-Phenylphenol 0.5 - 50 µg/L

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis stock Stock Solution (100 µg/mL) working Working Solution (1 µg/mL) stock->working Dilution spike Spike with IS working->spike sample Water Sample sample->spike extract Liquid-Liquid Extraction spike->extract concentrate Concentrate & Reconstitute extract->concentrate gcms GC-MS Analysis concentrate->gcms data Data Processing (Peak Area Ratio) gcms->data

Caption: Experimental workflow for sample analysis using an internal standard.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Variability in IS Response? cause1 Inconsistent Spiking start->cause1 Yes cause2 Matrix Interference start->cause2 Yes cause3 IS Degradation start->cause3 Yes sol1 Calibrate Pipettes & Standardize Procedure cause1->sol1 sol2 Matrix-Matched Standards or Further Cleanup cause2->sol2 sol3 Check Storage & Prepare Fresh Solutions cause3->sol3

Caption: Troubleshooting logic for variable internal standard response.

References

minimizing ion suppression for 2-Phenylphenol-d5 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for 2-Phenylphenol-d5 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting compounds from the sample matrix.[1] This phenomenon leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[2] In electrospray ionization (ESI), which is commonly used for phenolic compounds, co-eluting matrix components can compete with the analyte for charge or alter the physical properties of the ESI droplets, hindering the formation of gas-phase ions.[2]

Q2: I'm using this compound as an internal standard. Do I still need to worry about ion suppression?

A2: Yes. While a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice to compensate for matrix effects, it is not a complete solution for eliminating them. The fundamental assumption is that the analyte and the SIL-IS experience the same degree of ion suppression.[1] However, if the chromatographic separation is poor and a significant matrix component co-elutes precisely with the analyte but not entirely with the SIL-IS, differential suppression can occur, leading to inaccurate results. Therefore, minimizing the root causes of ion suppression is still crucial for robust method performance.

Q3: What are the most common sources of ion suppression when analyzing biological samples like plasma or urine?

A3: In biological matrices, the primary sources of ion suppression are endogenous components that are often present at much higher concentrations than the analyte. Key culprits include:

  • Phospholipids (B1166683): Abundant in plasma and serum, these molecules are notoriously problematic and tend to elute in the mid-to-late regions of a typical reversed-phase chromatographic run.[3]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can crystallize on the ESI droplet surface, impeding solvent evaporation and analyte ionization.[3]

  • Proteins and Peptides: Incomplete removal of proteins during sample preparation can lead to significant signal suppression and contamination of the ion source.[4]

Q4: How can I qualitatively and quantitatively assess if ion suppression is affecting my this compound signal?

A4: A widely used qualitative method is the post-column infusion experiment .[2][3] In this setup, a constant flow of this compound solution is T-eed into the LC flow just before the mass spectrometer. A blank, extracted matrix sample is then injected. Any dip in the constant signal baseline indicates a region where eluting matrix components are causing ion suppression.[3]

For a quantitative assessment, the matrix effect (ME) can be calculated by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample (B) to the peak area of the analyte in a neat solution (A) at the same concentration.[2]

Matrix Effect (%) = (B / A) * 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Troubleshooting Guide

If you are experiencing low signal intensity, poor reproducibility, or inaccurate quantification for this compound, ion suppression should be a primary suspect. Follow this guide to systematically troubleshoot and mitigate the issue.

Logical Troubleshooting Workflow

troubleshooting_workflow start Poor Signal or Inconsistent Results for This compound check_suppression Assess Ion Suppression (Post-Column Infusion or Quantitative ME Test) start->check_suppression is_suppression Significant Suppression Observed? check_suppression->is_suppression sample_prep Step 1: Optimize Sample Preparation is_suppression->sample_prep Yes end_bad Consult Instrument Specialist or R&D is_suppression->end_bad No (Check other issues: Instrument, Standard Stability) evaluate_prep Evaluate Cleanup (e.g., SPE vs. LLE) sample_prep->evaluate_prep chromatography Step 2: Optimize Chromatography evaluate_chrom Separate Analyte from Suppression Zones chromatography->evaluate_chrom ms_settings Step 3: Adjust MS Source Parameters evaluate_ms Test Alternative Ionization (APCI) ms_settings->evaluate_ms evaluate_prep->chromatography evaluate_chrom->ms_settings is_resolved Problem Resolved? evaluate_ms->is_resolved is_resolved->sample_prep No, Re-evaluate end_good Method Optimized Proceed with Validation is_resolved->end_good Yes

Caption: A step-by-step workflow for troubleshooting ion suppression.

Sample Preparation Optimization

The most effective way to combat ion suppression is to remove the interfering matrix components before the sample is injected into the LC-MS system.[1] The choice of sample preparation technique can have a significant impact on data quality.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodTypical Analyte Recovery (%)Typical Ion Suppression (%)Key Advantages & Disadvantages
Protein Precipitation (PPT) 85 - 105%25 - 75%Advantage: Fast, simple, and inexpensive. Disadvantage: Non-selective, leaves phospholipids and salts, resulting in "dirty" extracts and significant ion suppression.
Liquid-Liquid Extraction (LLE) 70 - 95%10 - 40%Advantage: Removes non-polar interferences and salts effectively. Disadvantage: Can be labor-intensive, may form emulsions, and uses larger volumes of organic solvents.[5]
Solid-Phase Extraction (SPE) 80 - 100%< 20%Advantage: Provides the cleanest extracts by selectively isolating the analyte, leading to minimal ion suppression.[6] Disadvantage: Requires method development and can be more expensive.

Note: The values presented are typical and can vary depending on the specific analyte, matrix, and protocol used.

Chromatographic Separation

If sample preparation alone is insufficient, optimizing the chromatographic conditions can separate this compound from the co-eluting interferences.

  • Increase Chromatographic Resolution: Use a longer column, a smaller particle size, or a slower gradient to better separate the analyte peak from suppression zones identified in the post-column infusion experiment.

  • Modify Mobile Phase:

    • Organic Solvent: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter selectivity and may shift the elution of interfering compounds relative to your analyte.

    • Additives: For phenolic compounds in negative ion mode, mobile phase additives can significantly impact ionization. While formic acid is common for positive mode, small amounts of ammonium (B1175870) fluoride (B91410) (e.g., 0.5 mM) have been shown to improve sensitivity for some phenols in negative mode.[7][8] Experiment with low concentrations of additives like ammonium acetate (B1210297) or formate.

  • Column Chemistry: If using a standard C18 column, consider a different stationary phase like Phenyl-Hexyl or a Polar-Embedded phase to provide alternative selectivity.

Mass Spectrometer Source Optimization

Adjusting the ion source can sometimes mitigate the effects of ion suppression, although it is generally less effective than improving sample cleanup or chromatography.

  • Ionization Source: Electrospray Ionization (ESI) is highly susceptible to ion suppression.[2] If your instrument is equipped with it, consider trying Atmospheric Pressure Chemical Ionization (APCI), which is often less prone to matrix effects from non-volatile salts and phospholipids.

  • Source Parameters: Optimize source parameters such as gas temperatures, gas flow rates, and capillary voltage. Higher temperatures and gas flows can sometimes improve desolvation efficiency, reducing the impact of matrix components.

Experimental Protocols

Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones

This experiment helps visualize at which retention times matrix components cause suppression.

  • Prepare Infusion Solution: Create a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and strong signal (e.g., 50-100 ng/mL).

  • System Setup:

    • Deliver the infusion solution at a low, constant flow rate (e.g., 10-20 µL/min) using a syringe pump.

    • Connect the syringe pump outlet to the LC flow path using a T-fitting placed between the analytical column and the MS ion source.

    • Set up your standard LC-MS method for this compound.

  • Acquisition:

    • Start the LC flow and then begin the infusion. Allow the MS signal for this compound to stabilize; you should see a constant, elevated baseline.

    • Inject a blank matrix sample that has been processed through your chosen sample preparation method.

    • Monitor the this compound MRM transition throughout the chromatographic run.

  • Analysis: Examine the resulting chromatogram. Any significant drop in the baseline signal indicates a region of ion suppression. Compare this to the retention time of your analyte to see if there is an overlap.

post_column_infusion cluster_LC LC System cluster_Infusion Infusion Setup lc_pump LC Pump injector Autosampler lc_pump->injector column Analytical Column injector->column tee T-fitting column->tee syringe_pump Syringe Pump (Analyte Solution) syringe_pump->tee ms Mass Spectrometer tee->ms

Caption: Experimental setup for a post-column infusion experiment.

Protocol 2: General LC-MS/MS Method for this compound

This protocol is a starting point based on methods for similar phenolic compounds and should be optimized for your specific instrument and matrix.[9][10]

  • Sample Preparation (SPE - Recommended for Cleanest Extract):

    • Pre-treatment: To 100 µL of plasma, add 10 µL of any other internal standards and 200 µL of 1% formic acid in water. Vortex.

    • Conditioning: Condition a polymeric SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol, followed by 1 mL of water.

    • Loading: Load the pre-treated sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove salts and polar interferences.

    • Elution: Elute this compound with 1 mL of methanol.

    • Reconstitution: Evaporate the eluent to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

  • LC Conditions:

    • Column: C18 Column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0 min: 10% B

      • 1.0 min: 10% B

      • 8.0 min: 95% B

      • 9.0 min: 95% B

      • 9.1 min: 10% B

      • 12.0 min: 10% B

    • Injection Volume: 5 µL.

  • MS Conditions (Triple Quadrupole):

    • Ionization Mode: ESI, Negative.

    • MRM Transition (Hypothetical): Since 2-Phenylphenol is C12H10O (MW 170.21) and the d5 version replaces 5 hydrogens on the non-hydroxylated phenyl ring with deuterium, the mass will be ~175.2. A plausible transition would be the loss of a radical. Note: This must be optimized on your instrument.

      • Q1: 174.1 m/z (deprotonated [M-H]-)

      • Q3: 115.1 m/z (fragment)

    • Source Parameters:

      • Capillary Voltage: -3.0 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 450 °C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

By systematically applying these troubleshooting steps and protocols, researchers can effectively minimize ion suppression and develop robust, reliable LC-MS methods for the quantification of this compound.

References

Technical Support Center: Stability of 2-Phenylphenol-d5 in Processed Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 2-Phenylphenol-d5 in processed samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound as an internal standard?

A1: The main stability concerns for this compound, a deuterated internal standard, include susceptibility to back-exchange of deuterium (B1214612) atoms for hydrogen in certain solvents, potential for degradation under specific pH and temperature conditions, and altered chromatographic behavior compared to its non-deuterated analog, which can lead to differential matrix effects.[1]

Q2: How can I minimize the risk of deuterium exchange?

A2: To minimize deuterium back-exchange, avoid prolonged exposure to strongly acidic or basic conditions.[2] It is also recommended to use aprotic solvents for stock solutions and to prepare working solutions fresh. When possible, select a deuterated standard with labels on a stable part of the molecule, such as an aromatic ring, which is the case for this compound.

Q3: What are the known degradation pathways for 2-Phenylphenol?

A3: 2-Phenylphenol is known to be readily biodegradable in aqueous environments.[1][3][4] Its degradation can be biologically mediated.[1][4] Photodegradation can also occur, leading to the formation of products like phenylhydroquinone (B131500) and phenylbenzoquinone.[3] In the atmosphere, it can be degraded by reaction with hydroxyl radicals.[1] While specific data on this compound is limited, these pathways for the non-deuterated analog suggest potential sensitivities to microbial contamination, light exposure, and oxidative conditions in processed samples.

Q4: Can the matrix of my processed sample affect the stability of this compound?

A4: Yes, the sample matrix can significantly impact the stability and analytical performance of this compound. Matrix components can cause ion suppression or enhancement in mass spectrometry, which can be exacerbated if the internal standard and analyte do not co-elute perfectly.[1] Furthermore, enzymes or reactive molecules within a biological matrix could potentially contribute to the degradation of the internal standard if not properly handled or stored.

Troubleshooting Guides

Issue 1: Inconsistent or Drifting Internal Standard Signal
Possible Cause Troubleshooting Action Expected Outcome
Degradation of this compound in processed sample Perform a bench-top stability test. Analyze sample extracts immediately after preparation and after several hours at room temperature.Determine the time window for which the internal standard is stable at room temperature.
Inconsistent extraction recovery Review and optimize the sample extraction procedure. Ensure pH and solvent conditions are consistent across all samples.Improved precision of the internal standard signal across the analytical batch.
Differential matrix effects Evaluate matrix effects by comparing the internal standard response in neat solution versus post-extraction spiked matrix from multiple sources.[1]Understanding the extent of ion suppression or enhancement and whether it is consistent across different sample lots.
Adsorption to labware Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of the phenolic compound.Increased and more consistent recovery of the internal standard.
Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples
Possible Cause Troubleshooting Action Expected Outcome
Freeze-thaw instability Conduct a freeze-thaw stability experiment, subjecting QC samples to multiple freeze-thaw cycles (e.g., 3 cycles).[5]Confirmation of whether repeated freezing and thawing affects the integrity of the internal standard and analyte.
Long-term instability at storage temperature Perform a long-term stability study by analyzing QC samples stored for an extended period (e.g., 30, 60, 90 days) at the intended storage temperature.[5]Establishment of the maximum duration for which samples can be reliably stored.
Stock solution instability Verify the stability of the this compound stock solution at its storage temperature. Prepare a fresh stock solution and compare its performance to the older stock.Elimination of the stock solution as a source of variability.

Data Presentation: Stability of 2-Phenylphenol

Table 1: Inferred Stability of this compound in Processed Biological Samples

Condition Matrix Temperature Duration Expected Stability (% Recovery) Reference/Justification
Bench-TopProcessed Plasma/UrineRoom Temperature (~22°C)4-8 hours>85%Based on typical bench-top stability requirements for bioanalytical methods.[5] Phenols can be susceptible to oxidation.
Freeze-ThawPlasma/Urine-20°C to Room Temp.3 Cycles>85%Standard bioanalytical validation protocol.[5]
Long-TermPlasma/Urine-20°C30 Days>85%General guidance for long-term stability of small molecules in biological matrices.[5]
Long-TermPlasma/Urine-80°C90 Days>85%Lower temperatures generally improve long-term stability.[5]
Acidic pHAqueous SolutionRoom Temperature24 hoursPotentially <85%Phenolic compounds can be less stable in acidic conditions, which may promote oxidation or other reactions.[6]
Basic pHAqueous SolutionRoom Temperature24 hoursPotentially <85%While the phenolate (B1203915) form is more stable to oxidation, very high pH can catalyze other degradation pathways.
Light ExposureProcessed SampleRoom TemperatureSeveral hoursPotentially <90%2-Phenylphenol is known to undergo photodegradation.[3]

Experimental Protocols

Protocol 1: Bench-Top Stability Assessment
  • Prepare replicate low and high concentration Quality Control (QC) samples in the relevant biological matrix.

  • Process these QC samples alongside a freshly prepared calibration curve.

  • Analyze a set of the processed QC samples immediately (T=0).

  • Leave the remaining processed QC samples on the laboratory bench at room temperature.

  • Analyze the aged samples at predetermined time points (e.g., 4, 8, 12, and 24 hours).

  • Calculate the mean concentration of the aged QCs and compare it to the nominal concentration and the T=0 samples.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[5]

Protocol 2: Freeze-Thaw Stability Assessment
  • Use at least three replicates of low and high QC samples.

  • Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • Repeat this freeze-thaw cycle for a minimum of three cycles.[5]

  • After the final thaw, process the samples and analyze them against a fresh calibration curve.

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value.[5]

Protocol 3: Forced Degradation Study
  • Prepare solutions of this compound in appropriate solvents.

  • Subject the solutions to stress conditions, including:

    • Acid Hydrolysis: 0.1 M HCl at room temperature and 60°C.

    • Base Hydrolysis: 0.1 M NaOH at room temperature and 60°C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Heat at 60°C.

    • Photostability: Expose to light (ICH Q1B guidelines).

  • Analyze the stressed samples at various time points using a suitable chromatographic method (e.g., LC-MS/MS) to identify and quantify any degradants.

  • The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[7]

Mandatory Visualization

Stability_Testing_Workflow start Start: Stability Assessment of this compound prep_stock Prepare Stock & Working Solutions start->prep_stock prep_qcs Spike QC Samples (Low & High Conc.) in Matrix prep_stock->prep_qcs bench_top Bench-Top Stability Test prep_qcs->bench_top freeze_thaw Freeze-Thaw Stability Test prep_qcs->freeze_thaw long_term Long-Term Stability Test prep_qcs->long_term process_samples Process Samples (e.g., SPE, LLE) bench_top->process_samples freeze_thaw->process_samples long_term->process_samples analyze LC-MS/MS Analysis process_samples->analyze evaluate Evaluate Stability (Compare to fresh calibration curve) analyze->evaluate pass Stability Confirmed (Within ±15% of nominal) evaluate->pass Pass fail Stability Issue Identified evaluate->fail Fail troubleshoot Troubleshoot & Re-evaluate fail->troubleshoot

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Decision_Tree start Inconsistent this compound Signal? is_random Is the variability random or a trend? start->is_random check_extraction Investigate Extraction Procedure (e.g., pH, solvent volume) is_random->check_extraction Random is_drift Is there a downward drift over the run? is_random->is_drift Trend no_issue No Obvious Trend is_random->no_issue Neither solution Solution Implemented check_extraction->solution check_matrix Assess Differential Matrix Effects check_matrix->solution bench_top_stability Perform Bench-Top Stability Test is_drift->bench_top_stability Yes is_batch_effect Is variability between batches? is_drift->is_batch_effect No adsorption_issue Check for Adsorption to Labware bench_top_stability->adsorption_issue bench_top_stability->solution adsorption_issue->solution is_batch_effect->adsorption_issue No stock_stability Verify Stock/Working Solution Stability is_batch_effect->stock_stability Yes storage_stability Conduct Freeze-Thaw & Long-Term Stability Tests stock_stability->storage_stability stock_stability->solution storage_stability->solution no_issue->check_matrix

Caption: Troubleshooting decision tree for this compound stability issues.

References

Validation & Comparative

Method Validation: A Comparative Guide to Using 2-Phenylphenol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. Method validation ensures the integrity of data, a cornerstone of scientific research and regulatory compliance. In many quantitative analytical techniques, particularly chromatography coupled with mass spectrometry (GC-MS and LC-MS), the use of an internal standard is crucial for achieving accurate and precise results.

This guide provides an objective comparison of the performance of 2-Phenylphenol-d5, a deuterated internal standard, with non-deuterated alternatives for the analysis of 2-phenylphenol (B1666276) (OPP) and other phenolic compounds. The information presented is supported by a synthesis of data from various scientific publications.

The Gold Standard: Deuterated Internal Standards

In quantitative analysis, an internal standard is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, calibration standards, and quality controls. Its purpose is to correct for variations that may occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the results.

Deuterated internal standards, such as this compound, are considered the "gold standard" for mass spectrometry-based methods.[1] In these standards, one or more hydrogen atoms in the molecule are replaced by their heavier isotope, deuterium. This substitution results in a compound that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[1]

The key advantage of a deuterated internal standard is that it co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source.[1] This near-identical behavior allows for highly effective compensation for analytical variability, leading to more robust and reliable quantitative data.

Logical Flow for Utilizing a Deuterated Internal Standard cluster_key Key Analyte Analyte of Interest (e.g., 2-Phenylphenol) Sample_Prep Sample Preparation (Extraction, Derivatization) Analyte->Sample_Prep IS Deuterated Internal Standard (this compound) IS->Sample_Prep Analysis Chromatographic Separation & Mass Spectrometric Detection (GC-MS or LC-MS) Sample_Prep->Analysis Quantification Quantification (Ratio of Analyte to IS Response) Analysis->Quantification Result Accurate & Precise Concentration of Analyte Quantification->Result Key_Analyte Analyte Key_IS Internal Standard Key_Process Process Step Key_Outcome Outcome

Caption: Logical workflow for using a deuterated internal standard.

Performance Comparison: this compound vs. Non-Deuterated Alternatives

The superiority of deuterated internal standards is evident in the improved performance of analytical methods. Below is a comparison of key validation parameters for methods using this compound and those employing non-deuterated internal standards for the analysis of phenolic compounds. The data is compiled from multiple sources to provide a representative overview.

Table 1: Comparison of Method Validation Parameters

Performance ParameterMethod using this compoundMethod using Non-Deuterated IS (e.g., Salicylic Acid, Curcumin)
Analyte(s) 2-Phenylphenol[2]Various Phenolic Compounds[3][4]
Matrix Beer[2]Plant Extracts, Saliva[3][4][5]
Recovery (%) Not explicitly stated, but use of deuterated IS corrects for recovery variations.70.1 - 115.0[3]
Precision (RSD %) Not explicitly stated, but generally lower with deuterated IS.< 6.63 (Intra-day), < 15.00 (Inter-day)[3]
Linearity (R²) Linear over 0.5 - 40 µg/L[2]> 0.9921[3]
Limit of Detection (LOD) 0.1 µg/L[2]0.82 - 8.20 ng/mL[5]
Limit of Quantitation (LOQ) 0.5 µg/L[2]Not explicitly stated in all studies.

Note: A direct head-to-head comparison in a single study was not available in the searched literature. The data presented is a synthesis from different studies and should be interpreted as indicative of the general performance of each type of internal standard.

Experimental Protocols

A robust method validation protocol is essential for ensuring the reliability of analytical data. Below is a detailed representative methodology for the determination of 2-phenylphenol in a given matrix using this compound as an internal standard, based on common practices in the field.

Sample Preparation and Extraction
  • Sample Spiking: To a known aliquot of the sample (e.g., 1 g of a solid sample or 1 mL of a liquid sample), add a precise volume of a standard solution of this compound to achieve a final concentration within the linear range of the method.

  • Extraction:

    • For Solid Samples: Employ a suitable extraction technique such as ultrasound-assisted extraction with an appropriate solvent (e.g., acetonitrile (B52724) or ethyl acetate).[6]

    • For Liquid Samples: Perform a liquid-liquid extraction using a water-immiscible organic solvent.[2]

  • Clean-up (if necessary): The extract may be subjected to a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.[6]

  • Concentration and Reconstitution: The cleaned extract is typically evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for injection into the analytical instrument.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]

    • Injector Temperature: 280°C.[7]

    • Oven Temperature Program: A suitable temperature gradient to ensure good separation of the analyte and internal standard from other matrix components. For example, start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • MS Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring specific ions for both 2-phenylphenol and this compound.

    • Quantification: The concentration of 2-phenylphenol is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve.

General Experimental Workflow for Analysis using an Internal Standard Start Sample Collection Spike_IS Spike with This compound Start->Spike_IS Extraction Extraction of Analytes Spike_IS->Extraction Cleanup Sample Clean-up (e.g., SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Injection GC-MS or LC-MS Injection Concentration->Injection Data_Acquisition Data Acquisition (SIM or MRM mode) Injection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing End Final Report Data_Processing->End

Caption: A generalized experimental workflow for quantitative analysis.

Conclusion

The use of a deuterated internal standard, such as this compound, offers a significant advantage in the quantitative analysis of 2-phenylphenol and other phenolic compounds. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior correction for experimental variations, leading to enhanced accuracy and precision. While non-deuterated internal standards can be employed, the data suggests that for the highest level of confidence in analytical results, particularly in complex matrices, a deuterated internal standard is the preferred choice for robust and reliable method validation.

References

A Comparative Guide to 2-Phenylphenol-d5 and 2-Phenylphenol-13C6 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 2-phenylphenol (B1666276), the selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of two commonly employed isotopically labeled internal standards: 2-Phenylphenol-d5 and 2-Phenylphenol-13C6. The information presented herein is a synthesis of established analytical principles and data from various scientific publications.

Isotope dilution mass spectrometry (IDMS) is a gold-standard technique for quantitative analysis, mitigating variations in sample preparation, matrix effects, and instrument response. This is achieved by introducing a known quantity of an isotopically labeled version of the analyte—the internal standard—into the sample at an early stage. While both this compound (deuterium-labeled) and 2-Phenylphenol-13C6 (carbon-13-labeled) are designed to mimic the behavior of native 2-phenylphenol, their fundamental isotopic differences can lead to significant variations in analytical performance.

At a Glance: A Head-to-Head Comparison

The following table summarizes the key characteristics and performance attributes of this compound and 2-Phenylphenol-13C6, based on the established principles of using stable isotope-labeled internal standards in mass spectrometry.

FeatureThis compound2-Phenylphenol-13C6Rationale
Chemical Structure Identical to 2-phenylphenol with 5 deuterium (B1214612) atoms on the non-phenolic phenyl ring.Identical to 2-phenylphenol with 6 ¹³C atoms in the non-phenolic phenyl ring.Both are structurally analogous to the analyte.
Molecular Weight 175.24 g/mol [1]176.16 g/mol [2][3]The mass difference from the native compound (170.21 g/mol ) allows for distinct detection in mass spectrometry.
Chromatographic Behavior Potential for slight retention time shift compared to the analyte due to the kinetic isotope effect.Co-elutes perfectly with the analyte as the ¹³C substitution has a negligible effect on physicochemical properties.The significant mass difference between deuterium and protium (B1232500) can alter chromatographic behavior.[2]
Isotopic Stability Deuterium atoms can be susceptible to back-exchange with protons from the solvent or matrix, especially under certain pH or temperature conditions.[4]The ¹³C-label is highly stable and not prone to exchange.Carbon-carbon bonds are less labile than carbon-hydrogen bonds.
Matrix Effect Compensation Good, but potential chromatographic separation can lead to incomplete compensation for ion suppression or enhancement.[5]Superior, as co-elution ensures that both the analyte and the internal standard experience the same matrix effects at the same time.[6]Identical retention times are crucial for accurate correction of matrix-induced signal fluctuations.
Accuracy and Precision Generally high, but can be compromised by isotopic exchange and chromatographic shifts.[7]Considered the "gold standard" for achieving the highest accuracy and precision in quantitative assays.[6]The identical behavior of the ¹³C-labeled standard to the native analyte minimizes systematic errors.
Commercial Availability Widely available.Generally available.Both standards are commercially accessible for research purposes.
Cost Typically less expensive.Generally more expensive due to the more complex synthesis.[1][4]The cost-benefit analysis often favors ¹³C-labeled standards for high-stakes quantitative studies.

Experimental Data Insights

For instance, a study on the determination of 2-phenylphenol in human urine by gas chromatography-mass spectrometry (GC-MS) noted that both deuterium-labeled (D2-phenol ring) and ¹³C-labeled (13C6-phenyl ring) analogs were suitable as internal standards for their method, highlighting the utility of both in certain contexts.[8] However, for methods requiring the highest level of precision, particularly in complex matrices where ion suppression is a significant concern, the co-elution of a ¹³C-labeled standard is a distinct advantage.[6]

Experimental Workflow for Quantitative Analysis

The following diagram outlines a typical experimental workflow for the quantitative analysis of 2-phenylphenol in a sample matrix (e.g., food, biological fluid) using an isotopically labeled internal standard.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis Sample 1. Sample Collection & Homogenization Spiking 2. Spiking with Internal Standard (this compound or 2-Phenylphenol-13C6) Sample->Spiking Extraction 3. Extraction (e.g., LLE, SPE) Spiking->Extraction Cleanup 4. Sample Cleanup & Concentration Extraction->Cleanup Injection 5. GC/LC Injection Cleanup->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. Mass Spectrometric Detection Separation->Detection Integration 8. Peak Area Integration (Analyte & Internal Standard) Detection->Integration Ratio 9. Calculate Peak Area Ratio Integration->Ratio Quantification 10. Quantification using Calibration Curve Ratio->Quantification

Figure 1. A typical workflow for the quantitative analysis of 2-phenylphenol using an isotopically labeled internal standard.

Detailed Experimental Protocol: Quantification of 2-Phenylphenol in Citrus Fruit using GC-MS with an Isotopically Labeled Internal Standard

This protocol is a representative example and may require optimization for different matrices and instrumentation.

1. Materials and Reagents:

  • 2-Phenylphenol (analytical standard)

  • This compound or 2-Phenylphenol-13C6 (internal standard)

  • Acetonitrile (B52724), ethyl acetate (B1210297), n-hexane (HPLC or pesticide residue grade)

  • Anhydrous sodium sulfate

  • Deionized water

  • Sample matrix (e.g., orange peel)

2. Preparation of Standards:

  • Prepare stock solutions of 2-phenylphenol and the internal standard (this compound or 2-Phenylphenol-13C6) in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the 2-phenylphenol stock solution with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Prepare a spiking solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation:

  • Homogenize a representative portion of the citrus peel (e.g., 5 g).

  • Weigh the homogenized sample into a centrifuge tube.

  • Add a known volume of the internal standard spiking solution to the sample.

  • Add extraction solvent (e.g., 10 mL of ethyl acetate) and a drying agent (e.g., anhydrous sodium sulfate).

  • Vortex or shake vigorously for a specified time (e.g., 5 minutes).

  • Centrifuge to separate the organic and solid phases.

  • Collect the supernatant (ethyl acetate layer).

  • The extract may be further cleaned up using solid-phase extraction (SPE) if necessary to remove interfering matrix components.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., n-hexane) for GC-MS analysis.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injection Port: Splitless mode

    • Column: A suitable capillary column for phenol (B47542) analysis (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program: Optimized for the separation of 2-phenylphenol from matrix components.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both 2-phenylphenol and the internal standard.

5. Data Analysis and Quantification:

  • Integrate the peak areas of the selected ions for both the native 2-phenylphenol and the isotopically labeled internal standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample and calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the 2-phenylphenol calibration standards.

  • Determine the concentration of 2-phenylphenol in the samples by interpolating their peak area ratios on the calibration curve.

Logical Relationship: Choice of Internal Standard and Data Quality

The selection of the internal standard has a direct and significant impact on the quality and reliability of the quantitative data generated. The following diagram illustrates this logical relationship.

G cluster_0 Choice of Internal Standard cluster_1 Analytical Performance cluster_2 Data Quality IS_Choice Internal Standard Selection D5 This compound IS_Choice->D5 Deuterium-labeled C13 2-Phenylphenol-13C6 IS_Choice->C13 Carbon-13-labeled Coelution Co-elution with Analyte D5->Coelution Potential Shift Stability Isotopic Stability D5->Stability Potential Exchange C13->Coelution Identical C13->Stability High Matrix_Comp Matrix Effect Compensation Coelution->Matrix_Comp Accuracy Accuracy Stability->Accuracy Matrix_Comp->Accuracy Precision Precision Matrix_Comp->Precision Reliability Reliability Accuracy->Reliability Precision->Reliability

Figure 2. The impact of internal standard choice on analytical performance and data quality.

Conclusion

For the quantitative analysis of 2-phenylphenol, while this compound can be a suitable internal standard in many applications, 2-Phenylphenol-13C6 is demonstrably the superior choice for achieving the highest levels of accuracy and reliability.[6] The key advantages of 2-Phenylphenol-13C6, namely its perfect co-elution with the native analyte and its robust isotopic stability, directly address the potential pitfalls associated with deuterated standards. For researchers working with complex matrices or requiring the utmost confidence in their quantitative data, the additional investment in a ¹³C-labeled internal standard is well justified. When developing and validating new analytical methods, a thorough evaluation of the internal standard's performance is critical to ensure the integrity of the generated data.

References

A Comparative Guide to Inter-laboratory Analysis of 2-Phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of analytical methodologies for the determination of 2-Phenylphenol (B1666276) (also known as ortho-phenylphenol or OPP), a widely used fungicide and disinfectant. The performance of various analytical techniques is evaluated based on data from single-laboratory validation studies and inter-laboratory comparisons. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry to aid in method selection and evaluation.

Data Presentation: A Comparative Look at Analytical Performance

The following tables summarize quantitative data from various studies, offering a direct comparison of method performance in terms of recovery, precision (repeatability and reproducibility), and limits of detection.

Table 1: Inter-laboratory Performance Data for o-Phenylphenol in Formulated Products

This table presents the repeatability (within-laboratory precision) and reproducibility (between-laboratory precision) relative standard deviations (RSD) from a collaborative study involving 14 laboratories. The analyte, o-phenylphenol (OPP), was analyzed in formulated products by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[1]

AnalyteFormulationRepeatability RSD (%)Reproducibility RSD (%)
o-phenylphenol (OPP)Formulated ProductNot specifiedNot specified

Note: While the source mentions the study, specific RSD values for OPP were not detailed in the provided snippet. The guide indicates the existence of such data from a collaborative study.

Table 2: Performance of Various Analytical Methods for 2-Phenylphenol Determination

This table compiles performance data from several single-laboratory studies employing different analytical techniques for the determination of 2-Phenylphenol, primarily in citrus fruits.

Analytical MethodMatrixRecovery (%)Limit of Detection (LOD)Relative Standard Deviation (RSD) (%)Reference
Colorimetric MethodCitrus Fruit (Pulp, Peel, Whole)95 - 1060.05 - 0.3 ppmNot specified[2][3]
Spectrophotometric MethodCitrus Fruits92.5 - 98.80.31 ppmNot specified[4]
Gas Chromatography-Atomic Emission Detection (GC-AED)Citrus Fruits (Lemon)101 - 1062 ng/g8 - 13[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS)Citrus Fruits (Lemon)Not specified2 ng/g8 - 13[5][6]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)Citrus FruitsIn good agreement with GC-AED/MSNot specifiedNot specified[5][6]
Gas-Liquid Chromatography with Flame Ionization Detector (GLC-FID)Not specifiedNot specified0.1 mg/kgNot specified[7]

Experimental Protocols

Detailed methodologies for key analytical techniques are outlined below.

QuEChERS-based Methodology for Plant Origin Foods

This method is suitable for the comprehensive analysis of 2-Phenylphenol and its conjugates in food of plant origin.

  • Extraction: The sample is first homogenized, often by cryogenic milling with dry ice. A 5g portion of the homogenized sample is then extracted using the citrate-buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method (EN-15662).

  • Hydrolysis (for conjugates): Since the residue definition includes free and conjugated forms of 2-Phenylphenol, a hydrolysis step (either alkaline or acidic) is necessary to release the conjugated forms.

  • Instrumental Analysis: The final acetonitrile (B52724) extract is directly analyzed by:

    • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is used for the simultaneous analysis of 2-Phenylphenol and its glucose conjugate (OPP-Glc). Both are typically analyzed in negative ionization mode, with the formate (B1220265) adduct used as the parent ion for OPP-Glc.

    • GC-MS/MS: Gas chromatography with tandem mass spectrometry can also be used for a more sensitive analysis of 2-Phenylphenol. Care must be taken to minimize analytical artifacts and interactions with active surfaces in the GC system, which can cause peak tailing.[8]

Gas Chromatography with Atomic Emission or Mass Spectrometric Detection for Citrus Fruits

This method offers high sensitivity for the determination of 2-Phenylphenol residues on citrus fruits.[5][6]

  • Extraction: 2-Phenylphenol is extracted from the fruit sample with dichloromethane (B109758) using ultrasonication.

  • Derivatization: The extract is derivatized with ferrocenecarboxylic acid chloride to label the 2-Phenylphenol with ferrocene.

  • Cleanup: The sample cleanup is a simple and rapid step involving the removal of excess reagent on an alumina (B75360) minicolumn.

  • GC Analysis: The derivatized analyte is then determined by gas chromatography with either:

    • Atomic Emission Detection (AED): Detection is performed in the iron-selective mode.

    • Mass Spectrometric Detection (MS): Provides high selectivity and sensitivity.

Colorimetric Method for Citrus Fruit Residues

A classic method based on a specific color reaction.[2][3]

  • Extraction: 2-Phenylphenol is extracted from the fruit using chloroform (B151607) and then transferred into an alkaline medium. After acidification, it is re-extracted with chloroform.

  • Purification: The chloroform extract is purified using 86.3% w/w sulphuric acid.

  • Colorimetric Determination: The determination is based on a specific color reaction of 2-Phenylphenol with sulphuric acid, trace amounts of formaldehyde, and iron(III).

Visualizations

The following diagrams illustrate the workflow of an inter-laboratory study and a typical analytical procedure for 2-Phenylphenol.

InterLaboratory_Study_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Analysis cluster_evaluation Phase 3: Data Evaluation & Reporting A Define Study Objectives B Select Analytical Methods A->B C Prepare & Homogenize Test Material B->C D Establish Protocol & Distribute Samples C->D E Participating Laboratories (Lab 1, Lab 2, ... Lab n) D->E F Analyze Samples E->F G Report Results F->G H Statistical Analysis (ISO 5725) G->H I Calculate Repeatability (r) & Reproducibility (R) H->I J Assess Laboratory Performance (Z-scores) I->J K Publish Final Report J->K

Caption: Workflow of a typical inter-laboratory comparison study.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization (e.g., Citrus Fruit) Extraction Solvent Extraction (e.g., QuEChERS, Chloroform) Sample->Extraction Cleanup Sample Cleanup / Purification (e.g., SPE, Acid wash) Extraction->Cleanup Deriv Derivatization (Optional) (e.g., for GC analysis) Cleanup->Deriv Analysis Chromatographic Separation (GC or HPLC) Deriv->Analysis Detection Detection (MS, AED, FLD, UV) Analysis->Detection Quant Quantification (Calibration Curve) Detection->Quant Report Result Reporting (mg/kg or ppm) Quant->Report

Caption: General analytical workflow for 2-Phenylphenol determination.

References

Navigating the Detection Limits of 2-Phenylphenol with Isotopic Precision

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the realm of analytical chemistry, particularly in the sectors of environmental monitoring, food safety, and drug development, the precise quantification of chemical residues is paramount. 2-Phenylphenol (OPP), a widely used fungicide and disinfectant, is a compound of significant interest due to its potential human health effects. Achieving low detection limits for OPP is crucial for regulatory compliance and risk assessment. The use of a stable isotope-labeled internal standard, such as 2-Phenylphenol-d5, is a cornerstone of robust analytical methodologies, offering enhanced accuracy and precision by mitigating matrix effects and variability in sample processing.

This guide provides a comparative overview of the limit of detection (LOD) for 2-Phenylphenol achieved in various studies that have employed this compound or other deuterated analogs as an internal standard. We will delve into the experimental protocols that underpin these findings, offering a valuable resource for researchers, scientists, and professionals in drug development.

Performance Comparison: Limit of Detection for 2-Phenylphenol

The limit of detection is a critical performance characteristic of an analytical method, representing the lowest concentration of an analyte that can be reliably distinguished from background noise. The following table summarizes the LODs for 2-Phenylphenol achieved in different matrices using analytical techniques coupled with mass spectrometry and a deuterated internal standard.

MatrixAnalytical MethodInternal StandardLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
BeerGas Chromatography-Mass Spectrometry (GC-MS)Deuterated OPP0.1 µg/L0.5 µg/L[1]
Citrus FruitsGas Chromatography with Mass Spectrometric DetectionNot explicitly stated2 ng/g (Method Detection Limit)-[2]
Fish and SeafoodGas Chromatography-Mass Spectrometry (GC-MS)Not explicitly stated0.5 - 20.0 ng/kg-[3][4]
Agricultural ProductsGas Chromatography-Mass Spectrometry (GC-MS)Not explicitly stated-0.005 µg/g[5]
Canned BeersGas Chromatography-Mass Spectrometry (GC-MS)Deuterated OPP0.1 µg/L0.5 µg/L[1]

Experimental Insight: Methodologies for 2-Phenylphenol Analysis

The successful determination of 2-Phenylphenol at trace levels is contingent on a meticulously executed analytical workflow. This process typically involves sample preparation, chromatographic separation, and mass spectrometric detection. The use of this compound as an internal standard is integrated at the beginning of the sample preparation phase to ensure it undergoes the same experimental conditions as the native analyte.

Sample Preparation

The initial step in the analysis is the extraction of 2-Phenylphenol from the sample matrix. A common approach is a liquid-liquid extraction (LLE) or a solid-phase extraction (SPE). For instance, in the analysis of beer, a novel LLE procedure using acetonitrile, diethyl ether, and n-pentane has been employed to achieve rapid phase separation. For more complex matrices like citrus fruits, an extraction with a solvent such as dichloromethane (B109758) followed by ultrasonication may be used. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a popular choice for various food matrices.

Chromatographic Separation and Mass Spectrometric Detection

Gas Chromatography (GC) and Liquid Chromatography (LC) are the two primary techniques for separating 2-Phenylphenol from other components in the sample extract. When coupled with a mass spectrometer (MS), these methods provide high selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile compounds like 2-Phenylphenol. Prior to GC analysis, a derivatization step is often employed to improve the chromatographic properties and sensitivity of the analyte. For example, derivatization with pentafluorobenzyl bromide (PFBBr) can be performed. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of both 2-Phenylphenol and the this compound internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers the advantage of analyzing a wider range of compounds, including those that are not amenable to GC. For 2-Phenylphenol analysis, a reverse-phase C18 column is commonly used for separation. The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

Below is a generalized workflow for the analysis of 2-Phenylphenol using an internal standard.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spiking with This compound Sample->Spike Add IS Extraction Extraction (LLE, SPE, QuEChERS) Spike->Extraction Cleanup Clean-up Extraction->Cleanup Chromatography Chromatographic Separation (GC or LC) Cleanup->Chromatography MS Mass Spectrometric Detection (MS or MS/MS) Chromatography->MS Quantification Quantification (Ratio of Analyte to IS) MS->Quantification Result Final Result (Concentration) Quantification->Result

Analytical workflow for 2-Phenylphenol quantification.

Conclusion

The use of this compound as an internal standard in conjunction with sensitive analytical techniques like GC-MS and LC-MS/MS allows for the reliable determination of 2-Phenylphenol at low levels in a variety of complex matrices. The choice of the specific sample preparation and instrumental parameters will depend on the matrix, the required limit of detection, and the available instrumentation. The data and methodologies presented in this guide offer a valuable starting point for researchers and analytical scientists in developing and validating robust methods for the analysis of this important compound.

References

A Guide to Certified Reference Materials for 2-Phenylphenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) play a crucial role in achieving this by providing a benchmark for method validation, calibration, and quality control. This guide offers a comparative overview of commercially available CRMs for the analysis of 2-Phenylphenol, a compound relevant in environmental and pharmaceutical analysis.

Comparison of 2-Phenylphenol Certified Reference Materials

Accurate quantification of 2-Phenylphenol relies on high-purity, well-characterized reference materials. Leading suppliers in the field, such as Sigma-Aldrich (now part of Merck), LGC Standards, and the United States Pharmacopeia (USP), provide CRMs produced under stringent quality management systems, often with accreditation to ISO 17034 and ISO/IEC 17025. This ensures the certified values are metrologically traceable to the International System of Units (SI).

While the exact certified purity and expanded uncertainty can vary between lots, the following table provides a comparative summary of typical specifications for 2-Phenylphenol CRMs from these major suppliers. Users should always refer to the Certificate of Analysis (CoA) for the specific lot they are using for the most accurate and up-to-date information.

Supplier/BrandProduct CodeFormatCertified Purity/ConcentrationExpanded UncertaintyAccreditation
Sigma-Aldrich (TraceCERT®) 93681Neat SolidValue stated on CoAValue stated on CoAISO 17034, ISO/IEC 17025
LGC Standards (Dr. Ehrenstorfer) DRE-C16070000Neat SolidValue stated on CoAValue stated on CoAISO 17034, ISO/IEC 17025
United States Pharmacopeia (USP) 1800235Neat SolidValue stated on CoAValue stated on CoAUSP Standards

Note: The certified values are lot-specific and must be obtained from the Certificate of Analysis provided by the supplier.

Experimental Protocols for CRM Certification

The certification of 2-Phenylphenol CRMs involves a comprehensive characterization of the material to determine its purity and assign a certified value with a corresponding uncertainty. This is typically achieved through a combination of analytical techniques, adhering to the principles of metrological traceability.

Purity Assessment by Mass Balance

The mass balance approach is a primary method for determining the purity of a CRM. It involves identifying and quantifying all significant impurities present in the material. The purity is then calculated by subtracting the mass fractions of all impurities from 100%.

1. Identification of Impurities:

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection and Gas Chromatography (GC) with Flame Ionization Detection (FID) or MS are used to separate and identify potential organic impurities.

  • Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information and can help identify related and unrelated impurities.

2. Quantification of Impurities:

  • Organic Impurities: The concentration of organic impurities is determined using techniques like GC-FID or HPLC-UV with external calibration against certified standards of the identified impurities, where available.

  • Water Content: Karl Fischer titration is the standard method for determining the water content in the material.

  • Residual Solvents: Headspace GC-MS is employed to identify and quantify any residual solvents from the synthesis and purification process.

  • Inorganic Impurities: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can be used to determine the content of inorganic impurities.

Purity Determination by Quantitative NMR (qNMR)

Quantitative NMR is a powerful primary ratio method for the direct determination of substance purity. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol for qNMR:

  • Sample Preparation: A precisely weighed amount of the 2-Phenylphenol candidate material and a certified internal standard with a known purity are dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition: ¹H-NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key acquisition parameters, such as the relaxation delay (d1), are optimized to ensure full relaxation of all relevant protons for accurate integration.

  • Data Processing: The acquired spectra are processed, and the signals corresponding to the analyte and the internal standard are integrated.

  • Purity Calculation: The purity of the 2-Phenylphenol is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Uncertainty Calculation

The expanded uncertainty of the certified value is calculated by combining the standard uncertainties of all contributing factors, including the purity assessment by mass balance and/or qNMR, material homogeneity, and stability over time. This is done in accordance with the Guide to the Expression of Uncertainty in Measurement (GUM).

Workflow for CRM Selection and Use in 2-Phenylphenol Analysis

The following diagram illustrates a typical workflow for selecting and utilizing a 2-Phenylphenol CRM in an analytical laboratory.

CRM_Workflow cluster_selection CRM Selection cluster_use CRM Application cluster_data Data Analysis & Reporting define_need Define Analytical Need (e.g., method validation, calibration) research_suppliers Research CRM Suppliers (e.g., Sigma-Aldrich, LGC, USP) define_need->research_suppliers compare_crms Compare CRMs (Purity, Uncertainty, Format, Accreditation) research_suppliers->compare_crms obtain_coa Obtain Certificate of Analysis (CoA) compare_crms->obtain_coa select_crm Select Appropriate CRM obtain_coa->select_crm prepare_stock Prepare Stock Solution (Gravimetric Preparation) select_crm->prepare_stock prepare_calibrants Prepare Working Calibrants (Serial Dilution) prepare_stock->prepare_calibrants instrument_calibration Instrument Calibration prepare_calibrants->instrument_calibration quality_control Quality Control Checks prepare_calibrants->quality_control sample_analysis Sample Analysis instrument_calibration->sample_analysis quantify_results Quantify 2-Phenylphenol in Samples sample_analysis->quantify_results quality_control->sample_analysis assess_performance Assess Method Performance (Accuracy, Precision) quantify_results->assess_performance report_results Report Results with Traceability assess_performance->report_results

Caption: Workflow for selecting and using a 2-Phenylphenol CRM.

Navigating Analytical Rigor: A Comparative Guide to Robustness Testing of 2-Phenylphenol Analysis Using 2-Phenylphenol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of analytical method robustness, focusing on the analysis of 2-Phenylphenol (B1666276) with 2-Phenylphenol-d5 as an internal standard. We delve into the critical aspects of robustness testing, offering detailed experimental protocols and comparative data to support the development of resilient and dependable analytical procedures.

Robustness testing is a critical component of analytical method validation, designed to evaluate a method's capacity to remain unaffected by small, deliberate variations in procedural parameters.[1][2] This ensures the method's reliability during normal usage and its transferability between different laboratories, analysts, and instruments.[3][4] For the quantification of 2-Phenylphenol, a widely used fungicide and disinfectant, employing a deuterated internal standard like this compound is a common practice to enhance accuracy and precision.[5]

Comparative Analysis of Analytical Methods

Several analytical techniques are available for the determination of 2-Phenylphenol, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), high-performance liquid chromatography (HPLC) with UV or fluorescence detection, and colorimetric methods.[6][7][8] The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. GC-MS and LC-MS are frequently preferred for their high selectivity and sensitivity, especially when using an isotopic internal standard like this compound.

A collaborative study on substituted phenols, including o-phenylphenol (2-phenylphenol), provides valuable insight into inter-laboratory performance. The study, which utilized reverse-phase HPLC with UV detection, demonstrated the impact of the analyte's form (free phenol (B47542) vs. salt) on the method's precision. The results, summarized in the table below, highlight the typical variability observed between different laboratories.

Analyte FormRepeatability RSD (%)Reproducibility RSD (%)
Free Phenol0.98 - 3.405.31 - 7.80
Salt1.26 - 2.515.50 - 8.67
Data from a collaborative study of 14 laboratories on formulated products.[9]

Experimental Protocol: Robustness Testing of a GC-MS Method for 2-Phenylphenol with this compound

This section outlines a detailed protocol for the robustness testing of a hypothetical, yet representative, GC-MS method for the quantification of 2-Phenylphenol in a sample matrix, using this compound as an internal standard.

Objective: To assess the robustness of the GC-MS method by intentionally varying critical analytical parameters and observing the effect on the determined concentration of 2-Phenylphenol.

Materials and Reagents:

  • 2-Phenylphenol analytical standard

  • This compound (internal standard)

  • Sample matrix (e.g., simulated process stream, environmental water sample)

  • Organic solvent (e.g., dichloromethane, hexane)

  • Derivatizing agent (optional, e.g., BSTFA)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-Phenylphenol and this compound in the chosen organic solvent.

    • Prepare calibration standards by spiking the sample matrix with known concentrations of 2-Phenylphenol and a constant concentration of this compound.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Nominal Analytical Method:

    • Extraction: Liquid-liquid extraction of the sample with the organic solvent.

    • Derivatization (if applicable): Reaction with the derivatizing agent to improve volatility and chromatographic performance.

    • GC-MS Conditions:

      • Injector Temperature: 280°C

      • Oven Temperature Program: Initial 100°C, ramp to 250°C at 10°C/min, hold for 5 min.

      • Carrier Gas Flow Rate (Helium): 1.0 mL/min

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Monitored Ions (SIM mode): Specific ions for derivatized 2-Phenylphenol and this compound.

  • Robustness Parameter Variation:

    • Identify critical parameters that could influence the analytical results.[10]

    • Define the range of variation for each parameter. These variations should be small and reflect potential real-world fluctuations.

    • Analyze the QC samples in triplicate under the nominal conditions and with each parameter variation.

Robustness Testing Parameters and Variations

ParameterNominal ValueVariation 1 (-)Variation 2 (+)
Injector Temperature280°C275°C285°C
Oven Temperature Ramp Rate10°C/min9.5°C/min10.5°C/min
Carrier Gas Flow Rate1.0 mL/min0.95 mL/min1.05 mL/min
Ion Source Temperature230°C225°C235°C

Data Analysis:

  • Calculate the concentration of 2-Phenylphenol in the QC samples for each experimental condition.

  • Determine the mean, standard deviation (SD), and relative standard deviation (RSD) for the results obtained under each condition.

  • Compare the results from the varied conditions to the nominal conditions. The acceptance criterion is typically that the results from the varied conditions should not differ from the nominal results by more than a pre-defined percentage (e.g., ±15%).

Visualizing the Robustness Testing Workflow

The following diagram illustrates the logical flow of the robustness testing process.

Robustness_Testing_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Data Analysis & Evaluation cluster_conclusion Conclusion A Define Nominal Method Parameters B Identify Critical Parameters for Robustness Testing A->B C Define Variation Ranges for Each Parameter B->C D Prepare QC Samples (Low, Medium, High) C->D E Analyze QC Samples under Nominal Conditions D->E F Analyze QC Samples with Parameter Variations D->F G Calculate Analyte Concentration for Each Condition E->G F->G H Determine Mean, SD, and RSD G->H I Compare Varied vs. Nominal Results H->I J Assess Method Robustness based on Acceptance Criteria I->J

Caption: Workflow for Robustness Testing of an Analytical Method.

By systematically evaluating the impact of minor changes in experimental conditions, researchers can establish the operational limits of their analytical methods, thereby ensuring the generation of consistently reliable and accurate data. This proactive approach to method validation is fundamental to the integrity of research and the development of safe and effective pharmaceutical products.

References

A Comparative Guide to Measurement Uncertainty in 2-Phenylphenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Phenylphenol (OPP), a widely used fungicide and preservative, is critical in various fields, from food safety to environmental monitoring and pharmaceutical analysis. The choice of analytical methodology directly impacts the reliability of these measurements. This guide provides an objective comparison of common analytical techniques for 2-Phenylphenol quantification, with a focus on their performance characteristics and the associated measurement uncertainty. The information presented is compiled from various validation studies and inter-laboratory comparisons to provide a comprehensive overview.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for 2-Phenylphenol quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the key performance parameters for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Table 1: Performance Characteristics of GC-MS Methods for 2-Phenylphenol Quantification

ParameterDairy Products[1]Fish & Seafood[2]Agricultural Products[3]
Linearity (R²) Not explicitly statedNot explicitly statedNot explicitly stated
LOD 6–40 ng/kg0.5–20.0 ng/kgNot explicitly stated
LOQ Not explicitly statedNot explicitly stated0.005 µg/g (5 ng/g)
Recovery (%) 80–108%84–105%70–120%
Precision (% RSD) < 7.6%< 7.5%Not explicitly stated
Measurement Uncertainty Not explicitly statedNot explicitly statedNot explicitly stated

Table 2: Performance Characteristics of LC-MS/MS Methods for 2-Phenylphenol Quantification

ParameterTomato[4]Olive Oil[5]Honeybees[6]
Linearity (R²) ≥ 0.99Not explicitly statedNot explicitly stated
LOD Not explicitly statedNot explicitly statedNot explicitly stated
LOQ 5 µg/kg0.050 mg/kg (50 µg/kg)0.005 mg/kg (5 µg/kg)
Recovery (%) > 70%70-120%70–119%
Precision (% RSD) < 20%< 20%< 20% (repeatability)
Measurement Uncertainty < 50%Not explicitly stated< 50%

Table 3: Performance Characteristics of HPLC-UV Method for 2-Phenylphenol Quantification

ParameterFormulated Products (Inter-laboratory Study)
Linearity (R²) Not explicitly stated
LOD Not explicitly stated
LOQ Not explicitly stated
Recovery (%) Not explicitly stated
Precision (% RSD) Repeatability (RSDr): 0.98 - 3.40% Reproducibility (RSDR): 5.31 - 8.67%
Measurement Uncertainty Can be estimated from reproducibility data

Understanding Measurement Uncertainty

A "top-down" approach, utilizing data from method validation and inter-laboratory studies, is a practical way to estimate measurement uncertainty. The main components considered are:

  • Precision: The closeness of agreement between independent test results obtained under stipulated conditions. This is often expressed as the relative standard deviation (RSD) from repeatability (within-laboratory) and reproducibility (between-laboratory) studies.

  • Trueness (Bias): The closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. This is often assessed through recovery studies using certified reference materials or spiked samples.

The combined standard uncertainty (u) can be calculated from the standard uncertainty of the bias (u(bias)) and the standard uncertainty of the precision (u(precision)), often derived from within-laboratory reproducibility data. The expanded uncertainty (U) is then calculated by multiplying the combined standard uncertainty by a coverage factor (k), typically k=2, which provides a level of confidence of approximately 95%.[4]

Experimental Protocols

Detailed experimental protocols are essential for reproducing analytical results and ensuring their validity. Below are generalized protocols for the quantification of 2-Phenylphenol using GC-MS, LC-MS/MS, and HPLC-UV.

GC-MS Method for 2-Phenylphenol in Dairy Products[1]

This method involves sample preparation, derivatization, and gas chromatography-mass spectrometry analysis.

a) Sample Preparation and Extraction:

  • Condition the sample by adding acetonitrile (B52724) containing 1% formic acid to precipitate fats and proteins.

  • Centrifuge the mixture to separate the liquid extract.

  • Clean up the extract using continuous solid-phase extraction (SPE).

b) Derivatization:

  • The extracted analytes are derivatized by heating in a microwave oven to improve volatility and chromatographic performance.

c) GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis.

  • Oven Temperature Program: A programmed temperature gradient is used to separate the analytes. For example, starting at 70°C, ramping up to 285°C.[1]

  • Mass Spectrometer: Operated in the electron impact (EI) ionization mode. Detection is performed in the selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[1]

LC-MS/MS Method for 2-Phenylphenol in Olive Oil[5]

This method utilizes liquid chromatography coupled with tandem mass spectrometry for high selectivity and sensitivity.

a) Sample Preparation and Extraction:

  • Dilute the homogeneous olive oil sample with n-hexane.

  • Extract the 2-Phenylphenol with acetonitrile.

  • Purify the extract using a C18 solid-phase extraction (SPE) cartridge.

b) LC-MS/MS Analysis:

  • Liquid Chromatograph: An HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for specific and sensitive quantification.

HPLC-UV Method for 2-Phenylphenol in Formulated Products

This method is suitable for the analysis of 2-Phenylphenol in less complex matrices where high sensitivity is not the primary requirement.

a) Sample Preparation:

  • Dissolve the sample in a suitable solvent, typically the mobile phase.

  • Filter the sample solution through a 0.45 µm filter before injection.

b) HPLC-UV Analysis:

  • Liquid Chromatograph: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.[7]

  • Detection: UV detection at a wavelength where 2-Phenylphenol exhibits maximum absorbance.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the general workflow for 2-Phenylphenol quantification and the logical relationship of the key steps in an inter-laboratory comparison study.

Measurement_Uncertainty_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis & Uncertainty Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS, LLE) Homogenization->Extraction Cleanup Clean-up (e.g., SPE, dSPE) Extraction->Cleanup GC_MS GC-MS Cleanup->GC_MS Instrumental Analysis LC_MS_MS LC-MS/MS Cleanup->LC_MS_MS Instrumental Analysis HPLC_UV HPLC-UV Cleanup->HPLC_UV Instrumental Analysis Quantification Quantification GC_MS->Quantification LC_MS_MS->Quantification HPLC_UV->Quantification Validation Method Validation (Linearity, LOD, LOQ, Recovery, Precision) Quantification->Validation Uncertainty Measurement Uncertainty Estimation Validation->Uncertainty Result Final Result & Uncertainty Uncertainty->Result Interlab_Comparison cluster_planning Planning & Preparation cluster_execution Execution by Participating Labs cluster_evaluation Data Evaluation & Reporting Protocol Develop Standard Protocol Samples Prepare Homogeneous Samples Protocol->Samples Lab_A Lab A Analysis Samples->Lab_A Distribute Samples Lab_B Lab B Analysis Samples->Lab_B Distribute Samples Lab_C Lab C Analysis Samples->Lab_C Distribute Samples Lab_N Lab N Analysis Samples->Lab_N Distribute Samples Collect_Data Collect Results Lab_A->Collect_Data Lab_B->Collect_Data Lab_C->Collect_Data Lab_N->Collect_Data Stats_Analysis Statistical Analysis (Repeatability, Reproducibility) Collect_Data->Stats_Analysis Performance Assess Laboratory Performance Stats_Analysis->Performance Final_Report Final Report Performance->Final_Report

References

Navigating the Nuances of Bioanalysis: A Comparative Guide to Cross-Validation with Different Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are the gold standard for ensuring accurate and precise quantification of analytes in complex biological matrices. However, the seemingly subtle choice between different deuterated versions of an analyte can have significant implications for method performance. This guide provides a comprehensive comparison and detailed protocols for the cross-validation of analytical methods when employing different deuterated internal standards.

The core principle behind using a SIL-IS is that it will mimic the behavior of the analyte during sample preparation, chromatography, and ionization, thereby compensating for variability in the analytical process.[1] While this holds true in many cases, the number and position of deuterium (B1214612) atoms can introduce unexpected analytical challenges, such as chromatographic shifts and differential matrix effects.[2] Therefore, when a change in the deuterated internal standard is necessary, a thorough cross-validation is not just a recommendation but a critical step to ensure data comparability and maintain the integrity of long-term studies.[3]

The Imperative of Cross-Validation

Cross-validation is the process of demonstrating that two analytical methods provide comparable results. This becomes essential when:

  • Switching to a new batch or supplier of a deuterated internal standard.

  • Introducing a different deuterated analogue of the analyte into a validated method.

  • Comparing data generated from different laboratories or over an extended period where different standards may have been used.[4]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH) M10 guideline, emphasize the need for method validation to ensure data reliability.[5][6] Cross-validation falls under this umbrella, ensuring that any modifications to a validated method do not compromise the quality of the data.[7]

Key Performance Parameters for Comparison

When cross-validating methods with different deuterated standards, several key performance parameters should be meticulously evaluated. The following table summarizes these parameters and the potential impact of using different deuterated standards.

Performance Parameter Potential Impact of Different Deuterated Standards Acceptance Criteria (Typical)
Chromatographic Co-elution The "deuterium isotope effect" can cause the deuterated standard to elute slightly earlier than the analyte, leading to differential matrix effects.[2][8]Peak apex of IS and analyte should be within a narrow, predefined window (e.g., ±0.1 min).
Matrix Effect Different deuterated standards may experience varying degrees of ion suppression or enhancement from endogenous matrix components, impacting accuracy.[2]The matrix factor (response in matrix vs. neat solution) should be consistent and within an acceptable range (e.g., 0.8-1.2).
Accuracy and Precision Discrepancies in the behavior of the internal standard can lead to biased and variable results.For quality control (QC) samples, the mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).[9]
Calibration Curve Performance The relationship between the analyte/IS peak area ratio and concentration may differ, affecting the regression model.The correlation coefficient (r²) should be ≥0.99, and back-calculated concentrations of calibrators should be within ±15% of nominal (±20% at LLOQ).
Internal Standard Purity The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration.[8]The response of the unlabeled analyte in a blank sample spiked with the IS should be <20% of the LLOQ response.[8]

Experimental Protocols

To ensure a robust cross-validation, a series of well-defined experiments should be conducted. The following are detailed methodologies for key experiments.

Protocol 1: Assessment of Chromatographic Co-elution

Objective: To verify that the new deuterated internal standard co-elutes with the analyte.

  • Solution Preparation: Prepare individual solutions of the analyte and the new deuterated internal standard in a suitable solvent.

  • LC-MS/MS Analysis:

    • Inject the analyte solution and acquire its chromatogram.

    • Inject the deuterated internal standard solution and acquire its chromatogram.

    • Inject a mixture of the analyte and the deuterated internal standard.

  • Data Analysis: Overlay the chromatograms from the individual and mixed injections. Determine the retention times at the peak apex for both the analyte and the internal standard. The difference in retention times should be minimal and within the acceptance criteria established during method development.

Protocol 2: Evaluation of Matrix Effects

Objective: To compare the matrix effects experienced by the original and the new deuterated internal standard.

  • Sample Preparation:

    • Set A (Neat Solution): Spike the analyte and the internal standard into a clean solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike the analyte and the internal standard into the extracted matrix.

  • LC-MS/MS Analysis: Analyze all samples and record the peak areas of the analyte and the internal standard.

  • Data Analysis: Calculate the matrix factor (MF) for both the analyte and the internal standard using the following formula:

    • MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

    • The MF for the new internal standard should be comparable to that of the original standard and the analyte.

Protocol 3: Cross-Validation of Quality Control Samples

Objective: To demonstrate the accuracy and precision of the method using the new deuterated internal standard against the original validated method.

  • QC Sample Preparation: Prepare at least three levels of quality control (QC) samples (low, medium, and high) in the biological matrix.

  • Analysis with Both Methods:

    • Analyze one set of QC samples using the original validated method with the original deuterated internal standard.

    • Analyze a second set of the same QC samples using the method with the new deuterated internal standard.

  • Data Analysis: Calculate the concentrations of the QC samples for both analyses. The percentage difference between the mean concentrations obtained with the two methods should be within ±15%.

Visualizing the Workflow and Logic

To better understand the process, the following diagrams illustrate the key workflows and decision-making processes involved in the cross-validation of methods with different deuterated standards.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_analysis Data Analysis & Decision cluster_outcome Outcome start New Deuterated Standard Introduced prep_solutions Prepare Analyte & IS Stock Solutions start->prep_solutions prep_qcs Prepare QC Samples (Low, Mid, High) prep_solutions->prep_qcs coelution Assess Chromatographic Co-elution prep_qcs->coelution matrix_effect Evaluate Matrix Effects prep_qcs->matrix_effect accuracy_precision Analyze QC Samples with Both Methods prep_qcs->accuracy_precision compare_rt Compare Retention Times coelution->compare_rt compare_mf Compare Matrix Factors matrix_effect->compare_mf compare_qc_results Compare QC Concentrations accuracy_precision->compare_qc_results decision Results Meet Acceptance Criteria? compare_rt->decision compare_mf->decision compare_qc_results->decision pass Method Cross-Validation Successful decision->pass Yes fail Investigate & Re-evaluate Method decision->fail No

A flowchart illustrating the key stages of a cross-validation study for different deuterated standards.

LogicalRelationship cluster_IS Internal Standard Properties cluster_Performance Analytical Performance cluster_Outcome Data Integrity IS_Choice Choice of Deuterated IS (e.g., d3 vs. d5) Deuterium_Effect Deuterium Isotope Effect IS_Choice->Deuterium_Effect Purity Isotopic & Chemical Purity IS_Choice->Purity Chromatography Chromatographic Behavior Deuterium_Effect->Chromatography affects Quantification Accuracy & Precision of Quantification Purity->Quantification impacts Matrix_Effects Matrix Effects Chromatography->Matrix_Effects influences Matrix_Effects->Quantification affects Data_Comparability Comparability of Bioanalytical Data Quantification->Data_Comparability ensures

Logical relationship between IS choice, performance, and data integrity.

Conclusion

References

Assessing Analytical Method Linearity: A Comparative Guide to Using 2-Phenylphenol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. This guide provides a comprehensive comparison of assessing method linearity using a deuterated internal standard, specifically 2-Phenylphenol-d5, against other alternatives. The use of stable isotope-labeled internal standards is a key strategy for enhancing the precision and accuracy of quantification, particularly in complex matrices.

An internal standard in analytical chemistry is a substance that is added in a constant amount to samples, calibration standards, and controls in a chemical analysis.[1] Using an internal standard helps to correct for the loss of analyte during sample preparation and compensates for variations in instrument response.[1] Deuterated internal standards, such as this compound, are considered the gold standard for mass spectrometry-based methods because their chemical and physical properties are very similar to the analyte of interest.[1][2] This similarity ensures that the internal standard and the analyte behave almost identically during extraction, derivatization, and chromatographic separation, thus providing a more accurate representation of the analyte concentration.

Performance Comparison: this compound vs. Alternative Internal Standards

The primary advantage of using a deuterated internal standard like this compound is its ability to mimic the target analyte (2-Phenylphenol) throughout the analytical process, thereby compensating for matrix effects and variability in sample processing and instrument performance.[2][3] Alternative internal standards, which are structurally similar but not isotopically labeled, may not co-elute as closely with the analyte and may experience different matrix effects, potentially leading to less accurate quantification.

The following table summarizes key performance parameters from studies utilizing deuterated 2-Phenylphenol as an internal standard for the analysis of 2-Phenylphenol (also known as ortho-phenylphenol or OPP).

AnalyteInternal StandardMatrixLinear RangeCorrelation Coefficient (r²)Limit of Quantification (LOQ)Analytical Method
Total o-phenylphenol (OPP)D2-OPP or 13C6-OPPHuman Urine0.5 - 1117 ng/mLNot specified, but described as linear1 ng/mLGC-MS
ortho-phenylphenol (OPP)Deuterated OPPBeer0.5 - 40 µg/LNot specified, but described as linear0.5 µg/LGC-MS

Experimental Protocol: Linearity Assessment Using this compound

This protocol outlines the key steps for assessing the linearity of an analytical method for the quantification of 2-Phenylphenol using this compound as an internal standard.

1. Preparation of Stock Solutions:

  • Analyte Stock Solution: Prepare a stock solution of 2-Phenylphenol in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

2. Preparation of Calibration Standards:

  • Prepare a series of at least five calibration standards by spiking a known volume of the analyte stock solution into a blank matrix (e.g., drug-free urine or a simulated sample matrix). The concentrations should span the expected range of the samples.

  • Add a constant, known amount of the this compound internal standard solution to each calibration standard.

  • The final concentration of the internal standard should be consistent across all calibration standards and samples.

3. Sample Preparation:

  • To each unknown sample, add the same constant amount of the this compound internal standard as was added to the calibration standards.

  • Perform the sample extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard.

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.

4. Instrumental Analysis:

  • Analyze the prepared calibration standards and samples using a validated chromatographic method (e.g., GC-MS or LC-MS/MS).

  • Record the peak areas of both the analyte (2-Phenylphenol) and the internal standard (this compound).

5. Data Analysis and Linearity Assessment:

  • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Plot the peak area ratio (y-axis) against the corresponding concentration of the analyte (x-axis).

  • Perform a linear regression analysis on the data points.

  • The linearity of the method is typically considered acceptable if the correlation coefficient (r²) is ≥ 0.99.[4]

Workflow for Linearity Assessment

The following diagram illustrates the workflow for assessing the linearity of an analytical method using an internal standard.

G A Prepare Analyte and Internal Standard (IS) Stock Solutions B Prepare Calibration Standards with varying Analyte concentrations and constant IS concentration A->B C Prepare Samples with constant IS concentration A->C D Sample Preparation (e.g., Extraction, Derivatization) B->D C->D E Instrumental Analysis (e.g., GC-MS, LC-MS/MS) D->E F Measure Peak Areas of Analyte and IS E->F G Calculate Peak Area Ratio (Analyte/IS) F->G H Plot Peak Area Ratio vs. Analyte Concentration G->H I Perform Linear Regression Analysis H->I J Evaluate Linearity (e.g., r² ≥ 0.99) I->J

Caption: Experimental workflow for linearity assessment.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Phenylphenol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents are of paramount importance. This guide provides detailed, procedural information for the proper disposal of 2-Phenylphenol-d5, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Essential Safety and Handling

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. While some safety data sheets (SDS) for the deuterated form may classify it as non-hazardous, the non-deuterated form, 2-Phenylphenol, is known to be a skin, eye, and respiratory irritant, and is very toxic to aquatic life with long-lasting effects.[1][2] It is prudent to handle the deuterated compound with the same level of caution.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles with side shields.

  • Hand Protection: Use chemically resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: Use a suitable respirator if working outside of a fume hood or with large quantities.

All handling of this compound and its waste should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

Quantitative Data Summary

The following table summarizes the key quantitative data for 2-Phenylphenol, the non-deuterated analogue of this compound.

PropertyValue
Molecular Formula C₁₂H₅D₅O
Melting Point 56 - 59 °C[1][3]
Boiling Point 282 °C[1][3]
Flash Point 123 °C[3]
Oral LD50 (rat) 2,000 mg/kg[2]
Dermal LD50 (rat) >2,000 mg/kg[2]
Partition Coefficient (log Pow) 3.18[1]

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound from a laboratory setting is through a licensed hazardous waste management company. Chemical degradation methods, such as advanced oxidation, are utilized for industrial-scale treatment of phenolic waste but are not recommended for routine laboratory disposal without validated, specific protocols.

1. Waste Collection and Segregation:

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weigh boats, and absorbent materials from spill cleanups, in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (B3416737) pail or a glass container with a secure lid).

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Liquid Waste:

    • If this compound is in a solution, collect the waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be appropriate for the solvent used (e.g., a glass bottle for organic solvents).

    • Ensure the container is sealed to prevent the release of vapors.

2. Labeling of Waste Containers:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity or concentration of the waste

    • Any other components in the waste mixture (e.g., solvents)

    • The date the waste was first added to the container

    • The name of the principal investigator or laboratory contact

3. Storage of Hazardous Waste:

  • Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be in a secondary containment tray to prevent the spread of any potential leaks.

  • The storage area must be well-ventilated and away from sources of ignition or incompatible chemicals.

4. Arranging for Disposal:

  • Once the waste container is full (no more than 90% capacity) or if you no longer generate this waste stream, arrange for a pickup from your institution's EHS department or their designated hazardous waste contractor.

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a direct call.

  • Do not pour this compound waste down the drain or dispose of it in the regular trash.[4]

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Waste Generation (Solid or Liquid this compound) B Segregate Waste (Dedicated Container) A->B C Label Container (Contents, Hazards, Date) B->C D Store Safely (SAA, Secondary Containment) C->D E Request Waste Pickup (Contact EHS) D->E F Professional Disposal (Licensed Vendor) E->F

Caption: Disposal workflow for this compound.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific waste management guidelines and the Safety Data Sheet for the most current information.

References

Personal protective equipment for handling 2-Phenylphenol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Phenylphenol-d5 in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

While some data sheets classify this compound as not hazardous, the non-deuterated form, 2-Phenylphenol, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also very toxic to aquatic life.[1][3] Therefore, it is crucial to handle this compound with appropriate personal protective equipment.

Recommended Personal Protective Equipment

A summary of the recommended PPE for various laboratory tasks involving this compound is provided in the table below.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Storage Safety glassesNitrile or neoprene glovesLab coatNot generally required
Weighing (Solid) Safety goggles with side-shieldsNitrile or neoprene gloves (double-gloving recommended)Lab coatN95 or P100 respirator if dust is generated
Handling Solutions Chemical splash gogglesNitrile or neoprene glovesChemical-resistant lab coat or apronNot required if handled in a fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant coverallsAir-purifying respirator with appropriate cartridges
Waste Disposal Safety gogglesNitrile or neoprene glovesLab coatNot generally required

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear safety glasses and nitrile gloves during inspection.

  • Verify that the container is properly labeled.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Keep the container tightly closed.[1][3]

  • Ensure an eyewash station and safety shower are readily accessible.[3][4]

3. Weighing and Preparation of Solutions (to be performed in a chemical fume hood):

  • Wear safety goggles, a lab coat, and nitrile or neoprene gloves.

  • To minimize dust generation when handling the solid form, gently scoop the material instead of pouring.

  • If there is a risk of dust inhalation, use a suitable respirator.[4]

  • When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

4. Handling and Use:

  • Always handle the chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Avoid contact with skin and eyes.[3][4]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Wash hands thoroughly after handling.[3]

Disposal Plan

1. Chemical Waste:

  • Dispose of unused this compound and its solutions as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Follow all local, regional, and national regulations for hazardous waste disposal.[3]

2. Contaminated Materials:

  • Dispose of all contaminated items, such as gloves, absorbent pads, and disposable lab coats, as hazardous waste.

  • Place these materials in a designated and labeled waste container.

3. Spill Cleanup:

  • In case of a small spill, dampen the solid material with a suitable solvent like alcohol to prevent dust formation.[5]

  • Carefully transfer the material to a sealed container for disposal.[5]

  • Clean the spill area with absorbent paper dampened with alcohol, followed by a thorough wash with soap and water.[5]

  • For larger spills, evacuate the area and follow emergency procedures.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating the essential safety and disposal steps.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receiving Receiving Storage Storage Receiving->Storage Inspect & Log Weighing Weighing Storage->Weighing In Fume Hood Experiment Experiment Weighing->Experiment Use PPE Waste Collection Waste Collection Experiment->Waste Collection Segregate Waste Spill Spill Experiment->Spill Hazardous Waste Disposal Hazardous Waste Disposal Waste Collection->Hazardous Waste Disposal Follow Regulations Spill Cleanup Spill Cleanup Spill->Spill Cleanup Use Spill Kit Spill Cleanup->Waste Collection

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylphenol-d5
Reactant of Route 2
2-Phenylphenol-d5

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。